Product packaging for Auxinole(Cat. No.:)

Auxinole

カタログ番号: B1665333
分子量: 321.4 g/mol
InChIキー: HGUYAIJBXSQXGV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Auxinole is a potent and specific antagonist of the TIR1/AFB family of auxin receptors, making it an essential chemical tool for dissecting auxin signaling pathways in plant biology research . Its primary mechanism of action involves competitively inhibiting the interaction between the natural auxin indole-3-acetic acid (IAA) and its receptors, thereby stabilizing Aux/IAA repressor proteins and preventing the activation of auxin-responsive genes . This targeted action allows researchers to induce a transient, reversible loss-of-function in auxin signaling without generating genetic mutations. In laboratory settings, this compound is invaluable for probing the mechanisms of plant development and physiology. Its applications include investigating root architecture, gravitropism, leaf formation, and apical hook development . By enabling the precise temporal control of auxin signal transduction, this compound helps researchers distinguish between transcriptional and non-transcriptional auxin responses and unravel the complex interactions between auxin and other plant hormones . This compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO3 B1665333 Auxinole

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

4-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-12-7-8-14(13(2)9-12)19(22)10-16(20(23)24)17-11-21-18-6-4-3-5-15(17)18/h3-9,11,16,21H,10H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUYAIJBXSQXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Auxinole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auxinole is a potent and specific synthetic antagonist of the auxin signaling pathway in plants. It acts by competitively inhibiting the formation of the co-receptor complex between the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional co-repressors. This inhibition prevents the subsequent ubiquitination and degradation of Aux/IAA proteins, leading to the suppression of auxin-responsive gene expression and consequent alterations in plant growth and development. This technical guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Antagonism of the TIR1/AFB Co-Receptor Complex

The plant hormone auxin, primarily indole-3-acetic acid (IAA), governs a vast array of developmental processes. Its perception at the molecular level involves the formation of a ternary complex consisting of a TIR1/AFB family F-box protein, an auxin molecule, and an Aux/IAA co-repressor protein[1]. This complex formation targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), allowing them to regulate the transcription of auxin-responsive genes.

This compound functions as a competitive antagonist in this pathway.[1][2] It was rationally designed based on a lead compound identified through in silico screening and subsequently optimized using a structure-based approach.[1] this compound binds to the auxin-binding pocket of the TIR1 protein, thereby physically obstructing the interaction with the degron motif of the Aux/IAA proteins.[1] This steric hindrance prevents the stable formation of the TIR1-auxin-Aux/IAA ternary complex, a critical step for the degradation of Aux/IAA repressors. Consequently, Aux/IAA proteins remain stable, continuously repressing ARF-mediated transcription and effectively blocking the downstream auxin signaling cascade.

Molecular docking studies have revealed that the antagonistic activity of this compound is largely attributed to the interaction of its 2,4-dimethylphenyl group with a key phenylalanine residue (Phe82) within the TIR1 auxin-binding pocket. This interaction, likely a strong π-π stacking interaction, is crucial for the high affinity and inhibitory potency of this compound.

Quantitative Data

The inhibitory effect of this compound and its analogs has been quantified using various in vitro and in planta assays. The following tables summarize key quantitative data.

Table 1: Inhibitory Activity of this compound and its Analogs on Auxin-Induced Gene Expression

CompoundStructureIC100 (µM) for DR5::GUS expression induced by 2 µM IAA
This compound α-[(2,4-dimethylphenyl)acetyl]indole-3-acetic acid20
PEO-IAAα-(phenylethyl-2-oxo)-IAA100
Analog 1α-(2-oxopropyl)-IAA> 100 (weak auxin activity)
Analog 2N-propyl-auxinoleInactive as an antagonist

Data sourced from Hayashi et al., 2012. The IC100 value represents the concentration required for complete inhibition of auxin-responsive DR5::GUS expression.

Signaling Pathways and Experimental Workflows

Auxin Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical auxin signaling pathway and the point of intervention by this compound.

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1 TIR1/AFB Auxin->TIR1 binds SCF SCF Complex TIR1->SCF part of Aux_IAA Aux/IAA Repressor Aux_IAA->TIR1 interacts with Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF represses SCF->Aux_IAA ubiquitinates AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds to Gene_Exp Auxin-Responsive Gene Expression AuxRE->Gene_Exp activates This compound This compound This compound->TIR1 competitively binds

Caption: Auxin signaling pathway and its inhibition by this compound.

Experimental Workflow: In Vitro Pull-Down Assay

This workflow outlines the key steps in an in vitro pull-down assay to assess the effect of this compound on the TIR1-Aux/IAA interaction.

PullDownWorkflow cluster_workflow In Vitro Pull-Down Assay Workflow start Start reagents Prepare Reagents: - Purified TIR1 protein - Biotinylated Aux/IAA degron peptide - Streptavidin-coated beads - Auxin (IAA) - this compound start->reagents incubation Incubate TIR1, biotinylated Aux/IAA peptide, and beads with: 1. IAA (Control) 2. IAA + this compound 3. No IAA (Negative Control) reagents->incubation wash Wash beads to remove unbound proteins incubation->wash elution Elute bound proteins from beads wash->elution sds_page Separate eluted proteins by SDS-PAGE elution->sds_page western_blot Transfer proteins to a membrane and probe with anti-TIR1 antibody (Western Blot) sds_page->western_blot detection Detect TIR1 signal western_blot->detection analysis Analyze signal intensity to determine the effect of this compound on TIR1-Aux/IAA interaction detection->analysis end End analysis->end

Caption: Workflow for an in vitro pull-down assay.

Experimental Protocols

In Vitro TIR1-Aux/IAA Pull-Down Assay

This protocol is adapted from methodologies used to study auxin-dependent protein-protein interactions.

Materials:

  • Purified recombinant TIR1 protein

  • Biotinylated synthetic peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7)

  • Streptavidin-coated magnetic beads

  • Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% NP-40)

  • Wash buffer (pull-down buffer with adjusted salt concentration if necessary)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Indole-3-acetic acid (IAA) stock solution

  • This compound stock solution

  • Anti-TIR1 antibody

  • Standard SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Bead Preparation: Resuspend streptavidin-coated magnetic beads in pull-down buffer. Aliquot the desired amount of beads for each reaction.

  • Peptide Immobilization: Add the biotinylated Aux/IAA degron peptide to the beads and incubate with gentle rotation for 1 hour at 4°C to allow for binding.

  • Washing: Wash the peptide-bound beads three times with pull-down buffer to remove unbound peptide.

  • Binding Reaction: Resuspend the beads in pull-down buffer. Add purified TIR1 protein and the respective treatments:

    • Control: IAA (e.g., 1 µM final concentration)

    • Inhibition: IAA (e.g., 1 µM) and this compound (at various concentrations)

    • Negative Control: No IAA

  • Incubate the reactions with gentle rotation for 1-2 hours at 4°C.

  • Washing: Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in elution buffer and heat at 95°C for 5 minutes to release the bound proteins.

  • Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an anti-TIR1 antibody to detect the amount of TIR1 that was pulled down in each condition.

Arabidopsis DR5::GUS Reporter Assay

This assay is used to monitor the transcriptional output of the auxin signaling pathway.

Materials:

  • Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct

  • Liquid or solid Murashige and Skoog (MS) medium

  • IAA stock solution

  • This compound stock solution

  • GUS staining solution (containing X-Gluc)

  • 70% ethanol

  • Microscope

Procedure:

  • Seedling Growth: Grow DR5::GUS Arabidopsis seedlings for 5-7 days under sterile conditions.

  • Treatment: Transfer the seedlings to liquid MS medium containing the desired treatments:

    • Control: IAA (e.g., 2 µM)

    • Inhibition: IAA (e.g., 2 µM) and this compound (at various concentrations, e.g., 20 µM for complete inhibition)

    • Mock: Solvent control (e.g., DMSO)

  • Incubate the seedlings for a defined period (e.g., 5-24 hours).

  • GUS Staining: Transfer the seedlings to GUS staining solution and incubate at 37°C for several hours to overnight.

  • Destaining: Remove the staining solution and destain the seedlings with 70% ethanol to remove chlorophyll.

  • Visualization: Observe the blue staining pattern, indicative of GUS activity, under a microscope. The intensity and distribution of the blue color reflect the level of auxin-responsive gene expression.

Arabidopsis Root Growth Inhibition Assay

This in planta assay assesses the physiological effect of this compound on an auxin-mediated developmental process.

Materials:

  • Arabidopsis thaliana seeds (wild-type, e.g., Col-0)

  • Square Petri plates with solid MS medium

  • IAA stock solution

  • This compound stock solution

  • Ruler or digital imaging system

Procedure:

  • Seed Plating: Surface sterilize and sow Arabidopsis seeds in a line on MS agar plates.

  • Stratification and Germination: Stratify the seeds at 4°C for 2-3 days and then place the plates vertically in a growth chamber under long-day conditions.

  • Treatment: After 4-5 days of growth, transfer the seedlings to new MS plates containing the different treatments:

    • Control: No additions

    • Auxin treatment: IAA (e.g., 0.2 µM)

    • Antagonist treatment: this compound (e.g., 20 µM)

    • Competitive treatment: IAA (e.g., 0.2 µM) + this compound (e.g., 20 µM)

  • Growth Measurement: Mark the position of the root tips at the time of transfer. Allow the seedlings to grow for another 2-3 days.

  • Analysis: Measure the length of the primary root from the initial mark to the new root tip. Calculate the percentage of root growth inhibition for each treatment compared to the control.

Structure-Activity Relationship

The development of this compound involved a structure-activity relationship (SAR) study to optimize its inhibitory potency. The key structural feature for its antagonist activity is the bulky phenyl group at the α-position of the indole-3-acetic acid core.

SAR cluster_sar Structure-Activity Relationship of this compound Analogs This compound This compound (Potent Antagonist) - 2,4-dimethylphenyl group - Strong π-π stacking with Phe82 TIR1_Pocket TIR1 Auxin-Binding Pocket (Phe82 residue) This compound->TIR1_Pocket Strong Interaction PEO_IAA PEO-IAA (Lead Compound, Weaker Antagonist) - Phenyl group PEO_IAA->TIR1_Pocket Moderate Interaction Analog1 Analog 1 (α-(2-oxopropyl)-IAA) (Weak Auxin Activity) - Lacks the bulky phenyl ring Analog1->TIR1_Pocket Weak Interaction (No steric hindrance) Analog2 Analog 2 (N-propyl-auxinole) (Inactive) - N-alkylation prevents proper binding Analog2->TIR1_Pocket Improper Orientation

Caption: Key structural features influencing the activity of this compound analogs.

The unsubstituted phenyl group of the lead compound, PEO-IAA, provides moderate antagonistic activity. The addition of two methyl groups to the phenyl ring, as in this compound, enhances the steric hindrance and likely strengthens the interaction with Phe82 in the TIR1 pocket, resulting in more potent inhibition. In contrast, replacing the phenyl group with a smaller methyl group, as in α-(2-oxopropyl)-IAA, abolishes the antagonistic effect and results in weak auxin activity, as this smaller group can fit into the pocket without preventing the binding of Aux/IAA proteins. Furthermore, N-alkylation of the indole ring, as seen in N-propyl-auxinole, leads to a loss of activity, suggesting that the NH group of the indole is important for proper orientation and binding within the TIR1 pocket.

Conclusion

This compound is a valuable chemical tool for dissecting auxin signaling pathways in plants. Its well-defined mechanism of action as a competitive antagonist of the TIR1/AFB co-receptor complex allows for the specific and reversible inhibition of auxin responses. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies of plant biology and for the potential development of novel plant growth regulators.

References

The Role of Auxinole in the Auxin Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phytohormone auxin is a critical regulator of plant growth and development, orchestrating a diverse array of cellular and physiological processes. The canonical auxin signaling pathway involves the perception of auxin by the TIR1/AFB family of F-box proteins, which act as co-receptors with the Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of Aux/IAA proteins, thereby de-repressing Auxin Response Factors (ARFs) and initiating the transcription of auxin-responsive genes. Auxinole, a potent and specific antagonist of the auxin co-receptor complex, has emerged as an invaluable chemical tool for dissecting this signaling cascade. This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and a visual representation of its role in the auxin signaling pathway.

Introduction to the Auxin Signaling Pathway

The nuclear auxin signaling pathway is a cornerstone of plant development, controlling processes such as cell division, elongation, and differentiation. The core components of this pathway are:

  • TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) Proteins: These F-box proteins are the substrate recognition subunits of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex and function as auxin receptors.[1][2]

  • Aux/IAA (Auxin/Indole-3-Acetic Acid) Proteins: These are transcriptional co-repressors that bind to and inhibit the activity of Auxin Response Factors (ARFs).

  • ARF (Auxin Response Factor) Transcription Factors: These proteins bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby regulating their transcription.

In the absence of auxin, Aux/IAA proteins form heterodimers with ARFs, repressing the transcription of target genes. When auxin is present, it acts as a "molecular glue," stabilizing the interaction between TIR1/AFB and the degron motif of Aux/IAA proteins.[2] This binding event targets the Aux/IAA proteins for polyubiquitination by the SCFTIR1/AFB complex and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates ARFs, allowing them to activate or repress the transcription of a wide array of genes that drive auxin-mediated physiological responses.

This compound: A Specific Antagonist of the Auxin Co-receptor

This compound (α-[2,4-dimethylphenylethyl-2-oxo]-IAA) was identified through a rational, structure-based drug design approach as a potent antagonist of the TIR1/AFB auxin receptors.[1][3] It was developed from a lead compound, α-(phenylethyl-2-oxo)-IAA, which was discovered via in silico virtual screening.

Mechanism of Action

This compound functions as a competitive inhibitor of the auxin co-receptor complex. Molecular docking studies have revealed that this compound binds directly to the auxin-binding pocket of TIR1. The phenyl ring of this compound is predicted to have a strong interaction with the Phenylalanine 82 (Phe82) residue of TIR1, a key residue involved in the recognition of Aux/IAA proteins. By occupying this binding site, this compound physically blocks the formation of the TIR1-auxin-Aux/IAA ternary complex. This prevention of co-receptor assembly stabilizes the Aux/IAA repressor proteins, leading to the continued repression of ARF-mediated gene expression and thereby inhibiting auxin-responsive physiological processes.

Quantitative Data on this compound's Activity

The inhibitory effects of this compound have been quantified in various assays, demonstrating its potency and specificity.

Assay TypeOrganism/SystemMeasured EffectThis compound ConcentrationResultReference
DR5::GUS Reporter Assay Arabidopsis thaliana seedlingsInhibition of IAA-induced GUS expression20 µMComplete inhibition of GUS expression induced by 2 µM IAA.
Root Growth Inhibition Assay Arabidopsis thaliana seedlingsInhibition of primary root growth0.5 - 2 mMCompromised root hair elongation.
Root Growth Inhibition Assay Arabidopsis thaliana seedlingsInhibition of primary root growth10 µMNo major effect on primary root length, but induced root waving.
Gravitropism Assay Arabidopsis thaliana seedlingsInhibition of root gravitropism5 µMComplete inhibition of root gravitropism.
TIR1-Aux/IAA Pull-down Assay In vitroAbolishment of TIR1-GST-IAA3 interactionNot specifiedAbolished the enhanced interaction between tir1D170E/M473L-Myc and GST-IAA3.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Root Growth Inhibition Assay in Arabidopsis thaliana

This protocol details the steps to assess the effect of this compound on the primary root growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium supplemented with vitamins and sucrose

  • Phytoagar

  • Petri dishes (9 cm)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 1-Naphthaleneacetic acid (NAA) stock solution (e.g., 1 mM in ethanol)

  • Sterile water

  • Growth chamber with controlled light and temperature

  • Scanner or camera for imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach containing 0.05% Tween-20 for 10 minutes.

    • Rinse the seeds 3-5 times with sterile water.

    • Resuspend the seeds in sterile 0.1% agar and store at 4°C for 2-3 days for stratification.

  • Media Preparation:

    • Prepare MS agar plates containing the desired concentrations of this compound and/or NAA. Add the compounds from the stock solutions to the molten MS medium after autoclaving and cooling to approximately 50-60°C. A solvent control (e.g., DMSO) should be included.

  • Seed Sowing and Seedling Growth:

    • Sow the stratified seeds in a straight line on the surface of the MS agar plates.

    • Seal the plates with breathable tape and place them vertically in a growth chamber under long-day conditions (16 hours light/8 hours dark) at 22-24°C.

  • Data Acquisition and Analysis:

    • After 5-7 days of growth, photograph the plates.

    • Measure the length of the primary root for each seedling using image analysis software like ImageJ.

    • Calculate the mean root length and standard deviation for each treatment condition.

DR5::GUS Reporter Assay

This protocol describes the histochemical analysis of the synthetic auxin-responsive promoter DR5 fused to the β-glucuronidase (GUS) reporter gene to visualize auxin response in the presence of this compound.

Materials:

  • Arabidopsis thaliana seedlings carrying the DR5::GUS transgene

  • Liquid MS medium

  • This compound stock solution (10 mM in DMSO)

  • Indole-3-acetic acid (IAA) stock solution (1 mM in ethanol)

  • GUS staining solution:

    • 100 mM Sodium Phosphate buffer (pH 7.0)

    • 10 mM EDTA

    • 0.5 mM Potassium Ferricyanide

    • 0.5 mM Potassium Ferrocyanide

    • 0.1% Triton X-100

    • 1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)

  • 70% Ethanol

  • Microscope

Procedure:

  • Seedling Treatment:

    • Grow DR5::GUS seedlings on solid MS medium for 5-7 days.

    • Transfer the seedlings to liquid MS medium containing the desired concentrations of IAA and/or this compound. Include a solvent control.

    • Incubate the seedlings for a specified time (e.g., 6-24 hours).

  • GUS Staining:

    • After treatment, transfer the seedlings into GUS staining solution.

    • Apply a vacuum for 10-15 minutes to facilitate substrate infiltration.

    • Incubate the seedlings at 37°C for 12-16 hours in the dark.

  • Chlorophyll Removal and Visualization:

    • Remove the staining solution and wash the seedlings with 70% ethanol to remove chlorophyll. Multiple changes of ethanol may be necessary.

    • Once the tissues are cleared, visualize the GUS staining pattern using a light microscope.

GST Pull-Down Assay for TIR1-Aux/IAA Interaction

This protocol outlines the procedure to investigate the effect of this compound on the auxin-dependent interaction between TIR1 and an Aux/IAA protein using a GST pull-down assay.

Materials:

  • Recombinant GST-tagged Aux/IAA protein (e.g., GST-IAA7)

  • Cell lysate from plants or insect cells expressing a tagged TIR1 protein (e.g., TIR1-Myc)

  • Glutathione-Sepharose beads

  • Pull-down buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease inhibitors)

  • Wash buffer (e.g., pull-down buffer with reduced detergent concentration)

  • Elution buffer (e.g., 10 mM reduced glutathione in 50 mM Tris-HCl pH 8.0)

  • IAA and this compound solutions

  • SDS-PAGE gels and Western blotting reagents

  • Antibody against the TIR1 tag (e.g., anti-Myc)

Procedure:

  • Bead Preparation:

    • Wash the Glutathione-Sepharose beads with pull-down buffer.

  • Binding of GST-fusion protein to beads:

    • Incubate the beads with the purified GST-Aux/IAA protein for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads several times with pull-down buffer to remove unbound protein.

  • Interaction Assay:

    • Add the cell lysate containing the tagged TIR1 protein to the beads.

    • Add IAA, this compound, or a solvent control to the respective reaction tubes.

    • Incubate the mixture for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the bound proteins by adding elution buffer and incubating for 10-15 minutes.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the tag on TIR1.

Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Genes

This protocol describes how to quantify the effect of this compound on the expression of auxin-responsive genes.

Materials:

  • Arabidopsis thaliana seedlings

  • Liquid MS medium

  • IAA and this compound solutions

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • SYBR Green-based qPCR master mix

  • Gene-specific primers for target auxin-responsive genes (e.g., IAA1, IAA19) and a reference gene (e.g., ACTIN2)

  • Real-time PCR detection system

Procedure:

  • Seedling Treatment and RNA Extraction:

    • Treat seedlings grown in liquid MS medium with IAA, this compound, or a combination for a specific duration (e.g., 1-3 hours).

    • Harvest the seedlings, flash-freeze them in liquid nitrogen, and store them at -80°C.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Treat the RNA with DNase I to remove any genomic DNA contamination.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reactions using the synthesized cDNA, gene-specific primers, and SYBR Green master mix.

    • Perform the qPCR on a real-time PCR detection system.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Visualizing this compound's Role in the Auxin Signaling Pathway

The following diagram, generated using the DOT language, illustrates the canonical auxin signaling pathway and the point of intervention by this compound.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation Degradation Pathway Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA binds in presence of Auxin SCF->Aux_IAA ubiquitinates ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression regulates Ub Ubiquitin This compound This compound This compound->TIR1_AFB competitively binds and inhibits

This compound competitively inhibits the auxin co-receptor complex.

Conclusion

This compound has proven to be an indispensable tool for the study of auxin signaling. Its specific mode of action, targeting the formation of the TIR1/AFB-Aux/IAA co-receptor complex, allows for the precise dissection of auxin-dependent processes in a wide range of plant species. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their investigations of plant growth, development, and response to environmental stimuli. The continued application of such chemical genetic approaches will undoubtedly lead to a deeper understanding of the intricate network of auxin signaling.

References

The Chemical Properties of Auxinole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auxinole (α-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-1H-indole-3-acetic acid) is a potent and specific antagonist of the TIR1/AFB auxin co-receptor family, key regulators of plant growth and development. This document provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, and spectroscopic data. Detailed experimental protocols for its use in biological assays are also presented to facilitate its application in research and drug development.

Chemical and Physical Properties

This compound is a synthetic auxin antagonist designed to competitively inhibit the formation of the TIR1-IAA-Aux/IAA complex.[1] Its chemical structure and key properties are summarized below.

PropertyValueReference
Chemical Name α-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-1H-indole-3-acetic acid[2]
Synonym(s) This compound, α-[2,4-dimethylphenylethyl-2-oxo]-IAA
CAS Number 86445-22-9[2]
Molecular Formula C₂₀H₁₉NO₃
Molecular Weight 321.37 g/mol
Appearance White to beige powder
Melting Point Not explicitly available in cited literature.
Solubility DMSO: ≥ 125 mg/mL (388.96 mM), Ethanol: 12.5 mg/mL (38.90 mM), Water: Insoluble
Storage and Stability Store as a powder at -20°C for up to 3 years. In solvent (DMSO), store at -80°C for up to 2 years or -20°C for up to 1 year. Avoid repeated freeze-thaw cycles.

Synthesis

Spectroscopic Data

While specific spectra for this compound are not widely published, its identity and purity are typically confirmed by standard spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would be expected to show characteristic signals for the indole ring, the 2,4-dimethylphenyl group, and the α-substituted acetic acid moiety. Based on the structure and known chemical shifts of similar compounds, the following are predicted key resonances:

  • ¹H NMR: Signals corresponding to the aromatic protons of the indole and dimethylphenyl rings, the methine proton alpha to the carbonyl and carboxyl groups, the methylene protons, and the methyl group protons.

  • ¹³C NMR: Resonances for the carbonyl carbon, the carboxylic acid carbon, and the various aromatic and aliphatic carbons.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode. High-resolution mass spectrometry would confirm the elemental composition. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns, likely involving cleavage of the bonds adjacent to the carbonyl group and fragmentation of the indole ring.

Mechanism of Action

This compound functions as a competitive antagonist at the TIR1/AFB auxin co-receptors. In the canonical auxin signaling pathway, the plant hormone auxin (indole-3-acetic acid, IAA) acts as a "molecular glue" to promote the interaction between the TIR1/AFB F-box protein and an Aux/IAA transcriptional repressor. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome, thereby de-repressing Auxin Response Factors (ARFs) and allowing for the transcription of auxin-responsive genes.

This compound binds to the auxin-binding pocket of TIR1, preventing the formation of the stable TIR1-IAA-Aux/IAA ternary complex. This blockage inhibits the degradation of Aux/IAA repressors, leading to the continued suppression of ARF-mediated transcription and a subsequent block in auxin-induced physiological responses.

Auxin_Signaling_Pathway cluster_0 Normal Auxin Signaling cluster_1 Inhibition by this compound Auxin Auxin (IAA) TIR1 TIR1/AFB Auxin->TIR1 binds SCF_complex SCF Complex TIR1->SCF_complex forms Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_complex recruited Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Transcription Factor Aux_IAA->ARF represses SCF_complex->Aux_IAA ubiquitinates Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates Response Growth & Development Auxin_Response_Genes->Response This compound This compound TIR1_i TIR1/AFB This compound->TIR1_i binds competitively Aux_IAA_i Aux/IAA Repressor TIR1_i->Aux_IAA_i interaction blocked ARF_i ARF Transcription Factor Aux_IAA_i->ARF_i repression maintained Auxin_Response_Genes_i Auxin-Responsive Genes ARF_i->Auxin_Response_Genes_i No_Response Inhibition of Growth & Development Auxin_Response_Genes_i->No_Response

This compound's mechanism of action.

Experimental Protocols

In Vitro TIR1/AFB Competitive Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity of this compound for the TIR1/AFB receptor using a radiolabeled auxin.

Materials:

  • Purified TIR1/AFB protein

  • Radiolabeled auxin (e.g., [³H]-IAA)

  • This compound

  • Unlabeled IAA (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.1 mM EDTA)

  • 96-well filter plates

  • Scintillation fluid and counter

Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 96-well plate, add the purified TIR1/AFB protein to each well.

  • Add the different concentrations of this compound to the respective wells.

  • For total binding, add assay buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled IAA.

  • Add a constant concentration of radiolabeled auxin to all wells.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.

  • Terminate the binding reaction by rapid vacuum filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filters, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the this compound concentration and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare this compound Dilution Series C Add this compound, Unlabeled IAA (NSB), or Buffer (Total) A->C B Add TIR1/AFB Protein to 96-well Plate B->C D Add Radiolabeled Auxin to All Wells C->D E Incubate to Reach Equilibrium D->E F Vacuum Filtration and Washing E->F G Dry Filters and Add Scintillation Fluid F->G H Measure Radioactivity G->H I Calculate Specific Binding and IC50/Ki H->I

Workflow for the competitive binding assay.
Analysis of Auxin-Responsive Gene Expression by RT-qPCR

This protocol details the steps to analyze the effect of this compound on the expression of early auxin-responsive genes, such as IAA1 and GH3.3, in Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seedlings

  • Half-strength Murashige and Skoog (MS) medium

  • This compound

  • Indole-3-acetic acid (IAA)

  • Liquid nitrogen

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • Gene-specific primers for target and reference genes

  • SYBR Green-based qPCR master mix

  • Real-time PCR detection system

Procedure:

  • Grow Arabidopsis thaliana seedlings on half-strength MS medium.

  • Prepare treatment solutions in liquid MS medium containing either a vehicle control (e.g., DMSO), IAA, this compound, or a combination of IAA and this compound.

  • Transfer seedlings to the treatment solutions and incubate for the desired time (e.g., 0.5 to 2 hours).

  • Harvest the seedlings, blot them dry, and immediately freeze in liquid nitrogen.

  • Extract total RNA from the plant tissue using a commercial kit according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any genomic DNA contamination.

  • Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

  • Set up the quantitative real-time PCR (qPCR) reactions using the synthesized cDNA, gene-specific primers for the target auxin-responsive genes (e.g., IAA1, GH3.3) and a suitable reference gene (e.g., ACTIN), and a SYBR Green-based master mix.

  • Perform the qPCR on a real-time PCR detection system.

  • Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels in the different treatment groups compared to the vehicle control.

RT_qPCR_Workflow A Grow Arabidopsis Seedlings B Prepare Treatment Solutions (Control, IAA, this compound, IAA + this compound) A->B C Treat Seedlings B->C D Harvest and Freeze Seedlings C->D E Total RNA Extraction D->E F DNase I Treatment E->F G cDNA Synthesis F->G H Set up and Run qPCR G->H I Analyze Data (ΔΔCt Method) H->I

Workflow for RT-qPCR analysis.

Conclusion

This compound is a valuable chemical tool for dissecting auxin signaling pathways in plants and holds potential for applications in drug development where modulation of similar protein-protein interactions is desired. Its well-defined mechanism of action as a competitive antagonist of the TIR1/AFB co-receptors, combined with the detailed experimental protocols provided herein, should empower researchers to effectively utilize this compound in their studies. Further elucidation of its detailed synthesis and comprehensive characterization of its spectroscopic properties will undoubtedly enhance its utility in the scientific community.

References

An In-depth Technical Guide to the Mechanism of Auxinole-Mediated Inhibition of the TIR1-IAA-Aux/IAA Complex

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Auxinole, a potent inhibitor of auxin signaling, blocks the formation and function of the TIR1-IAA-Aux/IAA complex. This guide delves into the core interactions, presents quantitative data on its inhibitory effects, details key experimental protocols for its characterization, and provides visual representations of the relevant biological pathways and experimental workflows.

Introduction to the Auxin Signaling Pathway and the TIR1-IAA-Aux/IAA Complex

Auxin is a pivotal class of plant hormones that orchestrates a wide array of developmental processes, including cell division, elongation, and differentiation. The perception of auxin and the subsequent signal transduction are mediated by a sophisticated mechanism involving the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, which function as auxin co-receptors.

In the absence of auxin, members of the Auxin/Indole-3-Acetic Acid (Aux/IAA) family of proteins act as transcriptional repressors, binding to and inhibiting Auxin Response Factors (ARFs), thereby preventing the expression of auxin-responsive genes. When auxin levels rise, the hormone acts as a "molecular glue," binding to a pocket in the TIR1 subunit of the SCFTIR1 E3 ubiquitin ligase complex. This binding event allosterically stabilizes the interaction between TIR1 and the degron motif of an Aux/IAA repressor protein. The formation of this stable TIR1-IAA-Aux/IAA ternary complex leads to the polyubiquitination of the Aux/IAA protein, targeting it for degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of downstream auxin-responsive genes.

Mechanism of Action: How this compound Blocks the TIR1-IAA-Aux/IAA Complex

This compound functions as a specific antagonist of the TIR1 auxin co-receptor. Its inhibitory action is achieved by competing with the natural auxin, indole-3-acetic acid (IAA), for the same binding pocket on the TIR1 protein. By occupying this pocket, this compound prevents IAA from binding and, consequently, blocks the stabilization of the interaction between TIR1 and the Aux/IAA repressor proteins.

The absence of the "molecular glue" effect of IAA means that a stable TIR1-IAA-Aux/IAA complex cannot be formed. As a result, the Aux/IAA proteins are not polyubiquitinated and degraded. These repressor proteins remain stable, continuing to bind to and inhibit ARF transcription factors. The ultimate outcome is the suppression of auxin-responsive gene expression, leading to the observable physiological effects of auxin inhibition.

Quantitative Analysis of this compound's Inhibitory Activity

The efficacy of this compound as an inhibitor of the TIR1-mediated auxin signaling pathway has been quantified through various in vitro and in vivo assays. The following table summarizes key quantitative data from published literature.

Parameter Value Assay Type Reference
IC50 (TIR1-IAA7 interaction)~2.5 µMIn vitro pull-down assay
IC50 (TIR1-IAA7 interaction)1.8 µMYeast two-hybrid assay
Kd (this compound to TIR1)Not explicitly reported--

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of this compound required to inhibit 50% of the IAA-induced TIR1-Aux/IAA interaction. Kd (dissociation constant) would represent the binding affinity of this compound to TIR1.

Key Experimental Protocols for Characterizing this compound's Activity

The following are detailed methodologies for key experiments used to elucidate and quantify the inhibitory effect of this compound on the TIR1-IAA-Aux/IAA complex.

This assay is used to assess the ability of this compound to disrupt the IAA-dependent interaction between TIR1 and an Aux/IAA protein in a cellular context.

Principle: The GAL4 transcription factor is split into two domains: a DNA-binding domain (BD) and an activation domain (AD). TIR1 is fused to the BD, and an Aux/IAA protein (e.g., IAA7) is fused to the AD. Interaction between TIR1 and IAA7 in the presence of IAA brings the BD and AD into proximity, reconstituting the GAL4 transcription factor and activating reporter genes (e.g., HIS3, lacZ), allowing yeast to grow on a selective medium and turn blue in the presence of X-gal. This compound's ability to inhibit this interaction is measured by the loss of reporter gene expression.

Protocol:

  • Vector Construction: Clone the full-length cDNA of TIR1 into a Y2H BD vector (e.g., pGBKT7) and the full-length cDNA of an Aux/IAA protein (e.g., IAA7) into a Y2H AD vector (e.g., pGADT7).

  • Yeast Transformation: Co-transform the BD-TIR1 and AD-IAA7 plasmids into a suitable yeast strain (e.g., AH109 or Y2HGold).

  • Selection of Transformants: Plate the transformed yeast on synthetic defined (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells containing both plasmids.

  • Interaction Assay:

    • Prepare SD medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His) and supplement with varying concentrations of IAA (e.g., 0.1 µM to 10 µM) and this compound (e.g., 0 µM to 50 µM).

    • Inoculate the transformed yeast cells into liquid SD/-Leu/-Trp medium and grow overnight.

    • Spot serial dilutions of the yeast culture onto the prepared plates.

    • Incubate the plates at 30°C for 3-5 days and monitor for growth.

  • β-galactosidase Assay (Optional): Perform a quantitative liquid β-galactosidase assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate to quantify the strength of the interaction in the presence of IAA and this compound.

This biochemical assay directly assesses the effect of this compound on the formation of the TIR1-Aux/IAA complex in a cell-free system.

Principle: A tagged recombinant TIR1 protein (e.g., GST-TIR1) is immobilized on beads. A tagged recombinant Aux/IAA protein (e.g., His-IAA7) is incubated with the TIR1-bound beads in the presence of IAA and/or this compound. If an interaction occurs, the Aux/IAA protein will be "pulled down" with the TIR1 beads. The amount of pulled-down protein is then quantified by immunoblotting.

Protocol:

  • Protein Expression and Purification: Express and purify recombinant GST-TIR1 and His-IAA7 proteins from E. coli.

  • Binding Reaction:

    • In a microcentrifuge tube, combine purified GST-TIR1 with glutathione-sepharose beads and incubate to allow binding.

    • Wash the beads to remove unbound GST-TIR1.

    • Add a binding buffer containing purified His-IAA7, IAA, and varying concentrations of this compound.

    • Incubate the reaction mixture with gentle rotation at 4°C for 1-2 hours.

  • Washing: Pellet the beads by centrifugation and wash several times with a wash buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Perform an immunoblot analysis using an anti-His antibody to detect the pulled-down His-IAA7.

    • Quantify the band intensities to determine the IC50 of this compound.

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, which can be adapted to study competitive binding.

Principle: TIR1 protein is immobilized on a sensor chip. A solution containing a fixed concentration of an Aux/IAA protein and IAA is injected over the chip surface, leading to a binding response. Subsequently, solutions containing the same concentrations of Aux/IAA and IAA, but with varying concentrations of this compound, are injected. If this compound competes with IAA for binding to TIR1, it will reduce the amount of Aux/IAA that can bind in a dose-dependent manner, resulting in a lower SPR signal.

Protocol:

  • Chip Preparation: Immobilize purified recombinant TIR1 protein onto a CM5 sensor chip using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a running buffer and solutions of purified Aux/IAA protein (e.g., IAA7) and IAA.

    • Inject a solution containing a fixed concentration of IAA7 and IAA over the TIR1-functionalized and control flow cells to establish a baseline interaction response.

    • Prepare a series of solutions containing the same concentrations of IAA7 and IAA, but with increasing concentrations of this compound.

    • Inject these solutions sequentially over the sensor chip.

  • Data Analysis:

    • Record the sensorgrams for each injection.

    • Determine the equilibrium binding response for each concentration of this compound.

    • Plot the equilibrium response against the this compound concentration and fit the data to a suitable competition binding model to determine the IC50.

Visualizing the Molecular Interactions and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the auxin signaling pathway, the inhibitory action of this compound, and the workflow of a key experiment.

Auxin_Signaling_Pathway cluster_nucleus Nucleus AuxIAA Aux/IAA Repressor ARF ARF Transcription Factor AuxIAA->ARF Inhibits Proteasome 26S Proteasome AuxIAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates SCFTIR1 SCF-TIR1 Complex SCFTIR1->AuxIAA Ubiquitinates Ub Ubiquitin IAA Auxin (IAA) IAA->SCFTIR1 Binds and Stabilizes Interaction

Caption: The canonical auxin signaling pathway.

Auxinole_Inhibition_Mechanism cluster_inhibition Inhibition by this compound This compound This compound TIR1 TIR1 Receptor This compound->TIR1 Competitively Binds IAA Auxin (IAA) IAA->TIR1 NoComplex No Stable Complex Formation TIR1->NoComplex AuxIAA Aux/IAA Repressor AuxIAA->NoComplex Y2H_Assay_Workflow cluster_conditions Experimental Conditions start Start: Co-transform Yeast plasmids BD-TIR1 + AD-Aux/IAA start->plasmids selection Select on SD/-Leu/-Trp plasmids->selection condition1 Plate with IAA selection->condition1 condition2 Plate with IAA + this compound selection->condition2 result1 Interaction -> Growth (Reporter Gene ON) condition1->result1 result2 No Interaction -> No Growth (Reporter Gene OFF) condition2->result2

The Developmental Journey of Auxinole: From a Virtual Lead to a Potent Auxin Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide on the Rational Design and Characterization of a Key Tool in Plant Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the development of Auxinole, a potent and widely used antagonist of the plant hormone auxin, from its precursor, α-(phenylethyl-2-oxo)-IAA (PEO-IAA). PEO-IAA was initially identified as a promising lead compound through an in silico virtual screening of an indole-focused chemical library. Subsequent structure-based drug design led to the synthesis of this compound (α-[2,4-dimethylphenylethyl-2-oxo]-IAA), which exhibits significantly enhanced antagonistic activity. This guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and experimental characterization of both PEO-IAA and this compound, offering researchers a detailed resource for understanding and utilizing these critical tools in the study of auxin biology.

Introduction: The Quest for an Auxin Antagonist

The plant hormone auxin, primarily indole-3-acetic acid (IAA), is a central regulator of nearly every aspect of plant growth and development.[1] Its perception is mediated by a co-receptor complex formed by a member of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor.[1] The development of specific antagonists that can competitively inhibit this interaction is crucial for dissecting the complex auxin signaling network. This guide focuses on the developmental trajectory of one such antagonist, this compound, from its lead compound, PEO-IAA.

The Discovery of PEO-IAA: An In Silico Approach

The journey to this compound began with the identification of PEO-IAA as a lead compound through a rational, computer-aided drug discovery approach.

In Silico Virtual Screening

An in silico virtual screening was performed to identify potential ligands that could bind to the auxin-binding pocket of the TIR1 receptor.[1][2] This computational method allows for the rapid screening of large chemical libraries against a protein target of known three-dimensional structure.

Experimental Protocol: In Silico Virtual Screening

  • Protein Target Preparation: The crystal structure of the Arabidopsis thaliana TIR1 protein in complex with auxin and a degron motif from an Aux/IAA protein was used as the target.

  • Chemical Library: An indole-focused chemical library was screened.

  • Docking Software: Molecular docking software, such as Surflex, was utilized to predict the binding poses and affinities of the library compounds within the TIR1 auxin-binding pocket.[2]

  • Scoring and Selection: Compounds were ranked based on their predicted binding scores, and top-ranking candidates were selected for further experimental validation. PEO-IAA emerged from this screening as a promising hit.

Logical Workflow for In Silico Screening

InSilicoScreening TIR1_Structure TIR1 Crystal Structure Virtual_Screening Virtual Screening (Docking) TIR1_Structure->Virtual_Screening Chemical_Library Indole Chemical Library Chemical_Library->Virtual_Screening Ranked_Compounds Ranked Compounds Virtual_Screening->Ranked_Compounds PEO_IAA PEO-IAA (Lead Compound) Ranked_Compounds->PEO_IAA

Caption: Workflow of the in silico screening process that identified PEO-IAA.

From PEO-IAA to this compound: Structure-Based Design

While PEO-IAA showed promising antagonistic activity, further optimization was undertaken to enhance its potency. This was achieved through a structure-based drug design approach, leveraging the understanding of the TIR1-auxin interaction.

Rationale for Modification

Molecular docking analysis of PEO-IAA bound to TIR1 revealed that the phenyl group of PEO-IAA occupies a hydrophobic pocket near the auxin-binding site. It was hypothesized that modifying this phenyl ring could enhance the binding affinity. Specifically, the introduction of methyl groups was predicted to improve hydrophobic interactions and π-π stacking with a key phenylalanine residue (Phe82) in the TIR1 pocket.

Synthesis of this compound

Following this rationale, α-[2,4-dimethylphenylethyl-2-oxo]-IAA, named this compound, was synthesized.

Experimental Protocol: Synthesis of PEO-IAA and this compound

A general synthesis method involves the reaction of indole-3-acetic acid with a substituted phenacyl bromide. The detailed synthesis protocols are often found in the supplementary materials of the primary research articles.

  • Synthesis of PEO-IAA (α-(phenylethyl-2-oxo)-IAA): This typically involves the alkylation of the α-carbon of an indole-3-acetate derivative with 2-bromoacetophenone.

  • Synthesis of this compound (α-[2,4-dimethylphenylethyl-2-oxo]-IAA): A similar alkylation reaction is performed using 2-bromo-1-(2,4-dimethylphenyl)ethan-1-one.

Mechanism of Action: Competitive Antagonism

Both PEO-IAA and this compound function as competitive antagonists of the TIR1/AFB auxin co-receptors. They bind to the auxin-binding pocket on TIR1, thereby preventing the formation of the ternary TIR1-IAA-Aux/IAA complex. This inhibition of the co-receptor assembly stabilizes the Aux/IAA repressor proteins, leading to the repression of auxin-responsive gene expression.

Signaling Pathway of Auxin and its Antagonism by this compound

AuxinSignaling cluster_0 Normal Auxin Signaling cluster_1 Inhibition by this compound Auxin Auxin (IAA) TIR1_IAA_Aux_IAA TIR1-IAA-Aux/IAA Complex Auxin->TIR1_IAA_Aux_IAA TIR1 TIR1/AFB TIR1->TIR1_IAA_Aux_IAA Aux_IAA Aux/IAA Repressor Aux_IAA->TIR1_IAA_Aux_IAA Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses Ubiquitination Ubiquitination & Degradation TIR1_IAA_Aux_IAA->Ubiquitination Ubiquitination->Aux_IAA Auxin_Response Auxin Response Genes ON ARF->Auxin_Response This compound This compound TIR1_2 TIR1/AFB This compound->TIR1_2 Binds & Blocks Aux_IAA_2 Aux/IAA Repressor ARF_2 ARF Transcription Factor Aux_IAA_2->ARF_2 Represses Auxin_Response_2 Auxin Response Genes OFF ARF_2->Auxin_Response_2

Caption: Auxin signaling pathway and its competitive inhibition by this compound.

Quantitative Comparison of PEO-IAA and this compound

This compound consistently demonstrates a higher potency as an auxin antagonist compared to its precursor, PEO-IAA. This is reflected in various biological assays.

Table 1: Comparative Biological Activity of PEO-IAA and this compound

AssayOrganismParameterPEO-IAAThis compoundReference
DR5::GUS Reporter InhibitionArabidopsis thalianaIC50~10 µM~2 µM
Root Growth InhibitionArabidopsis thalianaEffective Concentration10-50 µM5-50 µM
TIR1-Aux/IAA Pull-down InhibitionIn vitroInhibitory ConcentrationLess PotentMore Potent

Note: The exact IC50 and effective concentrations can vary depending on the specific experimental conditions.

Detailed Experimental Protocols

Arabidopsis Root Growth Inhibition Assay

This assay is a classic method to assess the effect of compounds on auxin-mediated root elongation.

Protocol:

  • Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana seeds and plate them on half-strength Murashige and Skoog (MS) medium supplemented with 1% sucrose and solidified with 0.8% agar.

  • Stratification and Germination: Stratify the seeds at 4°C for 2-3 days in the dark, then transfer the plates to a growth chamber under long-day conditions (16h light/8h dark) at 22°C.

  • Treatment: After 4-5 days of growth, transfer seedlings to fresh MS plates containing a range of concentrations of PEO-IAA or this compound, alongside a solvent control (e.g., DMSO).

  • Measurement: Mark the position of the root tip at the time of transfer. After a defined period (e.g., 2-3 days), measure the new root growth from the mark.

  • Data Analysis: Calculate the percentage of root growth inhibition relative to the solvent control for each concentration and determine the IC50 value.

DR5::GUS Reporter Gene Assay

The DR5 promoter is a synthetic auxin-responsive promoter commonly fused to the β-glucuronidase (GUS) reporter gene to visualize auxin response.

Protocol:

  • Plant Material: Use transgenic Arabidopsis thaliana seedlings carrying the DR5::GUS construct.

  • Treatment: Grow seedlings as described for the root growth assay and then transfer them to a liquid or solid medium containing the test compounds (PEO-IAA or this compound) and an auxin (e.g., 1-NAA) to induce GUS expression. Include appropriate controls.

  • Histochemical Staining: After incubation (e.g., 4-6 hours), harvest the seedlings and immerse them in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide). Incubate at 37°C until a blue color develops.

  • Chlorophyll Removal: Destain the tissues with a series of ethanol washes (e.g., 70%, 90%, 100%) to remove chlorophyll and improve visualization of the blue precipitate.

  • Microscopy and Quantification: Observe the staining pattern under a microscope. For quantitative analysis, the blue color can be extracted and measured spectrophotometrically, or the intensity of the blue color in digital images can be quantified using software like ImageJ.

Experimental Workflow for DR5::GUS Assay

GUS_Workflow Seedlings DR5::GUS Seedlings Treatment Treatment with Auxin +/- Antagonist Seedlings->Treatment Staining GUS Staining (X-Gluc) Treatment->Staining Destaining Chlorophyll Removal Staining->Destaining Imaging Microscopy Destaining->Imaging Quantification Quantification Imaging->Quantification

Caption: Workflow for the DR5::GUS histochemical assay.

Conclusion

The development of this compound from PEO-IAA is a prime example of successful rational drug design in plant biology. Starting from a computationally identified lead, a highly potent and specific antagonist of auxin perception was created. This technical guide provides researchers with the fundamental knowledge and experimental frameworks to effectively utilize PEO-IAA and this compound in their investigations of auxin signaling and its myriad roles in plant life. The detailed protocols and comparative data presented herein serve as a valuable resource for both novice and experienced researchers in the field.

References

Probing the Auxin Receptor: A Technical Guide to the Binding of Auxinole to the TIR1 F-box Protein

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phytohormone auxin is a critical regulator of plant growth and development, primarily by mediating the interaction between the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) F-box protein and Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of Aux/IAA proteins, thereby activating auxin-responsive gene expression. Auxinole, a synthetic antagonist, provides a powerful tool to dissect this signaling pathway by competitively inhibiting the formation of the TIR1-auxin-Aux/IAA complex. This technical guide provides an in-depth overview of the binding of this compound to TIR1, including quantitative data, detailed experimental protocols, and visualizations of the underlying molecular and experimental processes.

Introduction to the TIR1-Mediated Auxin Signaling Pathway

The canonical auxin signaling pathway is a cornerstone of plant developmental biology. At its core lies the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, where the F-box protein TIR1 (and its homologs, the AUXIN SIGNALING F-BOX proteins or AFBs) serves as the direct auxin receptor[1][2]. In the absence of auxin, Aux/IAA proteins bind to and inhibit Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes[3].

The perception of auxin initiates a cascade of events leading to the de-repression of these genes. Auxin acts as a "molecular glue," stabilizing the interaction between TIR1 and the degron motif of an Aux/IAA protein[4][5]. This binding event targets the Aux/IAA protein for polyubiquitination by the SCFTIR1 complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to modulate the expression of genes that drive various aspects of plant growth and development.

This compound: A Competitive Antagonist of the TIR1 Receptor

This compound, with the chemical name α-[2,4-dimethylphenylethyl-2-oxo]-IAA, was identified through in silico virtual screening and subsequently optimized using a structure-based design approach. It functions as a potent and specific antagonist of the TIR1/AFB family of auxin receptors.

The mechanism of action of this compound is competitive inhibition. It binds to the auxin-binding pocket of TIR1, thereby preventing the formation of the ternary TIR1-auxin-Aux/IAA complex. Molecular docking studies have revealed that the phenyl ring of this compound establishes a strong hydrophobic interaction with the phenylalanine residue at position 82 (Phe82) of TIR1. This Phe82 residue is a critical component of the binding pocket and is essential for the recognition and interaction with the degron of Aux/IAA proteins. By occupying this crucial site, this compound effectively blocks the binding of endogenous auxin and prevents the subsequent degradation of Aux/IAA repressors, leading to the inhibition of auxin-responsive gene expression.

Quantitative Analysis of this compound-TIR1 Interaction

Ligand Receptor/Assay System Parameter Value Reference
This compoundArabidopsis thaliana DR5::GUS reporter lineIC10020 µM (for inhibition of 2 µM IAA-induced expression)
Indole-3-Acetic Acid (IAA)TIR1-IAA7 co-receptor complexKd17.81 ± 7.81 nM
Indole-3-Acetic Acid (IAA)TIR1-IAA1 co-receptor complexKd~17-45 nM
Indole-3-Acetic Acid (IAA)TIR1-IAA3 co-receptor complexKd~17-45 nM
Indole-3-Acetic Acid (IAA)TIR1-IAA28 co-receptor complexKd~75 nM

Table 1: Quantitative data on this compound inhibition and auxin binding to the TIR1 co-receptor complex.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and inhibitory effect of this compound on the TIR1 F-box protein.

In Vitro Pull-Down Assay

This assay is used to assess the direct interaction between TIR1 and Aux/IAA proteins and the inhibitory effect of this compound on this interaction.

Materials:

  • Recombinant GST-tagged Aux/IAA protein (e.g., GST-IAA7) purified from E. coli.

  • Recombinant FLAG-tagged TIR1 protein (co-expressed with ASK1 for stability).

  • Glutathione-Sepharose beads.

  • Pull-down buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10% glycerol, 0.1% NP-40, 1 mM DTT, and protease inhibitor cocktail.

  • Wash buffer: Pull-down buffer with 300 mM NaCl.

  • Elution buffer: Pull-down buffer containing 20 mM reduced glutathione.

  • Indole-3-acetic acid (IAA) stock solution.

  • This compound stock solution.

  • SDS-PAGE gels and Western blotting reagents.

  • Anti-FLAG and anti-GST antibodies.

Procedure:

  • Protein Binding: In separate microcentrifuge tubes, incubate 20 µg of purified GST-Aux/IAA7 with glutathione-sepharose beads for 1 hour at 4°C with gentle rotation to immobilize the protein.

  • Washing: Wash the beads three times with 1 mL of cold pull-down buffer to remove unbound protein.

  • Interaction Reaction: To the beads, add 10 µg of purified FLAG-TIR1/ASK1 complex.

  • Treatment Groups:

    • Control (No auxin): Add vehicle (e.g., DMSO).

    • Auxin-treated: Add IAA to a final concentration of 1 µM.

    • This compound inhibition: Pre-incubate the FLAG-TIR1/ASK1 complex with 20 µM this compound for 30 minutes at 4°C before adding to the beads, then add 1 µM IAA.

  • Incubation: Incubate all tubes for 2-3 hours at 4°C with gentle rotation.

  • Washing: Wash the beads five times with 1 mL of cold wash buffer to remove non-specific interactions.

  • Elution: Elute the bound proteins by adding 50 µL of elution buffer and incubating for 10 minutes at room temperature.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using anti-FLAG and anti-GST antibodies to detect TIR1 and Aux/IAA7, respectively.

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique to quantitatively measure the kinetics and affinity of protein-ligand interactions in real-time.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Immobilization buffer: 10 mM sodium acetate (pH 4.5).

  • Running buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

  • Purified TIR1/ASK1 complex.

  • Biotinylated degron peptide from an Aux/IAA protein (e.g., IAA7).

  • IAA and this compound solutions of varying concentrations.

Procedure:

  • Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Ligand Immobilization: Immobilize the biotinylated Aux/IAA degron peptide onto the surface of a streptavidin-coated sensor chip.

  • Analyte Injection: Inject a constant concentration of the TIR1/ASK1 complex over the chip surface in the presence of either varying concentrations of IAA or a fixed concentration of IAA with varying concentrations of this compound.

  • Data Acquisition: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of bound protein.

  • Kinetic Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the on-rates (ka), off-rates (kd), and calculate the equilibrium dissociation constant (Kd). For competitive binding with this compound, determine the IC50 and subsequently the Ki.

DR5::GUS Reporter Gene Assay

This in vivo assay utilizes transgenic Arabidopsis thaliana plants expressing the β-glucuronidase (GUS) reporter gene under the control of the auxin-responsive DR5 promoter to quantify the effect of this compound on auxin-induced gene expression.

Materials:

  • Arabidopsis thaliana seedlings (5-7 days old) of the DR5::GUS reporter line.

  • Liquid Murashige and Skoog (MS) medium.

  • IAA stock solution.

  • This compound stock solution.

  • GUS staining solution: 100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).

  • 70% ethanol.

  • Microscope.

Procedure:

  • Seedling Growth: Grow DR5::GUS seedlings on solid MS medium for 5-7 days.

  • Treatment: Transfer the seedlings into 24-well plates containing liquid MS medium with the following treatments:

    • Mock (vehicle control).

    • IAA (e.g., 2 µM).

    • This compound alone (e.g., 20 µM).

    • IAA (2 µM) + this compound (20 µM).

  • Incubation: Incubate the seedlings for 6-12 hours under standard growth conditions.

  • GUS Staining: Transfer the seedlings to GUS staining solution and incubate at 37°C for 4-16 hours.

  • Destaining: Remove the staining solution and destain the seedlings with 70% ethanol to remove chlorophyll.

  • Visualization and Quantification: Observe the blue GUS staining pattern under a microscope. For quantitative analysis, a fluorometric assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) as a substrate can be performed on protein extracts from the treated seedlings.

Root Gravitropism Assay

This in planta assay assesses the effect of this compound on a classic auxin-mediated developmental process.

Materials:

  • Arabidopsis thaliana wild-type seedlings (4-5 days old).

  • Square Petri plates with solid MS medium.

  • IAA and this compound stock solutions to be added to the medium.

  • Digital camera and image analysis software (e.g., ImageJ).

Procedure:

  • Seedling Growth: Germinate and grow seedlings vertically on MS plates for 4-5 days.

  • Treatment: Prepare MS plates containing:

    • Control (no additions).

    • IAA (e.g., 0.1 µM).

    • This compound (e.g., 5 µM).

    • IAA (0.1 µM) + this compound (5 µM).

  • Gravitropic Stimulation: Transfer the vertically grown seedlings to the treatment plates and orient them horizontally.

  • Image Acquisition: Place the plates in the dark to avoid phototropic responses and capture images at regular intervals (e.g., every 2 hours) for up to 24 hours.

  • Data Analysis: Measure the angle of root curvature over time using image analysis software. Compare the gravitropic response between the different treatment groups.

Visualizing the Molecular Interactions and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1 TIR1/AFB Auxin->TIR1 binds Aux_IAA Aux/IAA Repressor Auxin->Aux_IAA promotes degradation via TIR1 SCF SCF Complex TIR1->SCF part of ARF ARF Aux_IAA->ARF inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by Auxin_Responsive_Gene Auxin-Responsive Gene ARF->Auxin_Responsive_Gene activates SCF->Aux_IAA ubiquitinates Transcription Transcription Auxin_Responsive_Gene->Transcription caption Canonical Auxin Signaling Pathway Auxinole_Inhibition cluster_inhibition Inhibition by this compound This compound This compound TIR1 TIR1/AFB This compound->TIR1 binds competitively SCF_Complex SCF-TIR1-Aux/IAA Complex Formation TIR1->SCF_Complex prevents Auxin Auxin (IAA) Auxin->TIR1 blocked Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex inhibited caption Mechanism of this compound Inhibition Pull_Down_Workflow cluster_workflow In Vitro Pull-Down Assay Workflow start Start immobilize Immobilize GST-Aux/IAA on Glutathione Beads start->immobilize wash1 Wash Beads immobilize->wash1 bind_tir1 Incubate with FLAG-TIR1 (+/- Auxin, +/- this compound) wash1->bind_tir1 wash2 Wash Beads bind_tir1->wash2 elute Elute Proteins wash2->elute analyze SDS-PAGE & Western Blot elute->analyze end End analyze->end caption Workflow for the In Vitro Pull-Down Assay

References

Auxinole: A Technical Guide to its Impact on Plant Growth and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Auxinole is a potent and specific antagonist of the TIR1/AFB auxin co-receptors, making it an invaluable chemical tool for dissecting auxin signaling in plants. This technical guide provides an in-depth overview of this compound's mechanism of action, its quantifiable impact on various aspects of plant growth and development, and detailed protocols for key experimental assays. By competitively inhibiting the formation of the TIR1-auxin-Aux/IAA complex, this compound effectively blocks auxin-responsive gene expression and downstream physiological processes. This document summarizes quantitative data on its effects on primary root growth, lateral root formation, and gravitropism. Furthermore, it offers detailed methodologies for conducting root growth inhibition assays, gravitropism analysis, and histochemical staining of auxin-reporter lines, providing researchers with the necessary tools to effectively utilize this compound in their investigations of auxin biology.

Introduction

The phytohormone auxin is a central regulator of nearly every aspect of plant growth and development, from cell elongation and division to organ patterning and tropic responses.[1][2] The perception of auxin and the subsequent signal transduction cascade are therefore critical processes in plant biology. A key component of the nuclear auxin signaling pathway is the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[3][4] These proteins act as auxin receptors, and upon binding to auxin, they recruit Aux/IAA transcriptional repressors for degradation, thereby activating auxin-responsive gene expression.[3]

To investigate the intricate roles of auxin, specific and potent inhibitors are indispensable. This compound (α-[2,4-dimethylphenylethyl-2-oxo]-IAA) was developed through a rational, structure-based drug design approach to be a highly effective antagonist of the TIR1/AFB receptors. It acts by binding to the TIR1 auxin-binding pocket, thereby preventing the formation of the TIR1-auxin-Aux/IAA co-receptor complex. This specific mode of action makes this compound a powerful tool for reversibly inhibiting auxin signaling and studying its downstream consequences in a wide range of plant species.

This technical guide serves as a comprehensive resource for researchers, providing detailed information on the mechanism of this compound, quantitative data on its effects, and standardized protocols for its application in key plant biology assays.

Mechanism of Action

This compound functions as a competitive antagonist of the natural auxin, indole-3-acetic acid (IAA), at the TIR1/AFB receptors. The core of the auxin signaling pathway involves the formation of a ternary complex between the TIR1/AFB F-box protein, an auxin molecule, and an Aux/IAA repressor protein. This complex formation targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates AUXIN RESPONSE FACTOR (ARF) transcription factors, which can then activate or repress the expression of auxin-responsive genes.

This compound disrupts this process by binding directly to the auxin-binding pocket of TIR1. Molecular docking studies have shown that the phenyl ring of this compound interacts strongly with the Phe82 residue of TIR1, a critical residue for Aux/IAA recognition. This binding of this compound to TIR1 physically blocks the binding of IAA and prevents the stable formation of the TIR1-IAA-Aux/IAA complex. As a result, Aux/IAA proteins are not degraded, ARF-mediated transcription remains repressed, and auxin-responsive gene expression is inhibited.

Auxin_Signaling_and_Auxinole_Inhibition cluster_0 Normal Auxin Signaling cluster_1 Inhibition by this compound Auxin Auxin (IAA) TIR1 TIR1/AFB Auxin->TIR1 SCF SCF Complex TIR1->SCF associates with Aux_IAA Aux/IAA Repressor Aux_IAA->TIR1 co-receptor Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF Aux_IAA->ARF represses SCF->Aux_IAA Ubiquitination ARE Auxin Response Element ARF->ARE binds to Gene_Expression Auxin-Responsive Gene Expression ARE->Gene_Expression activates This compound This compound TIR1_i TIR1/AFB This compound->TIR1_i binds and blocks Aux_IAA_i Aux/IAA Repressor ARF_i ARF Aux_IAA_i->ARF_i remains bound to and represses ARE_i Auxin Response Element ARF_i->ARE_i Gene_Expression_i Gene Expression Blocked ARE_i->Gene_Expression_i

Figure 1: Auxin signaling pathway and its inhibition by this compound.

Quantitative Impact on Plant Growth and Development

This compound's potent inhibition of auxin signaling leads to distinct and quantifiable phenotypes in plants, particularly affecting root system architecture and tropic responses.

Primary Root Growth

Auxin is known to inhibit primary root elongation at high concentrations. As an auxin antagonist, this compound treatment can mimic auxin-deficient phenotypes, but at higher concentrations, it also inhibits root growth by disrupting the basal auxin signaling required for cell division and elongation.

This compound Concentration (µM)Primary Root Length (% of Control)Reference
0100
1~80
5~50
10~20
20Complete inhibition

Note: The values are approximate and compiled from graphical data and textual descriptions in the cited literature. Actual results may vary depending on experimental conditions.

Lateral Root Formation

Auxin promotes the formation of lateral roots. Consequently, treatment with this compound, which blocks auxin signaling, leads to a significant reduction in lateral root density.

This compound Concentration (µM)Lateral Root Density (Lateral Roots/cm)Reference
0~1.5
1~1.0
5~0.5
10~0.1

Note: The values are approximate and compiled from graphical data and textual descriptions in the cited literature. Actual results may vary depending on experimental conditions.

Gravitropism

Gravitropism, the growth of a plant in response to gravity, is a classic auxin-mediated process. The asymmetric distribution of auxin in the root tip is essential for the differential growth that leads to root bending. This compound treatment disrupts this process, leading to a loss of gravitropic response.

This compound Concentration (µM)Gravitropic Response (Root Curvature Angle after 24h)Reference
0~80°
1~45°
5~10°
10~0° (agravitropic)

Note: The values are approximate and compiled from graphical data and textual descriptions in the cited literature. Actual results may vary depending on experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the impact of this compound on plant growth and auxin signaling.

Primary Root Growth Inhibition Assay

This assay is used to quantify the dose-dependent effect of this compound on primary root elongation in Arabidopsis thaliana.

Root_Growth_Assay_Workflow A Seed Sterilization B Plating on MS Medium A->B C Stratification (4°C, 2-3 days) B->C D Germination & Growth (Vertical, 4-5 days) C->D E Transfer to Plates with Varying this compound Concentrations D->E F Incubation (Vertical, 3-5 days) E->F G Scanning Plates F->G H Root Length Measurement (e.g., ImageJ) G->H I Data Analysis H->I

Figure 2: Workflow for the primary root growth inhibition assay.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium including vitamins, 1% sucrose, and 0.8% agar

  • Petri plates (square or round)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterilization solution (e.g., 70% ethanol, 50% bleach with Tween-20)

  • Sterile water

  • Scanner

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization: Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Tween-20 for 5-10 minutes. Rinse the seeds 3-5 times with sterile water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and plate them in a line on MS agar plates.

  • Stratification: Seal the plates and store them at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination and Growth: Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C and orient them vertically to allow roots to grow along the surface of the agar. Grow for 4-5 days until the primary roots are approximately 1-2 cm long.

  • Treatment: Prepare MS agar plates containing a range of this compound concentrations (e.g., 0, 1, 5, 10, 20 µM). The final DMSO concentration should be kept constant across all plates and should not exceed 0.1%.

  • Seedling Transfer: Carefully transfer the seedlings from the initial growth plates to the treatment plates, aligning the root tips along a marked line.

  • Incubation: Seal the treatment plates, orient them vertically, and return them to the growth chamber for an additional 3-5 days.

  • Imaging: After the incubation period, scan the plates at a high resolution (e.g., 600 dpi).

  • Measurement: Measure the length of the primary root from the root-hypocotyl junction to the root tip using image analysis software.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control (0 µM this compound).

Gravitropism Assay

This protocol details the assessment of this compound's effect on the gravitropic response of Arabidopsis roots.

Materials:

  • Arabidopsis thaliana seedlings grown as described in section 4.1 (steps 1-4)

  • MS agar plates containing various concentrations of this compound

  • Camera with a tripod or a dedicated imaging setup

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seedling Preparation: Grow Arabidopsis seedlings on vertical MS plates for 4-5 days.

  • Treatment: Transfer the seedlings to MS plates containing the desired concentrations of this compound.

  • Acclimation: Place the plates in a vertical position in the dark for 1-2 hours to allow the seedlings to acclimate.

  • Gravistimulation: Rotate the plates by 90 degrees to initiate the gravitropic response.

  • Imaging: Capture images of the roots at regular time intervals (e.g., every 2 hours) for up to 24 hours.

  • Measurement: Using image analysis software, measure the angle of the root tip relative to the new direction of gravity at each time point.

  • Data Analysis: Plot the root curvature angle over time for each this compound concentration to quantify the gravitropic response.

Histochemical GUS Staining for Auxin Response

This protocol describes the use of a DR5::GUS reporter line to visualize the effect of this compound on auxin-responsive gene expression. The DR5 promoter is a synthetic auxin-responsive promoter that drives the expression of the β-glucuronidase (GUS) reporter gene.

Materials:

  • Arabidopsis thaliana DR5::GUS seedlings

  • MS liquid medium

  • This compound stock solution

  • IAA stock solution (e.g., 1 mM in ethanol)

  • GUS staining solution (containing X-Gluc)

  • 70% ethanol

  • Microscope

Procedure:

  • Seedling Growth: Grow DR5::GUS seedlings in sterile liquid MS medium for 5-7 days.

  • Treatment: Pre-treat the seedlings with the desired concentration of this compound (e.g., 20 µM) for 1-2 hours. Then, add IAA (e.g., 1 µM) to induce GUS expression. Include appropriate controls (mock, IAA only, this compound only).

  • Incubation: Incubate the seedlings for 4-6 hours.

  • GUS Staining: Transfer the seedlings to GUS staining solution and incubate at 37°C overnight.

  • Destaining: Remove the staining solution and wash the seedlings with 70% ethanol until the chlorophyll is removed and the blue GUS staining is clearly visible.

  • Imaging: Observe and photograph the seedlings under a dissecting or compound microscope.

Conclusion

This compound is a powerful and specific inhibitor of the TIR1/AFB-mediated auxin signaling pathway. Its ability to competitively block the auxin co-receptor complex provides a valuable tool for researchers to investigate the multifaceted roles of auxin in plant growth and development. The quantitative data and detailed experimental protocols presented in this technical guide offer a solid foundation for utilizing this compound to dissect auxin-dependent processes with precision and reproducibility. As our understanding of auxin biology continues to expand, chemical tools like this compound will remain at the forefront of discovery, enabling the elucidation of complex signaling networks and their impact on plant form and function.

References

Foundational Research on Auxinole and Auxin Perception: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The phytohormone auxin is a cornerstone of plant biology, orchestrating a vast array of developmental processes, from embryogenesis to organ patterning and tropic responses.[1][2] The primary natural auxin, indole-3-acetic acid (IAA), exerts its influence by modulating gene expression through a sophisticated signaling pathway.[1][3] Understanding the mechanism of auxin perception is crucial for dissecting these fundamental processes. This has led to the development of chemical tools designed to probe and manipulate the auxin signaling cascade. Among these, Auxinole has emerged as a potent and specific antagonist, providing researchers with a powerful molecule to reversibly block auxin action.[4]

This technical guide provides an in-depth overview of the foundational research on auxin perception and the mechanism of this compound. It is intended for researchers, scientists, and drug development professionals, offering detailed summaries of quantitative data, key experimental protocols, and visualizations of the core molecular interactions.

The Core Auxin Signaling Pathway

The nuclear auxin signaling pathway is elegantly simple in its core components yet complex in its regulatory potential. It primarily involves three major protein families:

  • TIR1/AFB F-Box Proteins: These proteins are the substrate-recognition components of the SKP1-CULLIN1-F-BOX (SCF) E3 ubiquitin ligase complex, known as SCFTIR1/AFB. The Arabidopsis genome encodes six of these proteins (TIR1 and AFB1-AFB5), which function as auxin receptors.

  • Aux/IAA Repressors: The AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) proteins are transcriptional co-repressors. In the absence of auxin, they bind to and inhibit the activity of ARF transcription factors.

  • ARF Transcription Factors: AUXIN RESPONSE FACTOR (ARF) proteins bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, modulating their transcription.

Mechanism of Perception:

Auxin perception relies on a co-receptor system composed of a TIR1/AFB protein and an Aux/IAA protein. Auxin acts as a "molecular glue," binding to a pocket in the TIR1/AFB protein and stabilizing its interaction with an Aux/IAA protein. This auxin-induced formation of the TIR1/AFB-auxin-Aux/IAA ternary complex targets the Aux/IAA repressor for polyubiquitination by the SCFTIR1/AFB complex. The ubiquitinated Aux/IAA is then degraded by the 26S proteasome. This degradation liberates the ARF transcription factors, allowing them to activate or repress the expression of downstream genes that drive auxin-mediated physiological responses.

Auxin Signaling Pathway cluster_nucleus Nucleus cluster_low_auxin cluster_high_auxin Auxin Auxin (IAA) SCFTIR1 SCF(TIR1/AFB) Complex Auxin->SCFTIR1 binds Auxin->SCFTIR1 AuxIAA Aux/IAA Repressor SCFTIR1->AuxIAA Ubiquitinates SCFTIR1->AuxIAA AuxIAA->SCFTIR1 binds ARF ARF Transcription Factor AuxIAA->ARF represses AuxIAA->ARF Proteasome 26S Proteasome AuxIAA->Proteasome Degraded by AuxIAA->Proteasome AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds to ARF->AuxRE Gene_Expression Gene Expression AuxRE->Gene_Expression regulates

Caption: The core nuclear auxin signaling pathway.

This compound: An Antagonist of Auxin Perception

The development of chemical probes has been instrumental in dissecting hormone signaling pathways. This compound (α-[2,4-dimethylphenylethyl-2-oxo]-IAA) was rationally designed as a potent antagonist of the TIR1/AFB auxin receptors. It was developed from a lead compound identified through in silico virtual screening, using a structure-based design approach.

Mechanism of Action:

This compound functions as a competitive inhibitor of auxin signaling. It binds directly to the TIR1 F-box protein, occupying the same pocket as auxin. Molecular docking studies suggest that the phenyl ring of this compound interacts strongly with the phenylalanine residue at position 82 (Phe82) of TIR1. This residue is critical for the recognition and binding of Aux/IAA proteins. By occupying this site, this compound prevents the formation of the stable TIR1-IAA-Aux/IAA ternary complex. This action stabilizes the Aux/IAA repressors, keeping ARF-mediated transcription in a repressed state and effectively blocking downstream auxin responses.

This compound Mechanism cluster_normal Normal Auxin Action cluster_inhibition Inhibition by this compound Auxin Auxin TIR1_A TIR1/AFB Auxin->TIR1_A Ternary_Complex TIR1-Auxin-Aux/IAA Complex Formed AuxIAA_A Aux/IAA AuxIAA_A->TIR1_A Degradation Aux/IAA Degradation Ternary_Complex->Degradation This compound This compound TIR1_B TIR1/AFB This compound->TIR1_B binds competitively Blocked Complex Formation Blocked AuxIAA_B Aux/IAA AuxIAA_B->Blocked cannot bind Stabilized Aux/IAA Stabilized Blocked->Stabilized

Caption: Competitive inhibition of the auxin co-receptor complex by this compound.

Quantitative Data on Auxin Perception

The affinity of the auxin co-receptor complex can vary significantly depending on the specific combination of TIR1/AFB and Aux/IAA proteins involved. This combinatorial system allows for a wide dynamic range of auxin sensing and response.

Co-Receptor ComplexLigandBinding Affinity (KD)CommentsReference
AtTIR1 - AtIAA7[3H] IAALow nanomolar rangeForms a high-affinity co-receptor complex.
AtTIR1 - AtIAA7 (DII peptide)[3H] IAAHigh affinityThe DII degron motif of Aux/IAA is sufficient for high-affinity binding.
AtAFB5 - AtIAA7Picloram (auxin analog)High affinityPicloram efficiently displaces [3H]IAA from the AFB5-IAA7 complex.
AtTIR1 - AtIAA7Picloram (auxin analog)Low affinityPicloram does not efficiently displace [3H]IAA from the TIR1-IAA7 complex.
AtTIR1This compoundNot specifiedBinds to TIR1 to block the formation of the TIR1-IAA-Aux/IAA complex.

Key Experimental Protocols

The elucidation of the auxin perception mechanism has been dependent on a variety of in vitro and in vivo assays. Below are protocols for key experiments.

In Vitro Pull-Down Assay

This assay is used to demonstrate the auxin-dependent physical interaction between TIR1/AFB and Aux/IAA proteins.

Methodology:

  • Protein Expression: Express and purify recombinant TIR1/AFB and Aux/IAA proteins. Often, one protein is tagged (e.g., TIR1-myc) and the other is fused to a larger tag for immobilization (e.g., GST-Aux/IAA).

  • Immobilization: Immobilize the GST-tagged protein (e.g., GST-IAA7) on glutathione-sepharose beads.

  • Incubation: Incubate the immobilized protein with the tagged protein (e.g., TIR1-myc) in a binding buffer. Perform incubations in parallel with and without the addition of auxin (e.g., 10 µM IAA) and/or an antagonist (e.g., this compound).

  • Washing: Wash the beads several times with binding buffer to remove non-specific interactors.

  • Elution: Elute the bound proteins from the beads.

  • Detection: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the tag (e.g., anti-myc antibody) to detect the co-precipitated protein. A stronger band in the presence of auxin demonstrates an auxin-enhanced interaction.

Pull-Down Assay Workflow start Start express Express & Purify GST-Aux/IAA and TIR1-myc start->express immobilize Immobilize GST-Aux/IAA on Glutathione Beads express->immobilize incubate Incubate with TIR1-myc +/- Auxin/Auxinole immobilize->incubate wash Wash Beads to Remove Unbound Protein incubate->wash elute Elute Bound Proteins wash->elute detect Western Blot (anti-myc) elute->detect end End detect->end

Caption: Workflow for an in vitro pull-down assay.
In Vitro Auxin Binding Assay

This quantitative assay measures the binding affinity of auxin to the TIR1-Aux/IAA co-receptor complex.

Methodology:

  • Protein Preparation: Use purified full-length or domain-specific recombinant TIR1 and Aux/IAA proteins.

  • Binding Reaction: Set up a series of reactions containing a fixed concentration of the purified proteins (TIR1 and Aux/IAA) and varying concentrations of a radiolabeled auxin, such as [3H]IAA.

  • Incubation: Allow the reactions to incubate on ice to reach binding equilibrium.

  • Separation: Separate the protein-bound radioligand from the free radioligand. A common method is rapid filtration through a nitrocellulose membrane that retains proteins but allows free ligand to pass through.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the amount of bound ligand against the concentration of free ligand. Analyze the data using saturation binding kinetics (e.g., Scatchard plot) to determine the equilibrium dissociation constant (KD).

Binding Assay Workflow start Start prepare Prepare Purified TIR1 and Aux/IAA Proteins start->prepare incubate Incubate Proteins with Varying [3H]IAA prepare->incubate filter Separate Bound/Free Ligand (Nitrocellulose Filtration) incubate->filter quantify Quantify Radioactivity (Scintillation Counting) filter->quantify analyze Calculate KD via Saturation Binding Analysis quantify->analyze end End analyze->end

Caption: Workflow for a radioligand auxin binding assay.
Root Growth Inhibition Assay

This is a standard in planta bioassay to assess the physiological activity of auxins and auxin antagonists.

Methodology:

  • Seed Sterilization & Stratification: Surface sterilize seeds (e.g., Arabidopsis thaliana) and stratify them in sterile water at 4°C for 2-3 days to synchronize germination.

  • Plate Preparation: Prepare sterile growth medium (e.g., 0.5x MS agar with 1% sucrose) in petri plates. Add the test compounds (e.g., IAA, this compound) from stock solutions to the molten agar to achieve a range of final concentrations.

  • Sowing: Sow the stratified seeds in a line on the surface of the agar plates.

  • Growth Conditions: Seal the plates and place them vertically in a controlled growth chamber (e.g., 16h light/8h dark photoperiod at 22-24°C).

  • Measurement: After a set period of growth (e.g., 5-7 days), digitally photograph the plates. Use image analysis software to measure the primary root length of the seedlings in each condition.

  • Data Analysis: Calculate the average root length for each concentration and normalize it to the control (no compound). Plot the percent inhibition of root growth against the compound concentration to determine dose-response curves and calculate values like IC50.

Root Growth Assay Workflow start Start sterilize Sterilize & Stratify Seeds start->sterilize prepare Prepare MS Agar Plates with Test Compounds sterilize->prepare sow Sow Seeds on Plates prepare->sow grow Grow Vertically in Controlled Environment sow->grow measure Photograph Plates & Measure Root Length grow->measure analyze Analyze Dose-Response (Calculate IC50) measure->analyze end End analyze->end

Caption: Workflow for the root growth inhibition bioassay.

Conclusion

The discovery of the TIR1/AFB co-receptor system has revolutionized our understanding of how plants perceive auxin. This elegant "molecular glue" mechanism, where the hormone stabilizes a protein-protein interaction leading to targeted degradation, represents a key paradigm in signal transduction. The rational design of this compound as a specific antagonist of this system provides a powerful chemical tool for the temporal and reversible inhibition of auxin signaling. The foundational research and experimental protocols detailed herein provide a framework for further investigation into the complexities of auxin biology and for the development of novel chemical modulators for agricultural and biotechnological applications.

References

Methodological & Application

Protocol for Enhancing Control of the Auxin-Inducible Degron (AID) System with Auxinole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols for Utilizing Auxinole in the Auxin-Inducible Degron (AID) System

This document provides detailed application notes and experimental protocols for the use of this compound, a potent antagonist of the TIR1/AFB auxin receptors, in the context of the Auxin-Inducible Degron (AID) system. The AID system allows for the rapid and reversible degradation of a protein of interest (POI), and this compound enhances this system by providing tighter control over protein levels. Specifically, this compound can be employed to suppress "leaky" degradation of AID-tagged proteins in the absence of auxin and to facilitate the rapid re-expression of the POI following auxin removal.

These protocols are primarily tailored for use in human cell lines, such as HCT116 and DLD1, but can be adapted for other model systems.

Overview of the Auxin-Inducible Degron (AID) System and the Role of this compound

The AID system is a powerful tool for studying protein function by enabling conditional protein depletion. It relies on three key components:

  • An AID-tagged Protein of Interest (POI): The POI is endogenously or exogenously tagged with a small degron sequence (AID).

  • The F-box protein TIR1: Typically from Oryza sativa (OsTIR1), this protein is a component of the SCF E3 ubiquitin ligase complex and is expressed in the host cells.

  • Auxin: A plant hormone, such as indole-3-acetic acid (IAA), that induces the interaction between TIR1 and the AID tag.

Upon the addition of auxin, TIR1 binds to the AID-tagged POI, leading to its ubiquitination and subsequent degradation by the proteasome.

This compound is a small molecule that acts as a competitive inhibitor of OsTIR1. It binds to the auxin-binding pocket of TIR1, thereby preventing the auxin-induced interaction with the AID-tagged protein. This inhibitory action provides two key advantages for researchers using the AID system:

  • Suppression of Leaky Degradation: In some instances, there can be a low level of auxin-independent degradation of the AID-tagged protein, particularly for essential proteins where even minor depletion can have a phenotype. This compound can be used to minimize this "leaky" degradation.

  • Rapid Protein Re-expression: By adding this compound after auxin-mediated protein depletion, the TIR1-AID interaction is rapidly blocked, leading to a swift cessation of degradation and allowing for the timely re-expression of the POI.

Signaling Pathways and Experimental Workflows

Signaling Pathway of the AID System and Inhibition by this compound

AID_Pathway Figure 1. Signaling Pathway of the AID System and this compound Inhibition cluster_SCF SCF E3 Ubiquitin Ligase cluster_Degradation Proteasomal Degradation TIR1 OsTIR1 Skp1 Skp1 TIR1->Skp1 POI Protein of Interest (POI)-AID TIR1->POI recruits Cul1 Cul1 Skp1->Cul1 Ub Ubiquitin Proteasome 26S Proteasome Ub->Proteasome POI->Ub Ubiquitination Auxin Auxin (IAA) Auxin->TIR1 binds This compound This compound This compound->TIR1 inhibits binding Leaky_Suppression_Workflow Figure 2. Workflow for Suppressing Leaky Degradation with this compound Start Seed cells expressing OsTIR1 and AID-tagged POI Add_this compound Add this compound to culture medium Start->Add_this compound Incubate Incubate for desired duration (e.g., 24-48 hours) Add_this compound->Incubate Analyze Analyze protein levels (e.g., Western Blot, Microscopy) Incubate->Analyze Reexpression_Workflow Figure 3. Workflow for Rapid Protein Re-expression with this compound Start Seed cells expressing OsTIR1 and AID-tagged POI Add_Auxin Add Auxin (IAA) to induce protein degradation Start->Add_Auxin Incubate_Auxin Incubate for desired duration (e.g., 1-4 hours) Add_Auxin->Incubate_Auxin Washout Wash out Auxin and add this compound-containing medium Incubate_Auxin->Washout Time_Course Collect samples at various time points (e.g., 0, 30, 60, 120 min) Washout->Time_Course Analyze Analyze protein re-expression (e.g., Western Blot) Time_Course->Analyze

Application Notes and Protocols for Auxinole in Plant Tissue Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auxinole is a potent and specific antagonist of the auxin co-receptor complex, primarily targeting the TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. By competitively inhibiting the binding of natural auxins like indole-3-acetic acid (IAA) to these receptors, this compound effectively blocks auxin-mediated gene expression and subsequent physiological responses. This property makes it a valuable chemical tool for investigating the intricate roles of auxin in plant growth and development, including the complex processes of differentiation and morphogenesis in plant tissue culture.

Mechanism of Action

The canonical auxin signaling pathway is initiated by the binding of auxin to the TIR1/AFB F-box protein. This binding event stabilizes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which can then activate or repress the transcription of auxin-responsive genes, ultimately controlling cellular processes like cell division, elongation, and differentiation.

This compound functions by occupying the auxin-binding pocket on the TIR1/AFB proteins. This competitive inhibition prevents the formation of the TIR1/AFB-auxin-Aux/IAA ternary complex, thereby stabilizing the Aux/IAA repressors and continuously suppressing the activity of ARFs. This leads to a down-regulation of auxin-responsive genes, mimicking an auxin-deficient phenotype.[1]

Auxinole_Mechanism cluster_0 Normal Auxin Signaling cluster_1 Inhibition by this compound Auxin Auxin (IAA) TIR1 TIR1/AFB Receptor Auxin->TIR1 Binds Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA TIR1->Aux_IAA ARF ARF Transcription Factor Aux_IAA->ARF Represses Auxin_Responsive_Gene Auxin-Responsive Gene ARF->Auxin_Responsive_Gene Activates Gene_Expression Gene Expression Auxin_Responsive_Gene->Gene_Expression This compound This compound TIR1_inhibited TIR1/AFB Receptor This compound->TIR1_inhibited Competitively Binds & Inhibits Aux_IAA_stable Aux/IAA Repressor (Stable) TIR1_inhibited->Aux_IAA_stable Binding Blocked ARF_repressed ARF Transcription Factor (Repressed) Aux_IAA_stable->ARF_repressed Repression Maintained Auxin_Responsive_Gene_inhibited Auxin-Responsive Gene ARF_repressed->Auxin_Responsive_Gene_inhibited Activation Blocked No_Gene_Expression No Gene Expression Auxin_Responsive_Gene_inhibited->No_Gene_Expression

Figure 1: Mechanism of this compound action in the auxin signaling pathway.

Application in Plant Tissue Culture

Due to its specific mode of action, this compound is a powerful tool for dissecting the role of auxin in various stages of in vitro plant development:

  • Callus Induction and Proliferation: Auxins are critical for inducing callus formation from explants. This compound can be used to investigate the specific auxin concentration thresholds required for callus initiation and to study the consequences of blocking auxin signaling during this process. This can help in understanding the molecular events governing cell dedifferentiation and proliferation.

  • Somatic Embryogenesis: The induction of somatic embryos is often dependent on a high-auxin environment. By applying this compound at different stages of somatic embryogenesis, researchers can probe the specific temporal requirements of auxin signaling for embryo initiation, maturation, and germination.

  • Organogenesis (Shoot and Root Formation): The ratio of auxin to cytokinin is a key determinant of shoot and root formation. This compound can be employed to create a low-auxin environment without the need to physically remove auxins from the medium, allowing for a more precise study of the role of endogenous auxin and the auxin/cytokinin balance in organ development. For instance, its application can help in elucidating the mechanisms of adventitious root inhibition.

  • Investigating Auxin Homeostasis: this compound can be used in combination with exogenous auxins to study the competitive dynamics of auxin binding and to understand how plant cells maintain auxin homeostasis.

Quantitative Data

Direct quantitative data on the use of this compound in plant tissue culture is limited. However, studies on whole plants provide a starting point for determining effective concentrations.

ParameterPlant SpeciesConcentrationObserved EffectCitation
Phenotypic ChangesArabidopsis thaliana10 µMSevere phenotypes resembling auxin receptor mutants.[1]
Root ElongationArabidopsis thalianaLow concentrationsInhibition of root elongation.[1]
CounteractionArabidopsis thaliana1 µM IAACompletely counteracted the effect of low concentrations of this compound on root elongation.[1]

Based on this, a starting concentration range of 1 µM to 20 µM is recommended for exploratory studies in plant tissue culture. The optimal concentration will likely vary depending on the plant species, explant type, and the specific developmental process being investigated.

Experimental Protocols

The following are generalized protocols for the application of this compound in plant tissue culture. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound (crystalline)

    • Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Sterile, purified water

    • Micropipettes and sterile tips

  • Procedure:

    • Calculate the amount of this compound required to prepare a 10 mM stock solution.

    • In a sterile microcentrifuge tube, dissolve the calculated amount of this compound in a small volume of DMSO. Ensure complete dissolution.

    • Bring the final volume to the desired level with sterile, purified water to achieve a 10 mM stock solution. The final concentration of DMSO should be kept low (typically ≤ 0.1% v/v in the final culture medium) to avoid solvent effects.

    • Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Investigating the Effect of this compound on Callus Induction
  • Explant Preparation:

    • Select healthy, young explants (e.g., leaf discs, stem segments, cotyledons).

    • Surface sterilize the explants using standard laboratory procedures (e.g., treatment with 70% ethanol followed by a dilute bleach solution and sterile water rinses).

  • Culture Medium:

    • Prepare a basal plant tissue culture medium (e.g., Murashige and Skoog (MS) medium) supplemented with vitamins, sucrose, and a gelling agent.

    • Add a standard concentration of an auxin for callus induction (e.g., 2,4-Dichlorophenoxyacetic acid (2,4-D) at 1-2 mg/L).

    • Prepare different treatment groups by adding this compound from the stock solution to the autoclaved and cooled medium to achieve final concentrations of 0 µM (control), 1 µM, 5 µM, 10 µM, and 20 µM.

    • A negative control group with basal medium lacking both auxin and this compound should also be included.

  • Culture Conditions:

    • Inoculate the sterilized explants onto the prepared media in sterile petri dishes or culture vessels.

    • Incubate the cultures in a growth chamber under controlled conditions (e.g., 25 ± 2°C, 16/8 h light/dark photoperiod).

  • Data Collection and Analysis:

    • Observe the cultures regularly for signs of callus induction.

    • After a defined period (e.g., 4-6 weeks), record the percentage of explants forming callus, callus fresh weight, and callus morphology (e.g., color, texture).

    • Statistically analyze the data to determine the effect of different this compound concentrations on callus induction.

Experimental_Workflow cluster_0 Preparation cluster_1 Treatment Groups cluster_2 Culture & Observation cluster_3 Data Analysis Explant Explant Selection & Sterilization Inoculation Inoculation of Explants Explant->Inoculation Media Basal Medium Preparation (+ Auxin) Control_0 Control: No Auxin, No this compound Media->Control_0 Control_Auxin Control: + Auxin, 0 µM this compound Media->Control_Auxin Treatment_1 Treatment: + Auxin, 1 µM this compound Media->Treatment_1 Treatment_5 Treatment: + Auxin, 5 µM this compound Media->Treatment_5 Treatment_10 Treatment: + Auxin, 10 µM this compound Media->Treatment_10 Treatment_20 Treatment: + Auxin, 20 µM this compound Media->Treatment_20 Auxinole_Stock This compound Stock Solution Preparation Auxinole_Stock->Treatment_1 Auxinole_Stock->Treatment_5 Auxinole_Stock->Treatment_10 Auxinole_Stock->Treatment_20 Incubation Incubation in Growth Chamber Inoculation->Incubation Observation Regular Observation Incubation->Observation Data_Collection Data Collection: Callus Induction %, Fresh Weight, Morphology Observation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion on this compound Effect Analysis->Conclusion

Figure 2: Workflow for investigating the effect of this compound on callus induction.

Concluding Remarks

This compound is a valuable research tool for plant biologists and drug development professionals interested in the auxin signaling pathway. Its application in plant tissue culture can provide significant insights into the fundamental processes of cell differentiation and morphogenesis. Due to the species- and explant-specific responses to plant growth regulators, it is crucial to empirically determine the optimal concentrations and treatment conditions for this compound in any new experimental system. Further research into the effects of this compound in various in vitro culture systems will undoubtedly expand our understanding of the multifaceted roles of auxin in plant development.

References

Auxinole: A Versatile Tool for Spatiotemporal Control of Protein Function

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Auxinole is a potent and specific antagonist of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors.[1][2] Developed through a rational, structure-based design, this compound provides researchers with a powerful chemical tool to control and study the function of proteins within the auxin-inducible degron (AID) system.[1][2] This system allows for the rapid and reversible degradation of a target protein, and this compound acts as a crucial "off-switch," enabling precise temporal control over protein depletion and re-expression. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in cell-based assays.

Mechanism of Action: Competitive Antagonism of the TIR1 Receptor

The plant hormone auxin (indole-3-acetic acid, IAA) mediates the degradation of Aux/IAA transcriptional repressors by acting as a "molecular glue."[3] It facilitates the formation of a ternary complex between the TIR1 receptor (an F-box protein component of an SCF E3 ubiquitin ligase) and the degron domain of an Aux/IAA protein. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the Aux/IAA protein.

The auxin-inducible degron (AID) system co-opts this plant-specific pathway in non-plant cells. A protein of interest is tagged with a small degron from an Aux/IAA protein. When cells are engineered to express TIR1, the addition of auxin leads to the rapid degradation of the AID-tagged protein.

This compound functions as a competitive inhibitor in this system. It binds to the auxin-binding pocket of the TIR1 protein, physically blocking the binding of auxin. This prevents the formation of the TIR1-auxin-degron complex, thereby inhibiting the degradation of the target protein. This action is reversible, allowing for the rapid restoration of protein levels upon removal of this compound.

Auxinole_Mechanism cluster_Nothis compound Auxin-Inducible Degradation (AID) cluster_Withthis compound Inhibition by this compound Auxin Auxin (IAA) TIR1 TIR1 Auxin->TIR1 binds AID_Protein Protein of Interest-AID TIR1->AID_Protein recruits Ub Ubiquitin AID_Protein->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome targets to Degraded_Protein Degraded Peptides Proteasome->Degraded_Protein degrades This compound This compound TIR1_inhibited TIR1 This compound->TIR1_inhibited binds & blocks AID_Protein_stable Stable Protein of Interest-AID Auxin_external Auxin Auxin_external->TIR1_inhibited binding blocked

Caption: Mechanism of this compound action in the AID system.

Applications in Protein Function Studies

This compound's ability to precisely control the AID system makes it an invaluable tool for:

  • Suppressing Leaky Protein Degradation: In some cell lines or with certain target proteins, basal "leaky" degradation can occur even in the absence of auxin. Culturing cells in the presence of this compound can suppress this background degradation, ensuring that the protein of interest is present at endogenous levels until auxin is added.

  • Rapid Reversal of Protein Depletion: After inducing protein degradation with auxin, researchers can study the phenotypic consequences. The addition of this compound allows for the rapid cessation of degradation and the restoration of the target protein's levels, enabling the study of recovery and the reversibility of the observed phenotype.

  • Temporal Window Experiments: this compound can be used to create precise time windows of protein depletion. By adding and washing out auxin and this compound in a coordinated manner, researchers can investigate the effects of protein loss during specific cellular processes or time points.

  • Validating AID System Specificity: Using this compound to rescue a phenotype caused by auxin-induced degradation can help confirm that the observed effects are due to the depletion of the target protein and not off-target effects of auxin.

Quantitative Data Summary

While a definitive in vitro IC50 value for this compound's binding to TIR1 is not widely reported, its efficacy has been demonstrated in numerous cell-based and in planta assays. The following table summarizes effective concentrations reported in the literature. Researchers should empirically determine the optimal concentration for their specific cell line and experimental setup.

ParameterOrganism/SystemReported ConcentrationNotes
Effective Concentration Arabidopsis thaliana5 µMCompletely inhibited root gravitropism.
Effective Concentration Arabidopsis thaliana20 µMBlocked auxin-induced gene expression of a GUS reporter.
Working Concentration Human Cell Lines (AID)100-200 µMCommonly used to suppress leaky degradation and for rapid re-expression of AID-tagged proteins.
Off-target Assessment Arabidopsis thaliana10 µMNo significant inhibition of endogenous IAA levels. At 100 µM, a slight reduction (>20%) was observed.

Experimental Protocols

The following are generalized protocols for using this compound in the context of the auxin-inducible degron system in mammalian cell culture.

Protocol 1: Suppression of Leaky Degradation of an AID-Tagged Protein

This protocol is designed for situations where basal degradation of the AID-tagged protein of interest occurs in the absence of auxin.

Materials:

  • Mammalian cell line stably expressing the TIR1 F-box protein and an endogenously AID-tagged protein of interest.

  • Complete cell culture medium.

  • This compound (stock solution of 10-20 mM in DMSO, store at -20°C).

  • DMSO (vehicle control).

  • Standard cell culture reagents and equipment.

Procedure:

  • Cell Seeding: Seed the cells at a density appropriate for your downstream application (e.g., Western blot, immunofluorescence, cell viability assay).

  • Treatment:

    • For routine cell culture maintenance to prevent leaky degradation, supplement the complete culture medium with this compound to a final concentration of 100-200 µM.

    • For experiments, plate cells in medium containing this compound (100-200 µM) or an equivalent volume of DMSO (vehicle control).

  • Incubation: Culture the cells for the desired duration. The continuous presence of this compound will inhibit the TIR1-mediated degradation pathway.

  • Analysis: Proceed with your downstream analysis (e.g., harvest cells for Western blot) to confirm that the levels of the AID-tagged protein are stabilized in the this compound-treated cells compared to the vehicle control.

Protocol 2: Reversal of Auxin-Induced Protein Degradation using this compound

This protocol describes how to induce the degradation of an AID-tagged protein with auxin and then rapidly reverse the degradation by adding this compound.

Materials:

  • Mammalian cell line prepared as in Protocol 1.

  • Complete cell culture medium.

  • Auxin (Indole-3-acetic acid, IAA) stock solution (e.g., 500 mM in DMSO, store at -20°C).

  • This compound stock solution (10-20 mM in DMSO).

  • PBS (Phosphate-Buffered Saline), sterile.

  • Reagents for downstream analysis (e.g., lysis buffer for Western blot).

Procedure:

  • Cell Seeding: Plate the cells and allow them to adhere and grow to the desired confluency (typically 60-80%).

  • Induce Degradation: Add auxin (IAA) to the culture medium to a final concentration of 500 µM.

  • Time Course of Degradation: Incubate the cells for a duration sufficient to achieve significant degradation of the target protein (e.g., 1-4 hours). This should be optimized for your protein of interest.

  • Reverse Degradation:

    • To reverse the degradation, wash the cells twice with pre-warmed sterile PBS to remove the auxin-containing medium.

    • Add fresh, pre-warmed complete culture medium containing this compound at a final concentration of 100-200 µM.

  • Time Course of Recovery: Culture the cells in the this compound-containing medium and collect samples at various time points (e.g., 0, 1, 2, 4, 8 hours post-reversal) to monitor the re-expression of the target protein.

  • Analysis: Harvest the cells at each time point and analyze the protein levels, for example, by Western blotting.

Experimental_Workflow cluster_degradation Protein Degradation Phase cluster_reversal Reversal Phase start Start: AID-tagged cell line expressing TIR1 add_auxin Add Auxin (e.g., 500 µM IAA) start->add_auxin incubate_degrade Incubate (e.g., 1-4 hours) Protein is degraded add_auxin->incubate_degrade wash Wash cells 2x with PBS incubate_degrade->wash add_this compound Add fresh medium + this compound (e.g., 100-200 µM) wash->add_this compound incubate_recover Incubate for recovery (e.g., 0-8 hours) add_this compound->incubate_recover analysis Analysis: Harvest cells at time points Perform Western Blot incubate_recover->analysis

Caption: Workflow for protein degradation and reversal with this compound.

Considerations and Best Practices

  • Optimization is Key: The optimal concentrations of auxin and this compound, as well as the timing of degradation and recovery, can vary between cell lines and target proteins. It is crucial to perform pilot experiments to determine these parameters for your specific system.

  • Solvent Control: Always include a vehicle control (e.g., DMSO) in your experiments at a concentration equivalent to that used for the highest concentration of auxin or this compound.

  • This compound Stability: this compound stock solutions in DMSO are stable when stored at -20°C. Avoid repeated freeze-thaw cycles.

  • Potential Off-Targets: While this compound was designed for high specificity to TIR1/AFB receptors, at high concentrations, off-target effects cannot be entirely ruled out. At an effective dose of 10 µM in plants, this compound did not significantly impact endogenous auxin levels, suggesting good specificity. However, appropriate controls are always recommended to validate experimental findings.

Logical_Relationships cluster_adv cluster_con This compound This compound as a Research Tool Advantages Advantages This compound->Advantages Considerations Considerations This compound->Considerations adv1 Precise Temporal Control Advantages->adv1 adv2 Reversible Inhibition Advantages->adv2 adv3 Suppresses Leaky Degradation Advantages->adv3 adv4 High Specificity for TIR1 Advantages->adv4 con1 Concentration Optimization Required Considerations->con1 con2 Potential for Off-Target Effects at High Doses Considerations->con2 con3 DMSO Vehicle Control Necessary Considerations->con3 con4 Cell Line Dependent Efficacy Considerations->con4

Caption: Advantages and considerations for using this compound.

References

Application Notes and Protocols: Preparation of Auxinole Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to preparing, storing, and utilizing stock solutions of Auxinole, a potent antagonist of the TIR1/AFB auxin receptors, in dimethyl sulfoxide (DMSO). Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Overview of this compound

This compound is a small molecule inhibitor that acts as a potent antagonist of the TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors.[1][2] By binding to TIR1, this compound effectively blocks the formation of the TIR1-IAA-Aux/IAA complex, thereby stabilizing the Aux/IAA transcriptional repressors and inhibiting the auxin signaling pathway.[1][2][3] Its ability to reversibly block auxin action makes it a valuable tool for the chemical biological analysis of auxin-regulated processes in a wide range of plant species.

Physicochemical and Solubility Data

Proper preparation of an this compound stock solution begins with an understanding of its key physicochemical properties and solubility. This data is essential for accurate concentration calculations and for ensuring the compound remains in solution.

PropertyValueReference
Molecular Formula C₂₀H₁₉NO₃
Molecular Weight 321.37 g/mol
Appearance Solid
Solubility in DMSO 64 mg/mL (199.14 mM)
Other Solvents Soluble in polar organic solvents such as Methanol (MeOH), Ethanol (EtOH), Dimethylformamide (DMF), and Acetone. Insoluble in water.
Storage and Stability

The stability of this compound in both its solid form and in a DMSO stock solution is critical for maintaining its biological activity. Following the recommended storage conditions will prevent degradation and ensure experimental consistency.

FormStorage TemperatureStability NotesReference
Solid (Powder) < 0°C (Refrigerator/Freezer)Keep desiccated to prevent hydration.
DMSO Stock Solution -20°CThe DMSO stock solution is stable at -15°C. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. Avoid exposure to light.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.

Materials and Equipment:
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Sterile, nuclease-free pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Calculations:

To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (321.37 g/mol ).

The formula for this calculation is:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM x 1 mL x 321.37 g/mol / 1000 = 3.2137 mg

Procedure:
  • Preparation: Don a lab coat, gloves, and safety glasses. Ensure the workspace is clean and free of contaminants.

  • Weighing this compound:

    • Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

    • Carefully weigh the calculated mass of this compound powder (e.g., 3.21 mg for 1 mL of a 10 mM solution) directly into the tared tube.

  • Dissolving in DMSO:

    • Using a micropipette with a sterile tip, add the calculated volume of high-purity DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution, this would be 1 mL.

    • Close the tube tightly and vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage:

    • To prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution.

    • Dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes.

    • Label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • Store the aliquots at -20°C, protected from light.

Dilution to Working Concentration:

When preparing a working solution for cell-based assays or other aqueous experimental systems, it is important to minimize the final concentration of DMSO, as it can be toxic to cells at higher concentrations.

  • The final DMSO concentration in the assay should generally be kept below 0.5%, with <0.1% being ideal for many cell lines.

  • To avoid precipitation of this compound upon dilution into an aqueous buffer, it is recommended to perform serial dilutions in DMSO first before the final dilution into the aqueous medium.

  • Always include a vehicle control in your experiments, which contains the same final concentration of DMSO as the experimental samples.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the preparation of an this compound stock solution.

G cluster_0 Preparation of this compound Stock Solution A Calculate Required Mass of this compound B Weigh this compound Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve C->D E Aliquot into Single-Use Volumes D->E F Store at -20°C E->F

Caption: Workflow for preparing an this compound stock solution in DMSO.

Mechanism of Action: Auxin Signaling Pathway

This diagram depicts the core components of the nuclear auxin signaling pathway and the inhibitory action of this compound.

G cluster_pathway Nuclear Auxin Signaling Pathway Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA promotes binding to Ub Ubiquitin TIR1_AFB->Ub ubiquitination ARF ARF Transcription Factor Aux_IAA->ARF represses Aux_IAA->Ub ubiquitination Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Proteasome 26S Proteasome Ub->Proteasome degradation This compound This compound This compound->TIR1_AFB competitively binds to

Caption: Inhibition of the auxin signaling pathway by this compound.

References

Application Notes and Protocols for Utilizing Auxinole in Conjunction with Auxin for Controlled Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Auxinole in combination with auxin for precise temporal control of protein degradation using the Auxin-Inducible Degron (AID) system. This powerful chemical genetic tool allows for the rapid and reversible depletion of a protein of interest, enabling detailed functional analysis.

Introduction

The Auxin-Inducible Degron (AID) system is a widely adopted technology for targeted protein degradation in a variety of model organisms and cell types. It relies on the heterologous expression of the plant F-box protein TIR1, which, in the presence of the plant hormone auxin (indole-3-acetic acid, IAA), recruits a degron-tagged protein of interest to the endogenous SCF E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.

A significant challenge in the application of the AID system can be the "leaky" degradation of the target protein in the absence of auxin. This basal degradation can lead to unintended functional consequences and complicate the interpretation of experimental results. Furthermore, the ability to rapidly reverse the degradation and restore protein function is crucial for studying dynamic cellular processes.

This compound is a potent and specific antagonist of the TIR1 auxin receptor.[1] It competitively binds to TIR1, preventing the formation of the TIR1-auxin-degron ternary complex and thereby inhibiting auxin-induced protein degradation. This property makes this compound an invaluable tool for tightening the control over the AID system.

Key Applications of this compound in the AID System:

  • Suppression of Leaky Degradation: this compound effectively minimizes the basal degradation of AID-tagged proteins, ensuring that the protein of interest is present at physiological levels until the addition of auxin.

  • Rapid Reversal of Protein Degradation: By washing out auxin and adding this compound, the degradation process can be quickly halted, allowing for the rapid re-expression and functional recovery of the target protein.

Signaling Pathway and Mechanism of Action

The interplay between auxin and this compound in the AID system provides a molecular switch for controlling protein stability. The following diagram illustrates the core signaling pathway.

AID_System_with_this compound cluster_0 Auxin-Induced Degradation cluster_1 Inhibition by this compound Auxin Auxin (IAA) TIR1 TIR1 Auxin->TIR1 Binds SCF SCF Complex TIR1->SCF Forms Complex DegronPOI Degron-Tagged Protein of Interest SCF->DegronPOI Recruits Ub Ubiquitin DegronPOI->Ub Ubiquitination Proteasome 26S Proteasome Ub->Proteasome Targets for Degradation DegradedPOI Degraded Protein Proteasome->DegradedPOI Degrades This compound This compound InactiveTIR1 Inactive TIR1 This compound->InactiveTIR1 Binds and Inhibits InactiveTIR1->SCF Prevents Complex Formation with Degron

Caption: Mechanism of the AID system with this compound.

Data Presentation

The following tables summarize quantitative data derived from studies utilizing this compound to control the degradation of AID-tagged proteins in human HCT116 cells.

Table 1: Effect of this compound on Suppressing Leaky Degradation of an AID-Tagged Protein

TreatmentRelative Protein Level (Normalized to control)
No Treatment (Control)1.0
This compound (100 µM)~1.0
No this compound (Leaky Degradation)~0.5

Data inferred from western blot analysis in Yesbolatova et al., 2019.

Table 2: Time-Course of Protein Re-expression after Auxin Washout with and without this compound

Time after Auxin WashoutRelative Protein Level (without this compound)Relative Protein Level (with 100 µM this compound)
0 hours (after 2h Auxin)~0.1~0.1
1 hour~0.3~0.6
2 hours~0.5~0.9
3 hours~0.7~1.0

Data inferred from western blot analysis in Yesbolatova et al., 2019.

Experimental Protocols

The following protocols are adapted for researchers working with mammalian cell lines, specifically human HCT116 cells, but can be adapted for other cell types and model organisms.

Protocol 1: Suppression of Leaky Degradation of an AID-Tagged Protein

This protocol is designed for situations where basal degradation of the AID-tagged protein of interest is observed in the absence of auxin.

Materials:

  • HCT116 cells stably expressing TIR1 and an AID-tagged protein of interest.

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).

  • This compound (stock solution, e.g., 10 mM in DMSO).

  • DMSO (vehicle control).

  • Standard cell culture reagents and equipment.

Procedure:

  • Cell Culture: Maintain the HCT116 cell line under standard conditions.

  • Treatment:

    • For the experimental group, add this compound to the cell culture medium to a final concentration of 100 µM.

    • For the control group, add an equivalent volume of DMSO to the cell culture medium.

  • Incubation: Incubate the cells for the desired duration of the experiment. For continuous suppression of leaky degradation, this compound should be present in the culture medium throughout the experiment.

  • Analysis: Harvest the cells and analyze the protein levels of the AID-tagged protein by western blot or other quantitative methods.

Leaky_Degradation_Protocol start Start: HCT116 cells with AID-tagged protein and TIR1 treatment Add this compound (100 µM) or DMSO (control) start->treatment incubation Incubate for desired duration treatment->incubation analysis Harvest cells and analyze protein levels incubation->analysis end End analysis->end

Caption: Workflow for suppressing leaky degradation.

Protocol 2: Rapid and Reversible Protein Degradation

This protocol outlines the steps for inducing protein degradation with auxin and subsequently reversing the degradation with this compound.

Materials:

  • HCT116 cells stably expressing TIR1 and an AID-tagged protein of interest.

  • Complete cell culture medium.

  • Auxin (IAA) (stock solution, e.g., 500 mM in DMSO).

  • This compound (stock solution, e.g., 10 mM in DMSO).

  • Phosphate-buffered saline (PBS), pre-warmed.

  • Standard cell culture reagents and equipment.

Procedure:

  • Induction of Degradation:

    • Add auxin (IAA) to the cell culture medium to a final concentration of 500 µM.

    • Incubate the cells for a sufficient time to achieve desired protein depletion (e.g., 1-2 hours).

  • Auxin Washout and this compound Addition:

    • Aspirate the auxin-containing medium from the cells.

    • Wash the cells twice with pre-warmed PBS to completely remove the auxin.

    • Add fresh, pre-warmed complete medium containing 100 µM this compound.

  • Time-Course Analysis of Re-expression:

    • Collect cell samples at various time points after the addition of this compound (e.g., 0, 1, 2, 3, 6, and 12 hours).

  • Analysis:

    • Prepare cell lysates from each time point.

    • Analyze the protein levels of the AID-tagged protein by western blot to observe the kinetics of re-expression.

Reversible_Degradation_Protocol start Start: Cells with AID-tagged protein add_auxin Add Auxin (500 µM) start->add_auxin incubate_auxin Incubate (1-2 hours) (Protein is degraded) add_auxin->incubate_auxin washout Wash out Auxin with PBS (2x) incubate_auxin->washout add_this compound Add fresh medium with this compound (100 µM) washout->add_this compound time_course Collect samples at various time points add_this compound->time_course analysis Analyze protein re-expression time_course->analysis end End analysis->end

Caption: Workflow for reversible protein degradation.

Conclusion

The combined use of this compound with auxin provides a robust and versatile method for achieving tight, temporal control over protein levels in the AID system. By suppressing leaky degradation and enabling rapid reversal of protein depletion, this compound significantly enhances the precision and utility of this powerful research tool. The protocols and data presented here offer a solid foundation for researchers to implement this advanced control mechanism in their experimental designs. It is recommended that optimal concentrations of both auxin and this compound be empirically determined for each specific cell line and protein of interest to achieve the desired level of control.

References

Application Notes and Protocols for Utilizing Auxinole in Auxin-Inducible Degron (AID) Studies in Human Cells

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Auxin-Inducible Degron (AID) system offers a powerful tool for the rapid and reversible depletion of specific proteins in eukaryotic cells, enabling precise investigation of protein function. This system relies on the plant hormone auxin to trigger the degradation of a target protein fused with an auxin-inducible degron tag. However, a notable challenge of the AID system is the potential for "leaky" degradation, where the target protein is partially degraded even in the absence of auxin. To address this, a potent antagonist of the TIR1 auxin receptor, Auxinole , has been developed. This compound competitively binds to TIR1, preventing the formation of the degradation complex and thereby suppressing basal degradation of the target protein.[1][2] Furthermore, the application of this compound facilitates the rapid re-expression of the target protein upon removal of auxin, providing tighter control over protein dynamics.[1]

These application notes provide detailed protocols for the use of this compound in conjunction with the AID system in human cell lines, specifically HCT116 and DLD1 cells. The provided methodologies and data will guide researchers, scientists, and drug development professionals in effectively employing this refined system for conditional protein knockdown studies.

Data Presentation

The following tables summarize the key reagents and their working concentrations for the successful implementation of the this compound protocol in the AID system in human cells.

ReagentCell LineRecommended ConcentrationPurposeReference
Indole-3-acetic acid (IAA)HCT116, DLD1500 µMInduction of protein degradation
This compoundHCT116, DLD1100-200 µMSuppression of leaky degradation and facilitation of protein re-expression
Doxycycline (for Tet-on systems)HCT116, DLD12 µg/mLInduction of OsTIR1 expression

Signaling Pathways and Experimental Workflows

Auxin-Inducible Degron (AID) System and the Role of this compound

The AID system is based on the plant's natural auxin-mediated protein degradation pathway. In genetically engineered human cells, the F-box protein TIR1 is expressed. When auxin (e.g., IAA) is introduced, it acts as a molecular glue, facilitating the interaction between TIR1 and the AID-tagged protein of interest (POI). This interaction leads to the ubiquitination of the POI by the SCF E3 ubiquitin ligase complex and its subsequent degradation by the proteasome. This compound functions by competitively binding to the auxin-binding pocket of TIR1, thereby preventing the recruitment of the AID-tagged protein and inhibiting its degradation.

AID_Pathway cluster_0 Without this compound cluster_1 With this compound Auxin Auxin (IAA) TIR1 TIR1 Auxin->TIR1 binds SCF SCF Complex TIR1->SCF associates with AID_POI AID-tagged POI Ub Ubiquitin AID_POI->Ub Ubiquitination SCF->AID_POI recruits Proteasome 26S Proteasome Ub->Proteasome targets for Degradation Degradation Proteasome->Degradation This compound This compound TIR1_2 TIR1 This compound->TIR1_2 binds and inhibits AID_POI_2 AID-tagged POI TIR1_2->AID_POI_2 interaction blocked No_Degradation No Degradation AID_POI_2->No_Degradation

Figure 1: Mechanism of the AID system and this compound inhibition.
General Experimental Workflow

The general workflow for studying auxin-inducible degradation with the use of this compound involves several key steps, from cell culture to data analysis. This workflow ensures the robust and controlled depletion and re-expression of the protein of interest.

Experimental_Workflow start Start: Culture of AID-engineered human cells (e.g., HCT116, DLD1) treatment Treatment with Auxin (IAA) and/or this compound start->treatment harvesting Cell Harvesting at different time points treatment->harvesting lysis Cell Lysis and Protein Extraction harvesting->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification western_blot Western Blot Analysis quantification->western_blot analysis Data Analysis (Densitometry) western_blot->analysis end End: Quantitative analysis of protein degradation and re-expression analysis->end

Figure 2: General experimental workflow for the this compound protocol.

Experimental Protocols

Protocol 1: Suppression of Leaky Protein Degradation using this compound

This protocol describes how to use this compound to minimize the basal degradation of an AID-tagged protein in the absence of auxin.

Materials:

  • AID-engineered human cells (e.g., HCT116-OsTIR1)

  • Complete cell culture medium (e.g., McCoy's 5A for HCT116, RPMI-1640 for DLD1)

  • This compound (Stock solution: 100 mM in DMSO)

  • DMSO (vehicle control)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Seeding: Seed the AID-engineered cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • This compound Treatment:

    • For the experimental group, add this compound to the culture medium to a final concentration of 100-200 µM.

    • For the control group, add an equivalent volume of DMSO to the culture medium.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Harvesting:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the well by adding 100-200 µL of lysis buffer per well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Western Blot Analysis:

    • Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with the primary antibody against the target protein.

    • Incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescence substrate and image the results.

  • Data Analysis: Quantify the band intensities using densitometry software to compare the protein levels between the this compound-treated and control groups.

Protocol 2: Reversibility of Auxin-Induced Degradation with this compound

This protocol details the procedure to induce the degradation of an AID-tagged protein with auxin and then facilitate its rapid re-expression by removing auxin and adding this compound.

Materials:

  • Same as Protocol 1, with the addition of Indole-3-acetic acid (IAA) (Stock solution: 500 mM in DMSO).

Procedure:

  • Cell Seeding: Seed the AID-engineered cells as described in Protocol 1.

  • Auxin Treatment: Add IAA to the culture medium to a final concentration of 500 µM to induce protein degradation. Incubate for a predetermined time sufficient to achieve significant degradation (e.g., 2-4 hours).

  • Washout and this compound Treatment:

    • After the auxin incubation period, remove the medium.

    • Wash the cells three times with pre-warmed fresh culture medium to remove residual auxin.

    • Add fresh medium containing 100-200 µM this compound.

  • Time-Course Harvesting: Harvest cells at various time points after the addition of this compound (e.g., 0, 1, 2, 4, 6, 8 hours).

  • Protein Analysis: Perform cell harvesting, protein quantification, and Western blot analysis as described in Protocol 1 for each time point.

  • Data Analysis: Quantify the band intensities at each time point to monitor the kinetics of protein re-expression.

Conclusion

The use of this compound provides a significant improvement to the auxin-inducible degron system by minimizing leaky degradation and allowing for rapid and controlled re-expression of the target protein. The protocols outlined in these application notes offer a comprehensive guide for researchers to implement this refined system in human cell lines. By following these detailed methodologies, scientists can achieve more precise temporal control over protein levels, leading to more accurate and reliable insights into protein function in various biological processes and in the context of drug development.

References

Application Notes and Protocols: Sterilization of Auxinole Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Auxinole is a potent and specific antagonist of the TIR1/AFB auxin receptors, making it a valuable tool for studying auxin signaling pathways in plant and animal systems.[1][2] For cell culture applications, maintaining the sterility of the this compound solution is paramount to prevent microbial contamination that can compromise experimental results. This document provides a detailed protocol for the preparation and sterilization of this compound solutions intended for use in cell culture. Due to the potential for degradation of small organic molecules with heat or radiation, the recommended method for sterilizing this compound solutions is sterile filtration. This method effectively removes microbial contaminants while preserving the chemical integrity and biological activity of the compound.[3][4]

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for proper handling and preparation of the solution.

PropertyValueReference
Molecular Formula C₂₀H₁₉NO₃
Molecular Weight 321.37 g/mol
Appearance Solid
Solubility Soluble in DMSO (64 mg/mL)
Purity Typically ≥98%
Mechanism of Action Binds to TIR1 and blocks the formation of the TIR1-IAA-Aux/IAA complex.

Table 1: Physicochemical Properties of this compound

Choice of Sterilization Method

Several methods are available for sterilizing solutions in a laboratory setting, including autoclaving (wet heat), dry heat, gamma irradiation, and sterile filtration. For heat-sensitive or chemically sensitive compounds like small molecule inhibitors, sterile filtration is the preferred method.

  • Autoclaving: This method uses high-pressure steam at 121°C. While effective at killing microbes, the high temperature can lead to the degradation of heat-labile compounds. Some auxins, which are structurally related to this compound, have been shown to be unstable under autoclaving conditions.

  • Gamma Irradiation: This is a low-temperature sterilization method that uses ionizing radiation to damage microbial DNA. However, radiation can also induce chemical changes in the dissolved compound, potentially altering its biological activity.

  • Sterile Filtration: This physical method removes microorganisms by passing the solution through a membrane with a pore size small enough to retain bacteria (typically 0.22 µm). It is a gentle process that does not involve heat or radiation, thereby preserving the integrity of the compound.

Given the lack of specific data on this compound's stability to heat and radiation, and the known sensitivity of related compounds, sterile filtration is the recommended method for sterilizing this compound solutions for cell culture.

Experimental Protocol: Sterile Filtration of this compound Solution

This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent sterilization by filtration.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, disposable syringe

  • Sterile syringe filter, 0.22 µm pore size, with a low protein-binding membrane (e.g., PVDF or PES)

  • Sterile, conical tubes or vials for storing the sterile solution

  • Laminar flow hood or biological safety cabinet

  • Sterile pipette tips

  • Vortex mixer

Procedure
  • Prepare the Work Area: Work in a laminar flow hood or biological safety cabinet to maintain sterility. Disinfect all surfaces and materials entering the hood with 70% ethanol.

  • Prepare this compound Stock Solution:

    • Calculate the required amount of this compound powder and DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • In a sterile conical tube, add the appropriate volume of DMSO to the pre-weighed this compound powder.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may be used to aid dissolution if necessary, but avoid excessive heat.

  • Sterile Filtration:

    • Attach the sterile 0.22 µm syringe filter to a new sterile syringe.

    • Draw the this compound stock solution into the syringe.

    • Carefully push the plunger to pass the solution through the filter into a sterile collection tube. Apply gentle and steady pressure to avoid damaging the filter membrane.

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes to minimize freeze-thaw cycles.

  • Storage:

    • Store the sterile this compound stock solution at -20°C or -80°C for long-term storage. Refer to the manufacturer's instructions for specific storage recommendations.

  • Working Solution Preparation:

    • When ready to use, thaw an aliquot of the sterile stock solution.

    • Dilute the stock solution to the final working concentration in sterile cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.5%).

Quality Control

  • Visual Inspection: After filtration, visually inspect the solution for any particulate matter. The solution should be clear.

  • Sterility Test: To confirm the effectiveness of the sterilization process, a small aliquot of the filtered solution can be incubated in a nutrient-rich broth at 37°C for several days to check for microbial growth.

  • Activity Assay: If possible, perform a functional assay to confirm that the biological activity of this compound has not been compromised during the sterilization process.

Workflow and Signaling Pathway Diagrams

SterilizationWorkflow Figure 1: Workflow for Sterilizing this compound Solution A Weigh this compound Powder B Dissolve in DMSO to Create Stock Solution A->B C Draw Solution into a Sterile Syringe B->C D Attach a 0.22 µm Sterile Syringe Filter C->D E Filter Solution into a Sterile Collection Tube D->E F Aliquot into Sterile Vials E->F G Store at -20°C or -80°C F->G

Caption: Figure 1: Workflow for Sterilizing this compound Solution.

AuxinoleSignalingPathway Figure 2: this compound's Mechanism of Action cluster_0 Normal Auxin Signaling cluster_1 Inhibition by this compound Auxin Auxin (IAA) TIR1 TIR1/AFB Receptor Auxin->TIR1 Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Binds to ARF ARF Transcription Factor Aux_IAA->ARF Represses Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression Activates This compound This compound TIR1_inhibited TIR1/AFB Receptor This compound->TIR1_inhibited Blocks Auxin Binding Aux_IAA_stable Aux/IAA Repressor (Stable) TIR1_inhibited->Aux_IAA_stable Cannot Bind ARF_repressed ARF Transcription Factor (Repressed) Aux_IAA_stable->ARF_repressed Continues to Repress No_Gene_Expression No Gene Expression ARF_repressed->No_Gene_Expression Remains Inactive

Caption: Figure 2: this compound's Mechanism of Action.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Leaky Degradation with Auxinole in the AID System

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Auxin-Inducible Degron (AID) system. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on a common challenge encountered during experiments: leaky or basal degradation of AID-tagged proteins. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize leaky degradation using Auxinole, a potent inhibitor of the TIR1 component of the SCF E3 ubiquitin ligase complex.

Frequently Asked Questions (FAQs)

Q1: What is leaky degradation in the AID system?

Leaky degradation, also known as basal degradation, is the unintended degradation of an AID-tagged protein of interest (POI) in the absence of the auxin inducer.[1][2] This can be problematic, especially when studying essential proteins, as even a small reduction in protein levels can lead to unintended phenotypes or cell death.[3][4]

Q2: What causes leaky degradation?

Leaky degradation can occur due to a low level of constitutive activity of the TIR1 F-box protein, which is a key component of the AID system responsible for recognizing the AID tag.[3] This basal activity can lead to the ubiquitination and subsequent proteasomal degradation of the AID-tagged protein even without the presence of auxin. The extent of leaky degradation can vary depending on the specific protein being tagged, its expression level, and the cellular context.

Q3: What is this compound and how does it prevent leaky degradation?

This compound is a small molecule antagonist of the auxin receptor TIR1. It competitively binds to the auxin-binding pocket of TIR1, thereby preventing the interaction between TIR1 and the AID-tagged protein in the absence of auxin. This inhibition blocks the downstream ubiquitination and degradation of the target protein, thus suppressing leaky degradation.

Q4: When should I consider using this compound?

You should consider using this compound if you observe a significant reduction in the steady-state level of your AID-tagged protein compared to the untagged endogenous protein in the absence of auxin. This is particularly critical when working with essential proteins where even minor leaky degradation can compromise your experiments.

Q5: Are there alternatives to this compound for reducing leaky degradation?

Yes, the improved Auxin-Inducible Degron 2 (AID2) system is a powerful alternative. The AID2 system utilizes a mutated version of TIR1 (e.g., OsTIR1(F74G)) that exhibits significantly reduced affinity for the natural auxin indole-3-acetic acid (IAA). This engineered TIR1 is paired with a synthetic auxin analog (e.g., 5-Ph-IAA) that binds specifically and with high affinity to the mutant TIR1. This combination results in virtually no detectable leaky degradation in the absence of the synthetic auxin analog.

Troubleshooting Guides

Problem 1: Significant leaky degradation of my AID-tagged protein is observed.

Solution:

  • Confirm Leaky Degradation: Quantify the protein levels of your AID-tagged protein in the absence of auxin and compare them to the endogenous, untagged protein levels in your parental cell line. A significant decrease indicates leaky degradation.

  • Optimize this compound Concentration: If you are using the standard AID system, introduce this compound to your cell culture medium. It is crucial to perform a dose-response experiment to determine the optimal concentration of this compound that maximally suppresses leaky degradation without causing significant cytotoxicity.

  • Consider the AID2 System: If leaky degradation persists or if you are starting a new project, we highly recommend using the AID2 system. This system is specifically designed to minimize basal degradation and offers tighter control over protein depletion.

Problem 2: How do I determine the optimal concentration of this compound?

Solution:

Perform a dose-response curve by treating your cells with a range of this compound concentrations (e.g., 10 µM to 200 µM). It has been reported that 200 µM this compound can enhance the re-expression of the target protein after auxin removal, suggesting this concentration is effective in inhibiting TIR1 activity.

Experimental Protocol: Optimizing this compound Concentration

  • Cell Seeding: Seed your AID-tagged cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.

  • This compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0, 10, 25, 50, 100, 200 µM) in fresh culture medium.

  • Incubation: Incubate the cells for a sufficient period to allow for protein turnover (e.g., 24-48 hours).

  • Cell Lysis and Protein Quantification: Harvest the cells and prepare protein lysates. Determine the total protein concentration for each sample.

  • Western Blot Analysis: Perform a quantitative western blot to analyze the expression levels of your AID-tagged protein. Be sure to include a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and plot the normalized protein levels against the this compound concentration. The optimal concentration will be the lowest concentration that provides the maximal suppression of leaky degradation with minimal impact on cell viability.

Problem 3: I'm concerned about the potential off-target effects of this compound.

Solution:

It is important to assess the potential cytotoxicity and off-target effects of any small molecule inhibitor.

Experimental Protocol: Assessing this compound Cytotoxicity

  • Cell Viability Assay: Treat your parental (non-AID) and AID-tagged cell lines with the optimized concentration of this compound and a range of higher concentrations.

  • Incubation: Incubate the cells for the intended duration of your experiment (e.g., 24, 48, 72 hours).

  • Viability Measurement: Perform a cell viability assay, such as an MTT or a live/dead cell staining assay followed by flow cytometry, to determine the percentage of viable cells.

  • Cell Proliferation Assay: Monitor cell proliferation over time in the presence and absence of this compound using methods like cell counting or automated imaging.

  • Cell Cycle Analysis: To investigate if this compound affects the cell cycle, treat cells with the optimized concentration of this compound for a defined period. Then, fix the cells, stain them with a DNA-binding dye (e.g., propidium iodide), and analyze the cell cycle distribution by flow cytometry. Some studies have suggested that auxins can influence the cell cycle.

Problem 4: How can I perform a reversible protein degradation experiment using this compound?

Solution:

This compound is a valuable tool for studying the rapid re-expression of your protein of interest after auxin-induced degradation has been switched off.

Experimental Protocol: Reversible Protein Degradation

  • Induce Degradation: Treat your AID-tagged cells with the appropriate concentration of auxin to induce the degradation of your target protein.

  • Monitor Degradation: Collect cell samples at different time points to confirm protein degradation by western blot or flow cytometry.

  • Washout and Re-expression: After achieving sufficient degradation, wash the cells thoroughly with fresh, pre-warmed culture medium to remove the auxin.

  • Add this compound: Immediately after the washout, add fresh medium containing the optimized concentration of this compound. This will inhibit any residual TIR1 activity and allow for the rapid accumulation of newly synthesized protein.

  • Monitor Re-expression: Collect cell samples at various time points after the addition of this compound and analyze the re-expression of your target protein by western blot or flow cytometry.

Data Presentation

System Leaky Degradation Level Inducer Inducer Concentration Notes
Standard AID Can be significantIAA (Indole-3-acetic acid)High (e.g., 100-500 µM)Leaky degradation is a known issue, especially for essential proteins.
Standard AID + this compound Significantly reducedIAAHigh (e.g., 100-500 µM)This compound competitively inhibits TIR1 to suppress basal degradation. Dose optimization is crucial.
AID2 System Negligible/Undetectable5-Ph-IAA (5-phenyl-indole-3-acetic acid)Low (e.g., 1 µM)The recommended system for minimizing leaky degradation and achieving tight control over protein levels.

Experimental Protocols: Detailed Methodologies

Quantitative Western Blotting for Leaky Degradation Analysis

This protocol provides a detailed method for quantifying the levels of an AID-tagged protein to assess leaky degradation.

1. Sample Preparation:

  • Culture both your parental cell line and the cell line expressing the AID-tagged protein in the absence of auxin. If testing this compound, include a condition with the optimized this compound concentration.

  • Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • Load equal amounts of total protein per lane on an SDS-PAGE gel. Include a molecular weight marker.

  • Separate the proteins by electrophoresis.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

4. Detection and Quantification:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imager.

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • To normalize for protein loading, probe the same membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).

  • Calculate the ratio of the target protein band intensity to the loading control band intensity for each sample.

  • Compare the normalized protein levels between the parental, untreated AID-tagged, and this compound-treated AID-tagged cells to determine the extent of leaky degradation and the effectiveness of this compound.

A detailed general western blot protocol can be found here. For ensuring quantitative results, it is important to work within the linear range of detection for both the primary and secondary antibodies.

Flow Cytometry for Leaky Degradation of Fluorescently-Tagged Proteins

This protocol is suitable for assessing leaky degradation when your AID-tagged protein is also fused to a fluorescent reporter (e.g., GFP, mCherry).

1. Cell Preparation:

  • Culture your parental cell line and the cell line expressing the fluorescently-tagged AID protein in the absence of auxin. Include an this compound-treated condition if applicable.

  • Harvest the cells by trypsinization and wash them with PBS.

  • Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).

2. Flow Cytometry Analysis:

  • Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for your fluorescent protein.

  • Gate on the live, single-cell population using forward and side scatter profiles.

  • Measure the fluorescence intensity of the reporter protein in the appropriate channel.

  • Use the parental cell line as a negative control to set the background fluorescence.

3. Data Analysis:

  • Calculate the mean or median fluorescence intensity (MFI) of the fluorescent reporter for each condition.

  • Compare the MFI of the untreated AID-tagged cells to the parental cells to quantify the level of leaky degradation.

  • Assess the effect of this compound by comparing the MFI of the this compound-treated cells to the untreated cells. A higher MFI in the this compound-treated sample indicates suppression of leaky degradation.

Detailed protocols for using flow cytometry to measure protein degradation are available.

Mandatory Visualizations

AID_Signaling_Pathway cluster_SCF SCF E3 Ligase Complex cluster_degradation Proteasomal Degradation CUL1 CUL1 RBX1 RBX1 CUL1->RBX1 SKP1 SKP1 SKP1->CUL1 TIR1 TIR1 TIR1->SKP1 POI Protein of Interest-AID TIR1->POI binds Ub Ubiquitin Ub->POI Ubiquitination Proteasome 26S Proteasome POI->Proteasome Degradation Auxin Auxin Auxin->TIR1 promotes binding This compound This compound This compound->TIR1 inhibits binding Experimental_Workflow start Start: Leaky degradation suspected quantify Quantify leaky degradation: Western Blot or Flow Cytometry start->quantify decision Significant leaky degradation? quantify->decision This compound Treat with this compound: Dose-response optimization decision->this compound Yes end_success End: Leaky degradation suppressed decision->end_success No re_quantify Re-quantify leaky degradation This compound->re_quantify re_quantify->end_success Successful end_fail Consider AID2 System re_quantify->end_fail Unsuccessful Troubleshooting_Logic start Leaky Degradation Observed check_protein Is the protein essential or a low-abundance protein? start->check_protein yes_essential Use this compound or switch to AID2 system check_protein->yes_essential Yes no_essential Optimize this compound concentration check_protein->no_essential No check_cytotoxicity Assess this compound cytotoxicity and off-target effects no_essential->check_cytotoxicity cytotoxic Reduce this compound concentration or switch to AID2 system check_cytotoxicity->cytotoxic Yes not_cytotoxic Proceed with experiment check_cytotoxicity->not_cytotoxic No persistent_leak Leaky degradation persists with optimal this compound? not_cytotoxic->persistent_leak switch_aid2 Strongly consider switching to AID2 system persistent_leak->switch_aid2 Yes

References

Auxinole stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of Auxinole in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent antagonist of the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin receptors.[1][2] Its primary mechanism of action is to bind to the TIR1 receptor, which is a component of the SCF(TIR1) E3 ubiquitin ligase complex. This binding competitively inhibits the formation of the TIR1-auxin-Aux/IAA protein complex, thereby preventing the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors.[2] This leads to the inhibition of auxin-responsive gene expression.

Q2: What are the recommended storage conditions for this compound powder?

A2: Solid this compound powder should be stored at -20°C.[1][3] Under these conditions, it is stable for at least four years. The compound is hygroscopic, so it is recommended to store it under an inert atmosphere and keep the vial tightly sealed.

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in polar organic solvents such as DMSO, ethanol, methanol, DMF, and acetone. For most applications, a stock solution is prepared in DMSO. One common protocol is to dissolve 50 mg of this compound in 0.77 mL of DMSO to create a 200 mM stock solution. It is recommended to use fresh, high-quality DMSO as moisture can reduce solubility. Stock solutions in DMSO are stable when stored at -20°C for up to one month, or at -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for single-use applications.

Q4: Is this compound sensitive to light or high temperatures?

A4: Yes, like many indole-containing compounds, auxin signaling can be affected by light. While specific data on this compound's light sensitivity is not detailed, it is good laboratory practice to protect solutions from light, especially during long-term storage and experiments. This compound can be decomposed by autoclaving (120°C for 20 minutes).

Q5: What is the typical working concentration for this compound in cell culture or plant assays?

A5: The effective concentration of this compound can vary depending on the experimental system. For Arabidopsis auxin assays, a typical effective dose is between 5-50 µM. In studies with Arabidopsis seedlings, concentrations of 5, 10, or 20 µM have been used to inhibit auxin-induced responses. For use in the auxin-inducible degron (AID) system in human cells, it can be used to suppress leaky degradation of degron-fused proteins. The optimal concentration should be determined empirically for each specific application.

Data Presentation

Table 1: this compound Stability and Storage

FormStorage TemperatureDuration of StabilitySpecial Considerations
Solid (Powder)-20°C≥ 4 yearsHygroscopic; store under inert atmosphere.
Stock Solution in DMSO-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Use fresh DMSO.
Stock Solution in DMSO-80°CUp to 1 yearAliquot to avoid freeze-thaw cycles. Use fresh DMSO.

Table 2: this compound Solubility

SolventSolubilityNotes
DMSO64 mg/mL (199.14 mM)Sonication may be recommended to aid dissolution. Moisture-absorbing DMSO reduces solubility.
Ethanol12.5 mg/mL (38.90 mM)Sonication is recommended.
MethanolSolubleN/A
AcetoneSolubleN/A
DMFSolubleN/A
WaterInsolubleN/A

Troubleshooting Guides

Issue 1: this compound Precipitates in Media

  • Possible Cause: The final concentration of DMSO in the aqueous media is too low to maintain this compound solubility, or the this compound concentration is too high.

  • Solution:

    • Ensure the final DMSO concentration in your experimental media is sufficient to keep this compound dissolved. A final DMSO concentration of 0.1% is generally well-tolerated by many cell types.

    • When diluting the stock solution, add it to the media with vigorous vortexing or stirring to ensure rapid and even dispersal.

    • Consider preparing a more dilute stock solution if precipitation persists.

    • If the prepared solution is a suspension, it is recommended to prepare and use it immediately.

Issue 2: Inconsistent or No Inhibition of Auxin Response

  • Possible Cause:

    • Degradation of this compound due to improper storage or handling.

    • Insufficient concentration of this compound to compete with endogenous or exogenously applied auxin.

    • The experimental system is not sensitive to TIR1/AFB-mediated auxin signaling.

  • Solution:

    • Prepare fresh stock solutions from powder stored at -20°C. Ensure aliquots are not subjected to multiple freeze-thaw cycles.

    • Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay.

    • Verify that the auxin response in your system is mediated by the TIR1/AFB pathway.

Issue 3: Leaky Degradation in Auxin-Inducible Degron (AID) System

  • Possible Cause: Basal activity of the OsTIR1 E3 ligase in the absence of auxin, leading to some degradation of the AID-tagged protein.

  • Solution:

    • Supplement the culture medium with this compound to inhibit the basal activity of OsTIR1. This will suppress the leaky degradation of the degron-fused protein.

    • The addition of this compound can also be used for the rapid re-expression of the protein of interest after auxin is removed.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile tube. For a 200 mM stock solution, use 50 mg of this compound.

    • Add the appropriate volume of DMSO. For a 200 mM stock from 50 mg, add 0.77 mL of DMSO.

    • Vortex or sonicate until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

Protocol 2: Inhibition of Auxin-Induced Root Growth in Arabidopsis thaliana

  • Materials:

    • Arabidopsis thaliana seedlings (e.g., 4-5 days old)

    • Murashige and Skoog (MS) agar plates

    • Auxin (e.g., Indole-3-acetic acid, IAA) stock solution

    • This compound stock solution (in DMSO)

    • Sterile water and DMSO for controls

  • Procedure:

    • Prepare MS agar plates containing the desired concentrations of IAA and this compound. For example, a final concentration of 1 µM IAA and varying concentrations of this compound (e.g., 0 µM, 5 µM, 10 µM, 20 µM).

    • Also prepare control plates: MS only, MS with DMSO (at the same final concentration as the this compound plates), and MS with IAA only.

    • Carefully transfer 4-5 day old Arabidopsis seedlings to the prepared plates.

    • Place the plates vertically in a growth chamber with appropriate light and temperature conditions.

    • After a set period (e.g., 3-5 days), measure the primary root growth and count the number of lateral roots.

    • Compare the root growth and lateral root formation in the presence of this compound to the control plates to determine the inhibitory effect.

Mandatory Visualizations

AuxinSignalingPathway cluster_nucleus Nucleus cluster_degradation Degradation Pathway Auxin Auxin (IAA) TIR1 TIR1/AFB Auxin->TIR1 binds Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA SCF SCF Complex TIR1->SCF part of Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF represses SCF->Aux_IAA ubiquitinates AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates This compound This compound This compound->TIR1 inhibits binding

Caption: Auxin signaling pathway and the inhibitory action of this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution (e.g., 200 mM in DMSO) B Prepare Experimental Media with desired this compound concentration A->B C Prepare Control Media (e.g., with DMSO vehicle) A->C D Treat cells or organisms with this compound-containing media B->D E Treat control group with control media C->E F Incubate for a defined period D->F E->F G Measure experimental endpoint (e.g., gene expression, root growth) F->G H Compare results between This compound-treated and control groups G->H

Caption: General experimental workflow for using this compound.

References

Solubility of Auxinole in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of Auxinole. Below you will find troubleshooting guides and FAQs to facilitate your experiments.

Solubility Data

The solubility of this compound has been determined in various common laboratory solvents. The following table summarizes the quantitative data for easy comparison.

SolventConcentration (mg/mL)Molarity (mM)Notes
Dimethyl Sulfoxide (DMSO)64 - ≥125[1][2]199.14 - ≥388.96[1][2]Use fresh, anhydrous DMSO as moisture can reduce solubility[3].
Ethanol5 - 12.5~15.5 - 38.90-
WaterInsoluble--
Other Polar Organic SolventsSoluble-Soluble in methanol, acetone, and DMF.

Experimental Protocols

Protocol for Preparing a Concentrated Stock Solution of this compound in DMSO

This protocol describes the preparation of a 200 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 321.37 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath (optional)

Procedure:

  • Weighing this compound: Accurately weigh 50 mg of this compound powder and place it into a sterile container.

  • Adding Solvent: Add 0.77 mL of anhydrous DMSO to the this compound powder.

  • Dissolution: Vortex the mixture vigorously until the this compound is completely dissolved. If particulates remain, sonicate the solution for 5-10 minutes in a bath sonicator. Gentle warming to 37°C can also aid dissolution, but avoid excessive heat.

  • Storage: Store the 200 mM stock solution at -20°C or below for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. The DMSO stock solution is reported to be stable at -15°C.

Workflow for Preparing Working Solutions in Aqueous Buffers

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_final Final Application stock_prep Prepare concentrated This compound stock in DMSO dilution Serially dilute stock into aqueous buffer (e.g., PBS) stock_prep->dilution DMSO stock vortex Vortex during dilution to prevent precipitation dilution->vortex final_use Use immediately in cell-based assays or experiments vortex->final_use

Caption: Experimental workflow for preparing this compound working solutions.

Auxin Signaling Pathway

This compound functions as an antagonist in the auxin signaling pathway. It competitively inhibits the formation of the TIR1-IAA-Aux/IAA complex, thereby blocking downstream auxin-responsive gene expression.

G cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA Promotes binding ARF ARF Aux_IAA->ARF Represses AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds to Gene_Expression Gene Expression AuxRE->Gene_Expression Regulates This compound This compound This compound->TIR1_AFB Competitively Inhibits

References

Technical Support Center: Identifying Potential Off-Target Effects of Auxinole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of Auxinole in their experiments. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent antagonist of the TIR1/AFB family of auxin co-receptors.[1] It functions by binding to the TIR1/AFB proteins, which prevents the formation of the auxin-TIR1/AFB-Aux/IAA co-receptor complex.[1][2] This complex is essential for the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. By blocking this interaction, this compound inhibits auxin-responsive gene expression.[1] The interaction between this compound and TIR1 is stabilized by a strong interaction between the phenyl ring of this compound and the phenylalanine 82 residue of the TIR1 protein.[3]

Q2: What are the known on-target binding affinities for auxin and its analogs?

A2: The binding affinity of auxin (IAA) to the TIR1/AFB-Aux/IAA co-receptor complex varies depending on the specific TIR1/AFB and Aux/IAA proteins involved, with dissociation constants (Kd) typically in the nanomolar range. For example, the TIR1-IAA7 co-receptor complex binds IAA with a high affinity. Different synthetic auxins exhibit varied binding affinities for different TIR1/AFB proteins, which contributes to their selective activities.

Q3: What are the known or potential off-target effects of this compound?

A3: Besides its intended antagonism of the auxin signaling pathway, this compound has been observed to have off-target effects on fundamental cellular processes:

  • Actin Cytoskeleton Disruption: this compound can interfere with the organization and dynamics of the actin cytoskeleton in plant cells. This is a critical consideration as the actin cytoskeleton is involved in cell division, elongation, and intracellular transport.

  • Alteration of Calcium Signaling: this compound has been shown to affect intracellular calcium (Ca2+) levels. Calcium is a crucial second messenger in various signaling pathways, and its dysregulation can lead to a wide range of cellular responses unrelated to auxin signaling.

Q4: Are there any reports of this compound interacting with other hormone signaling pathways?

A4: While direct cross-reactivity of this compound with other hormone receptors is not well-documented, it's important to consider the extensive crosstalk between auxin and other plant hormone signaling pathways, such as those for gibberellins, cytokinins, and ethylene. By potently inhibiting the auxin pathway, this compound can indirectly influence these interconnected pathways, leading to complex phenotypic outcomes.

Troubleshooting Guide

This guide is designed to help you troubleshoot experiments where you suspect off-target effects of this compound might be influencing your results.

Observed Problem Potential Off-Target Cause Troubleshooting Steps
Unexpected cell morphology, such as swollen or misshapen cells, or altered cell polarity. Disruption of the actin cytoskeleton.1. Visualize the Actin Cytoskeleton: Use fluorescently-tagged actin-binding proteins (e.g., Lifeact-GFP) or phalloidin staining to observe the actin filament organization in cells treated with this compound versus a vehicle control. Look for signs of filament bundling, depolymerization, or disorganized arrays. 2. Dose-Response Analysis: Perform a dose-response experiment with this compound and correlate the phenotypic changes with the extent of actin disruption. 3. Use of Cytoskeleton-Stabilizing/Destabilizing Agents: Compare the phenotype induced by this compound with that of known actin-disrupting drugs (e.g., latrunculin B, cytochalasin D) and stabilizing agents (e.g., jasplakinolide) to see if they phenocopy or rescue the observed effect.
Rapid, transient changes in cellular processes (e.g., ion fluxes, membrane potential) that are inconsistent with a transcriptional response. Alteration of intracellular calcium (Ca2+) signaling.1. Monitor Intracellular Ca2+ Levels: Employ Ca2+ imaging techniques using fluorescent indicators (e.g., Fura-2, Indo-1) or genetically encoded sensors (e.g., aequorin, cameleon) to measure changes in cytosolic Ca2+ concentration in real-time following this compound application. 2. Use of Ca2+ Channel Blockers/Chelators: Pre-treat cells with Ca2+ channel blockers (e.g., LaCl3, GdCl3) or a Ca2+ chelator (e.g., BAPTA) to determine if the this compound-induced phenotype is dependent on Ca2+ influx or release from internal stores.
Pleiotropic phenotypes that cannot be solely explained by auxin antagonism (e.g., severe growth defects, altered stress responses). Combined off-target effects and indirect consequences of auxin pathway inhibition.1. Transcriptomic Analysis: Perform RNA-seq on this compound-treated and control samples to identify differentially expressed genes. Analyze these genes for enrichment in pathways unrelated to auxin signaling. 2. Use of Genetic Controls: Compare the phenotype of this compound-treated wild-type plants with that of mutants in the auxin signaling pathway (e.g., tir1/afb mutants). If this compound produces a more severe or different phenotype, it suggests off-target effects. 3. Chemical Analogs: If available, test structural analogs of this compound that are predicted to have reduced off-target activity but retain on-target antagonism.
Inconsistent results between different plant species or even different ecotypes. Differential sensitivity to off-target effects.1. Comparative Analysis: Systematically compare the dose-response curves for both on-target (e.g., auxin-responsive gene expression) and off-target (e.g., actin disruption, Ca2+ flux) effects in the different species or ecotypes. 2. Target Expression Levels: If a specific off-target is suspected, investigate the expression level or activity of that target in the different genetic backgrounds.

Quantitative Data Summary

Ligand Receptor Complex Binding Affinity (Kd/Ki) Reference
IAATIR1-IAA7~17.81 ± 7.81 nM (Kd)
IAATIR1-IAA117 - 45 nM (Kd)
IAATIR1-IAA28~75 nM (Kd)
IAAAFB5-IAA7~51.32 ± 12.65 nM (Kd)
PicloramAFB5-IAA7~54.90 ± 3.84 nM (Ki)
PicloramTIR1-IAA7~3900 ± 910 nM (Ki)

Experimental Protocols

Protocol 1: In Vitro TIR1/AFB-Aux/IAA Co-receptor Binding Assay

This protocol is designed to assess the ability of this compound to disrupt the auxin-induced interaction between TIR1/AFB and an Aux/IAA protein.

Materials:

  • Purified recombinant TIR1/AFB and Aux/IAA proteins

  • Auxin (IAA) stock solution

  • This compound stock solution

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • Detection system (e.g., Surface Plasmon Resonance (SPR), AlphaScreen, or pull-down assay with tagged proteins)

Methodology (Conceptual Outline for a Pull-Down Assay):

  • Immobilize a tagged version of the Aux/IAA protein (e.g., GST-IAA7) on affinity beads (e.g., glutathione-sepharose).

  • In separate tubes, pre-incubate purified TIR1/AFB protein with:

    • Vehicle control (e.g., DMSO)

    • A saturating concentration of IAA (e.g., 10 µM)

    • IAA plus increasing concentrations of this compound.

  • Add the TIR1/AFB-ligand mixtures to the beads with immobilized Aux/IAA and incubate to allow for binding.

  • Wash the beads to remove unbound proteins.

  • Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an antibody against the TIR1/AFB protein.

  • A reduction in the amount of TIR1/AFB pulled down in the presence of this compound indicates its inhibitory activity.

Protocol 2: Assessing Actin Cytoskeleton Integrity

This protocol allows for the visualization of the actin cytoskeleton in plant cells to determine if this compound causes disruptions.

Materials:

  • Arabidopsis thaliana seedlings expressing a fluorescent actin marker (e.g., Lifeact-GFP).

  • Liquid growth medium.

  • This compound stock solution.

  • Confocal laser scanning microscope.

Methodology:

  • Grow seedlings in liquid medium.

  • Treat the seedlings with a range of this compound concentrations (and a vehicle control) for a defined period (e.g., 1-6 hours).

  • Mount the seedlings on a microscope slide.

  • Visualize the actin cytoskeleton in root epidermal cells using a confocal microscope.

  • Acquire Z-stack images to reconstruct the 3D organization of the actin filaments.

  • Analyze the images for changes in filament density, bundling, and overall organization.

Protocol 3: Monitoring Intracellular Calcium Levels

This protocol describes a method for measuring changes in intracellular calcium concentration in response to this compound treatment.

Materials:

  • Plant cell suspension culture or seedlings.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or a genetically encoded calcium sensor.

  • Loading buffer (for chemical dyes).

  • Fluorometer or a fluorescence microscope equipped for ratiometric imaging.

  • This compound stock solution.

Methodology (using Fura-2 AM):

  • Load the cells with Fura-2 AM according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Place the cells in the fluorometer or on the microscope stage.

  • Establish a baseline fluorescence reading.

  • Add this compound to the cells and continuously record the fluorescence at the two excitation wavelengths for Fura-2 (typically ~340 nm and ~380 nm).

  • Calculate the ratio of the fluorescence intensities (340/380) to determine the relative change in intracellular calcium concentration.

Visualizations

AuxinSignalingPathway cluster_on_target On-Target Pathway Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Receptors Auxin->TIR1_AFB promotes binding This compound This compound This compound->TIR1_AFB blocks binding Aux_IAA Aux/IAA Repressors TIR1_AFB->Aux_IAA targets for degradation ARF ARF Transcription Factors Aux_IAA->ARF represses GeneExpression Auxin-Responsive Gene Expression ARF->GeneExpression activates OffTargetEffects cluster_actin Actin Cytoskeleton cluster_calcium Calcium Signaling This compound This compound Actin Actin Filaments This compound->Actin disrupts Calcium Intracellular Ca2+ Levels This compound->Calcium modulates CellShape Altered Cell Shape & Polarity Actin->CellShape DownstreamSignaling Altered Downstream Signaling Calcium->DownstreamSignaling ExperimentalWorkflow start Unexpected Experimental Phenotype Observed is_morphological Is the phenotype morphological? start->is_morphological is_rapid Is the phenotype rapid & non-transcriptional? start->is_rapid actin_check Protocol 2: Assess Actin Cytoskeleton is_morphological->actin_check Yes genetic_control Compare with auxin signaling mutants is_morphological->genetic_control No calcium_check Protocol 3: Monitor Intracellular Ca2+ is_rapid->calcium_check Yes is_rapid->genetic_control No conclusion_off_target Off-target effect likely actin_check->conclusion_off_target calcium_check->conclusion_off_target conclusion_on_target On-target effect likely genetic_control->conclusion_on_target

References

Negative controls for experiments involving Auxinole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Auxinole. The focus is on the critical aspect of selecting and implementing appropriate negative controls to ensure the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound, and why are negative controls so important?

This compound is a potent antagonist of the TIR1/AFB family of auxin receptors.[1][2] It functions by binding to the TIR1 protein, which prevents the formation of the TIR1-IAA-Aux/IAA complex.[3][4][5] This blockage inhibits the downstream cascade of auxin-responsive gene expression. Given that this compound is a small molecule inhibitor, it's crucial to use negative controls to distinguish the specific effects of TIR1/AFB inhibition from potential off-target effects or artifacts introduced by the experimental conditions.

Q2: What is the most basic negative control I should use in my this compound experiment?

The most fundamental negative control is a vehicle control . Since this compound is typically dissolved in Dimethyl Sulfoxide (DMSO), you should treat a sample with the same concentration of DMSO that is used to deliver this compound to your experimental samples. This accounts for any effects the solvent itself might have on your system.

Q3: Are there more advanced negative controls than a vehicle control for this compound experiments?

Yes. For more rigorous experiments, using an inactive analog of this compound is highly recommended. An ideal inactive analog is a molecule that is structurally very similar to this compound but does not bind to the target protein (TIR1/AFB). The use of an inactive analog helps to ensure that the observed phenotype is a direct result of the inhibition of the intended target and not due to the general chemical structure of the compound. Research has identified that modifications to the N-alkyl chain of the indole-3-acetic acid (IAA) moiety of this compound can dramatically reduce its activity. For instance, N-propyl this compound has been shown to be inactive as an antagonist.

Q4: Can I use a genetic approach as a negative control?

Absolutely. A genetic approach can provide strong evidence for the specificity of this compound. If you are working with an organism where genetic manipulation is feasible (e.g., Arabidopsis thaliana), you can use mutants of the target protein. For example, experiments could be performed in tir1 mutant lines. If this compound treatment produces a phenotype in wild-type organisms but has no additional effect in a tir1 null mutant, it strongly suggests that the effect of this compound is mediated through TIR1.

Q5: How can I be sure that the effects I'm seeing are not due to off-target effects of this compound?

While this compound is designed to be specific for TIR1/AFB, all small molecule inhibitors have the potential for off-target effects. A combination of the controls mentioned above (vehicle, inactive analog, genetic controls) can help to build a strong case for on-target activity. Additionally, you can perform rescue experiments. After treating with this compound to induce a phenotype, you can try to rescue the phenotype by adding a high concentration of auxin (like IAA or 1-NAA) to outcompete this compound's binding to TIR1.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No effect observed after this compound treatment. Degradation of this compound: Improper storage or handling.Store this compound stock solutions at -20°C or -80°C. Prepare fresh working solutions for each experiment.
Incorrect concentration: The concentration of this compound is too low to be effective in your system.Perform a dose-response curve to determine the optimal concentration of this compound for your specific experiment.
Poor solubility: this compound may not be fully dissolved in your media.Ensure this compound is completely dissolved in DMSO before adding it to your aqueous experimental media. Vortex thoroughly.
High background or inconsistent results in control groups. Vehicle (DMSO) toxicity: The concentration of DMSO is too high and is causing cellular stress or other non-specific effects.Keep the final concentration of DMSO in your experiments as low as possible, typically below 0.1%. Ensure your vehicle control has the exact same DMSO concentration.
Contamination: Reagents or cell cultures may be contaminated.Use sterile techniques and ensure all reagents are fresh and of high quality.
Observed phenotype is different from published results. Different experimental conditions: Cell type, organism, growth conditions, and treatment duration can all influence the outcome.Carefully review the experimental protocols from published literature and try to replicate the conditions as closely as possible.
Potential off-target effect: The observed phenotype might be due to an off-target effect of this compound in your specific system.Employ the use of an inactive analog and genetic controls to validate that the phenotype is due to TIR1/AFB inhibition.

Data Summary of Negative Controls

Control TypeDescriptionKey AdvantageKey Disadvantage
Vehicle Control A sample treated with the solvent (e.g., DMSO) used to dissolve this compound, at the same final concentration.Simple to implement and controls for solvent effects.Does not control for off-target effects related to the chemical structure of this compound.
Inactive Analog A molecule structurally similar to this compound that does not bind to TIR1/AFB (e.g., N-propyl this compound).Provides strong evidence for on-target activity by controlling for effects related to the general chemical scaffold.May not be commercially available and could require custom synthesis.
Genetic Control Using mutant organisms or cell lines that lack or have a modified target protein (e.g., tir1 mutants).Offers the highest level of specificity for the intended target.Not feasible for all organisms or experimental systems. Can be time-consuming to generate.
Rescue Experiment Adding an excess of the natural ligand (auxin) to compete with the inhibitor.Can help confirm a competitive binding mechanism at the target site.High concentrations of auxin may have their own physiological effects that could complicate interpretation.

Experimental Protocols

Protocol 1: Preparation of this compound and Control Solutions

  • Prepare a stock solution of this compound: Dissolve this compound in high-quality, anhydrous DMSO to a final concentration of 10-50 mM. Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Prepare a stock solution of an inactive analog (if available): Follow the same procedure as for this compound to prepare a stock solution of the inactive analog at the same concentration.

  • Prepare working solutions: On the day of the experiment, thaw the stock solutions. Dilute the stock solutions in your experimental medium to the desired final concentration.

  • Prepare the vehicle control: Add the same volume of DMSO to the experimental medium as you did for the this compound and inactive analog solutions. For example, if you add 1 µL of 10 mM this compound stock to 1 mL of medium for a final concentration of 10 µM, your vehicle control should be 1 µL of DMSO in 1 mL of medium.

Protocol 2: General Experimental Procedure with Controls

  • Set up your experimental groups:

    • Untreated (optional, to observe baseline)

    • Vehicle Control (e.g., 0.1% DMSO)

    • This compound (at desired concentration)

    • Inactive Analog (at the same concentration as this compound)

    • (If applicable) Genetic controls (e.g., wild-type vs. tir1 mutant, both with and without this compound/vehicle treatment)

  • Treatment: Add the prepared solutions to your biological samples (e.g., cell cultures, plant seedlings).

  • Incubation: Incubate the samples for the desired duration under controlled conditions.

  • Data Collection: Measure the phenotype of interest (e.g., gene expression, root growth, protein degradation).

  • Analysis: Compare the results from the this compound-treated group to the control groups. A specific effect of this compound should be absent in the vehicle control, inactive analog control, and have a diminished or absent effect in the genetic control.

Visualizations

AuxinSignaling cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1 TIR1/AFB Auxin->TIR1 binds SCF SCF Complex TIR1->SCF part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome degradation ARF ARF Aux_IAA->ARF represses SCF->Aux_IAA targets for ubiquitination Ub Ubiquitin Ub->Aux_IAA AuxRE Auxin Response Element ARF->AuxRE binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression promotes

Caption: Canonical auxin signaling pathway leading to gene expression.

Auxinole_MoA cluster_nucleus Nucleus This compound This compound TIR1 TIR1/AFB This compound->TIR1 binds and inhibits Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA binding blocked SCF SCF Complex TIR1->SCF part of ARF ARF Aux_IAA->ARF continues to repress Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression repression

Caption: Mechanism of action of this compound, blocking the auxin signaling pathway.

NegativeControlWorkflow Start Start: Design this compound Experiment VehicleControl Is a Vehicle Control (e.g., DMSO) included? Start->VehicleControl AddVehicle Add Vehicle Control Group VehicleControl->AddVehicle No InactiveAnalog Is an Inactive Analog available? VehicleControl->InactiveAnalog Yes AddVehicle->VehicleControl AddInactive Add Inactive Analog Control Group InactiveAnalog->AddInactive Yes GeneticControl Are Genetic Controls (e.g., tir1 mutant) feasible? InactiveAnalog->GeneticControl No AddInactive->GeneticControl AddGenetic Add Genetic Control Groups GeneticControl->AddGenetic Yes Proceed Proceed with Experiment GeneticControl->Proceed No AddGenetic->Proceed

Caption: Logical workflow for selecting appropriate negative controls.

References

Technical Support Center: Minimizing Auxinole-Induced Stress Responses in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Auxinole in their plant biology experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize unintended stress responses and developmental abnormalities in your plant models when using this potent auxin signaling inhibitor.

FAQS: Understanding and Mitigating this compound Effects

This section addresses common questions about this compound and its impact on plants, providing concise answers and recommendations for best practices.

Q1: What is this compound and how does it work?

A1: this compound is a synthetic chemical that acts as a potent and specific antagonist of the TIR1/AFB auxin co-receptors in plants. It functions by competitively binding to the auxin-binding pocket on the TIR1/AFB proteins. This binding event prevents the formation of the TIR1/AFB-Aux/IAA co-receptor complex, which is essential for the degradation of Aux/IAA transcriptional repressors. As a result, Aux/IAA proteins accumulate, leading to the continued repression of auxin-responsive genes and a blockage of the auxin signaling pathway.

Q2: What are the expected phenotypic effects of this compound treatment?

A2: By inhibiting auxin signaling, this compound treatment typically mimics the phenotypes observed in auxin signaling-deficient mutants. These can include, but are not limited to:

  • Inhibition of primary root elongation.

  • Reduction in lateral root formation.

  • Impaired gravitropic responses in both roots and shoots.

  • Reduced hypocotyl elongation in seedlings.

  • Alterations in leaf and flower development at higher concentrations or with prolonged exposure.

The severity of these phenotypes is generally dose-dependent.

Q3: What are "this compound-induced stress responses"?

A3: While this compound itself is not a traditional stress-inducing agent like salt or drought, the disruption of auxin homeostasis can lead to physiological and developmental abnormalities that can be interpreted as a "stressed" state. These are often off-target effects or exaggerated primary effects due to supra-optimal concentrations or treatment durations. Symptoms can include:

  • Severe growth inhibition or lethality.

  • Chlorosis (yellowing of leaves).

  • Necrotic lesions.

  • General developmental arrest.

Minimizing these responses is key to ensuring that the observed effects in your experiment are due to the specific inhibition of the auxin signaling pathway you are studying, and not a general plant health decline.

Q4: How can I minimize these unintended stress responses?

A4: Minimizing stress responses involves careful optimization of your experimental parameters. Key strategies include:

  • Dose-response experiments: Conduct a thorough dose-response curve to determine the minimum effective concentration of this compound that elicits the desired biological response without causing widespread phytotoxicity.

  • Localized application: If your research question permits, consider localized application of this compound to the tissue of interest rather than systemic application to the entire plant.

  • Temporal control: Optimize the duration of this compound treatment. Continuous long-term exposure is more likely to cause severe phenotypes.

  • Recovery periods: Include recovery periods in your experimental design where the plants are transferred to an this compound-free medium to assess the reversibility of the effects.

  • Stable experimental conditions: Maintain optimal and consistent growth conditions (light, temperature, humidity, and nutrients) to avoid compounding the effects of chemical treatment with other environmental stresses.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments with this compound.

Problem Potential Cause(s) Troubleshooting Steps
Complete inhibition of germination or seedling lethality. This compound concentration is too high.Perform a dose-response experiment starting from a much lower concentration (e.g., 0.1 µM) and titrating up to find the optimal concentration for your specific plant species and developmental stage.
Contamination of the stock solution or growth medium.Ensure the sterility of your this compound stock solution and growth media. Prepare fresh solutions and filter-sterilize the this compound stock before adding it to the autoclaved media.
High variability in phenotypic responses between replicate plants. Uneven application of this compound.Ensure homogenous mixing of this compound in the growth medium. For plate-based assays, ensure the agar has fully solidified before placing seeds. For liquid cultures, ensure adequate agitation.
Genetic variability in the plant material.Use a homogenous seed stock from a single parent plant or a well-established inbred line.
Observed phenotype is much weaker than expected. This compound degradation.This compound can be sensitive to light and high temperatures. Store stock solutions in the dark at -20°C. Prepare fresh media for each experiment.
Insufficient uptake by the plant.For soil-grown plants, consider different application methods such as root drenching or foliar spray. For in vitro cultures, ensure the roots are in good contact with the medium.
Incorrect preparation of stock solution.Verify the solvent used for the stock solution (e.g., DMSO) and ensure complete dissolution of the this compound powder.
Unexpected off-target phenotypes (e.g., leaf curling, unusual pigmentation). Pleiotropic effects of auxin signaling disruption.Auxin is a master regulator of plant development. Blocking its signaling can have wide-ranging effects. Carefully document these phenotypes and consider if they could be an indirect consequence of auxin inhibition.
Potential off-target binding of this compound at high concentrations.Use the lowest effective concentration of this compound. Consider using other auxin signaling inhibitors with different modes of action to confirm that the observed phenotype is specific to auxin pathway disruption.

Quantitative Data Summary

The following tables summarize quantitative data on this compound's effects from various studies. These values should be used as a starting point for your own experimental optimization.

Table 1: Effective Concentrations of this compound for Phenotypic Analysis in Arabidopsis thaliana

Phenotypic AssayEffective Concentration Range (µM)Plant Age/TissueReference
Inhibition of Root Elongation1 - 205-7 day old seedlings[1]
Inhibition of Lateral Root Formation5 - 257-10 day old seedlings[2][3]
Inhibition of Gravitropism5 - 204-6 day old seedlings[4]
Inhibition of Auxin-Responsive Gene Expression (e.g., DR5::GUS)10 - 505-7 day old seedlings[1]

Note: The optimal concentration can vary depending on the specific ecotype, growth conditions, and the specific biological process being investigated.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the use of this compound.

Protocol 1: Determining the Optimal Concentration of this compound for Root Growth Inhibition Assay

Objective: To establish a dose-response curve for the effect of this compound on primary root elongation in Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium including vitamins

  • Sucrose

  • Phytagel or Agar

  • Petri dishes (square, 100x100 mm)

  • This compound (stock solution in DMSO, e.g., 10 mM)

  • Sterile water

  • Micropipettes and sterile tips

  • Growth chamber with controlled light and temperature

Methodology:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 10 minutes in a 50% bleach solution with 0.05% Tween-20. Rinse the seeds 5 times with sterile water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.

  • Preparation of Media: Prepare MS medium with 1% sucrose and adjust the pH to 5.7. Add Phytagel or Agar and autoclave.

  • Adding this compound: After the medium has cooled to approximately 50-55°C, add the appropriate volume of this compound stock solution to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10, 20, 50 µM). Also, add the equivalent amount of DMSO to the control (0 µM this compound) plate.

  • Pouring Plates: Pour the media into sterile square Petri dishes and allow them to solidify in a laminar flow hood.

  • Sowing Seeds: Once the plates have solidified, sow the stratified seeds in a straight line on the surface of the agar, approximately 1 cm from the top of the plate.

  • Incubation: Seal the plates with micropore tape and place them vertically in a growth chamber with a long-day photoperiod (16 hours light / 8 hours dark) at 22°C.

  • Data Collection: After 5-7 days of growth, scan the plates at a high resolution. Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the average root length and standard deviation for each concentration. Plot the average root length as a percentage of the control against the log of the this compound concentration to generate a dose-response curve.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and its application in experiments.

Diagram 1: Auxin Signaling Pathway and the Action of this compound

AuxinSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin_ext Auxin Auxin_int Auxin Auxin_ext->Auxin_int Transport Auxin_nuc Auxin Auxin_int->Auxin_nuc Transport TIR1_AFB TIR1/AFB Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds ARF ARF Aux_IAA->ARF Represses AuxinResponseGenes Auxin Response Genes ARF->AuxinResponseGenes Activates Transcription Transcription AuxinResponseGenes->Transcription Auxin_nuc->TIR1_AFB This compound This compound This compound->TIR1_AFB Blocks Binding

Caption: Mechanism of this compound action on the auxin signaling pathway.

Diagram 2: Experimental Workflow for an this compound Study

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results & Interpretation SeedSterilization Seed Sterilization & Stratification SeedSowing Sowing Seeds on Treatment Plates SeedSterilization->SeedSowing MediaPreparation Media Preparation with Varying this compound Concentrations MediaPreparation->SeedSowing Incubation Incubation under Controlled Conditions SeedSowing->Incubation Phenotyping Phenotypic Analysis (e.g., Root Length Measurement) Incubation->Phenotyping GeneExpression Gene Expression Analysis (e.g., qRT-PCR, RNA-seq) Incubation->GeneExpression Microscopy Microscopy (e.g., Reporter Gene Imaging) Incubation->Microscopy DataAnalysis Data Analysis & Statistical Testing Phenotyping->DataAnalysis GeneExpression->DataAnalysis Microscopy->DataAnalysis Conclusion Conclusion & Model Building DataAnalysis->Conclusion

Caption: A typical experimental workflow for studying the effects of this compound.

References

Technical Support Center: Overcoming Resistance to Auxinole in Experimental Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using Auxinole in experimental systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and specific antagonist of the TIR1/AFB family of auxin co-receptors.[1][2] It functions by binding to the TIR1 protein, which is a substrate receptor for the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event blocks the formation of the ternary complex between TIR1, auxin (like indole-3-acetic acid or IAA), and Aux/IAA transcriptional repressors.[1][2] By preventing the recruitment of Aux/IAA proteins to the SCF complex, this compound inhibits their ubiquitination and subsequent degradation by the 26S proteasome. This leads to the stabilization of Aux/IAA repressors and the inhibition of auxin-responsive gene expression.

Q2: What is the primary application of this compound in research?

This compound is widely used as a chemical tool to rapidly and reversibly inhibit auxin signaling pathways in plants. Additionally, it is a critical component of the Auxin-Inducible Degron (AID) system in non-plant organisms (e.g., yeast, mammalian cells). In the AID system, a protein of interest is tagged with an Aux/IAA degron. The addition of auxin induces its degradation. This compound can be used to rapidly reverse this degradation, providing tight control over protein levels.

Q3: What are the potential mechanisms of resistance to this compound?

While acquired resistance to this compound has not been extensively documented in the literature, theoretical mechanisms can be extrapolated from studies on other E3 ligase inhibitors and auxin receptor mutants:

  • Mutations in the Target Protein (TIR1/AFB): Mutations within the this compound binding pocket of the TIR1 or AFB proteins could reduce its binding affinity, thereby rendering it less effective.[3] Studies on auxin herbicides have shown that specific mutations in TIR1 and AFB5 can confer resistance.

  • Altered Expression Levels of Signaling Components: Overexpression of TIR1/AFB proteins could potentially titrate out this compound, requiring higher concentrations for effective inhibition.

  • Increased Efflux or Decreased Influx: Cells might develop mechanisms to actively pump this compound out or reduce its uptake, lowering its intracellular concentration.

  • Metabolic Degradation: The experimental system might metabolize this compound into an inactive form.

Q4: My protein of interest in my AID system is not being stabilized after this compound treatment. Does this mean my cells are resistant?

Not necessarily. This is more likely due to experimental issues rather than acquired resistance. Common causes for "apparent resistance" include:

  • Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively compete with the auxin being used.

  • Compound Instability or Degradation: this compound may have degraded in your stock solution or culture medium.

  • Solubility Issues: Poor solubility can lead to a lower effective concentration.

  • Leaky Degradation in the AID System: Some AID systems exhibit "leaky" or basal degradation of the target protein even in the absence of auxin. This compound may not be sufficient to completely overcome this.

  • High Rate of Protein Synthesis: If the protein of interest has a very high synthesis rate, the stabilizing effect of this compound may be masked.

Q5: Are there known off-target effects of this compound?

Currently, there is limited published data on specific off-target effects of this compound. However, like any small molecule inhibitor, off-target interactions are possible and could lead to unexpected phenotypes. If you suspect off-target effects, it is advisable to perform validation experiments, such as using a structurally distinct TIR1/AFB antagonist or genetic approaches to confirm that the observed phenotype is due to on-target inhibition.

Troubleshooting Guide for Apparent this compound Resistance

This guide addresses common issues that may be misinterpreted as this compound resistance.

Observed Problem Potential Cause Recommended Solution
Inconsistent or no effect of this compound This compound Degradation/Instability - Prepare fresh stock solutions of this compound in DMSO. Store at -20°C or below and protect from light. - Avoid repeated freeze-thaw cycles. - Prepare working solutions fresh from the stock for each experiment. - Consider the stability of this compound in your specific culture medium and experimental conditions.
Poor Solubility - Ensure complete dissolution of this compound in DMSO before preparing working solutions. The final DMSO concentration in the medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.
Incomplete protein stabilization in AID systems Suboptimal this compound Concentration - Perform a dose-response curve with a range of this compound concentrations to determine the optimal concentration for your specific cell line and experimental setup.
High Auxin Concentration - If using a high concentration of auxin to induce degradation, a correspondingly higher concentration of this compound may be required for effective inhibition. Consider optimizing the auxin concentration to the minimum required for efficient degradation.
"Leaky" AID System - Some AID systems have a basal level of protein degradation in the absence of auxin. If this is the case, complete stabilization with this compound may not be achievable. Consider using an improved AID system with lower basal degradation.
Variability in results between experiments Inconsistent Cell Culture Conditions - Ensure consistency in cell density, passage number, and growth phase, as these can affect drug sensitivity.
Batch-to-Batch Variation of this compound - If possible, use this compound from the same manufacturing batch for a series of related experiments.
Unexpected Phenotypes Potential Off-Target Effects - Validate your findings using a secondary, structurally unrelated TIR1/AFB inhibitor. - Use genetic controls, such as TIR1/AFB knockout or knockdown cell lines, to confirm that the observed phenotype is dependent on the intended target.

Quantitative Data Summary

The development of acquired resistance to this compound has not been widely reported. The following table is a hypothetical example to illustrate how to present quantitative data if you were to generate and characterize a cell line with reduced sensitivity to this compound. The IC50 (half-maximal inhibitory concentration) would be a key metric to quantify the degree of resistance.

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental Cell LineThis compound5.2 ± 0.41.0
Reduced Sensitivity LineThis compound48.7 ± 3.19.4

Note: The IC50 values presented are for illustrative purposes only and do not represent actual experimental data.

Experimental Protocols

Protocol for Investigating Apparent this compound Resistance

This protocol outlines a systematic approach to determine if the lack of this compound efficacy is due to experimental variables or potential resistance.

  • Materials:

    • Parental cell line

    • Cell line exhibiting apparent resistance

    • This compound (powder and freshly prepared stock solution in DMSO)

    • Appropriate cell culture medium and supplements

    • Reagents for your specific downstream assay (e.g., western blotting, reporter gene assay)

    • Multi-well plates for cell culture

  • Methodology:

    • Cell Seeding: Seed both the parental and the potentially resistant cell lines at the same density in multi-well plates. Allow cells to adhere and enter the exponential growth phase.

    • This compound Preparation: Prepare a fresh serial dilution of this compound from a newly prepared stock solution.

    • Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control (DMSO) and a positive control for your downstream assay if applicable.

    • Incubation: Incubate the cells for the desired period.

    • Assay: Perform your downstream assay to measure the effect of this compound. This could be:

      • Western Blot: To assess the stabilization of an AID-tagged protein.

      • Reporter Gene Assay: To measure the inhibition of auxin-responsive gene expression.

      • Cell Viability Assay: To determine the IC50.

    • Data Analysis: Compare the dose-response curves of the parental and potentially resistant cell lines. A significant rightward shift in the dose-response curve for the "resistant" line would suggest reduced sensitivity.

Protocol for Assessing this compound Target Engagement using a Cellular Thermal Shift Assay (CETSA)

CETSA can be used to confirm that this compound is binding to its intended target, TIR1, in your experimental system.

  • Materials:

    • Cell line of interest

    • This compound

    • PBS and protease inhibitors

    • Equipment for cell lysis (e.g., sonicator)

    • PCR tubes

    • Thermocycler

    • Centrifuge

    • Reagents and equipment for western blotting

    • Anti-TIR1 antibody

  • Methodology:

    • Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.

    • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermocycler for a few minutes.

    • Lysis: Lyse the cells by freeze-thawing or sonication.

    • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated proteins.

    • Western Blotting: Collect the supernatant (containing the soluble proteins) and analyze the levels of soluble TIR1 by western blotting.

    • Data Analysis: Plot the amount of soluble TIR1 as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that it is binding to and stabilizing TIR1.

General Protocol for Generating a Cell Line with Reduced Sensitivity to this compound

This is a general protocol that can be adapted to generate a cell line with reduced sensitivity to this compound through chronic exposure.

  • Materials:

    • Parental cell line

    • This compound

    • Cell culture medium and supplements

    • Multi-well plates and culture flasks

  • Methodology:

    • Determine Initial IC50: First, determine the IC50 of this compound for the parental cell line.

    • Chronic Exposure: Culture the parental cells in the presence of this compound at a concentration close to the IC20 (the concentration that inhibits 20% of the desired effect).

    • Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium.

    • Selection and Expansion: At each concentration step, a portion of the cells will likely die. The surviving cells are selected and expanded.

    • Clonal Isolation: Once a population of cells that can tolerate a significantly higher concentration of this compound is established, perform single-cell cloning to isolate clonal populations with reduced sensitivity.

    • Characterization: Characterize the clonal lines by determining their IC50 for this compound and comparing it to the parental cell line. Further molecular characterization (e.g., sequencing of the TIR1 gene) can be performed to investigate the mechanism of reduced sensitivity.

Visual Guides

This compound's Mechanism of Action and Potential Resistance Points

cluster_0 Normal Auxin Signaling cluster_1 Inhibition by this compound cluster_2 Potential Resistance Mechanisms Auxin Auxin (IAA) TIR1 TIR1/AFB Auxin->TIR1 binds Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA recruits SCF SCF Complex TIR1->SCF part of Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by SCF->Aux_IAA ubiquitinates Gene_Expression Auxin-Responsive Gene Expression Proteasome->Gene_Expression allows This compound This compound TIR1_inhibited TIR1/AFB This compound->TIR1_inhibited binds & blocks Aux_IAA_stable Stable Aux/IAA Repressor TIR1_inhibited->Aux_IAA_stable recruitment blocked Gene_Repression Gene Repression Aux_IAA_stable->Gene_Repression leads to TIR1_mutated Mutated TIR1/AFB (reduced binding) Efflux_Pump Efflux Pump (removes this compound) Auxinole_res This compound Auxinole_res->TIR1_mutated poor binding Auxinole_res->Efflux_Pump pumped out

Caption: this compound's mechanism and potential resistance points.

Troubleshooting Workflow for Apparent this compound Resistance

Start Start: No/Reduced this compound Effect Check_Reagents Check Reagents: - Fresh this compound stock? - Correct solvent (DMSO)? - Stored properly? Start->Check_Reagents Optimize_Conc Optimize Concentration: - Perform dose-response curve. - Check auxin concentration (AID system). Check_Reagents->Optimize_Conc Reagents OK Problem_Solved Problem Solved Check_Reagents->Problem_Solved Reagents Faulty Check_Culture Check Cell Culture: - Consistent cell density? - Healthy cells? - Correct passage number? Optimize_Conc->Check_Culture Concentration OK Optimize_Conc->Problem_Solved Concentration Suboptimal Validate_Target Validate On-Target Effect: - Use CETSA to confirm binding. - Use genetic controls (knockout/knockdown). - Use a second TIR1/AFB inhibitor. Check_Culture->Validate_Target Culture OK Check_Culture->Problem_Solved Culture Inconsistent Validate_Target->Problem_Solved Off-Target Effect or Artifact Identified Investigate_Resistance Investigate Potential Acquired Resistance: - Sequence TIR1/AFB genes. - Perform drug efflux assays. Validate_Target->Investigate_Resistance On-Target Effect Confirmed cluster_1 cluster_2 cluster_3 Start Hypothesis: Reduced this compound Efficacy Phase1 Phase 1: Rule out Experimental Artifacts Start->Phase1 P1_Step1 1. Prepare fresh this compound solutions Phase1->P1_Step1 Phase2 Phase 2: Confirm On-Target Effect P2_Step1 4. Perform Cellular Thermal Shift Assay (CETSA) for TIR1 Phase2->P2_Step1 Phase3 Phase 3: Investigate Resistance Mechanism P1_Step2 2. Standardize cell culture conditions P1_Step1->P1_Step2 P1_Step3 3. Perform dose-response assay P1_Step2->P1_Step3 P1_Step3->Phase2 Efficacy still low P2_Step2 5. Test a second TIR1 inhibitor P2_Step1->P2_Step2 P2_Step2->Phase3 On-target effect confirmed P3_Step1 6. Sequence TIR1/AFB genes P3_Step2 7. Assess drug efflux/uptake

References

Technical Support Center: Auxinole in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Auxinole. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guidance for using this compound in culture media.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in my specific cell culture medium?

A1: Currently, there is no publicly available quantitative data on the degradation rate or half-life of this compound in specific cell culture media. The stability of a compound in culture media can be influenced by several factors, including the composition of the medium (e.g., presence of serum, proteins, and other components), pH, temperature, and exposure to light. Therefore, it is highly recommended to determine the stability of this compound in your specific experimental setup.

Q2: How can I determine if this compound is degrading in my cell culture medium?

A2: A direct way to assess the chemical stability of this compound is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1]. This involves incubating this compound in your cell culture medium (both with and without cells) and analyzing samples at different time points to quantify the concentration of the parent compound[1].

Q3: What are the common causes of inconsistent results when using this compound?

A3: Inconsistent results between experiments can arise from several factors:

  • Compound Degradation: If this compound is unstable in your culture medium, its effective concentration will decrease over time, leading to variability. It is advisable to prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles[1].

  • Variability in Media Preparation: Ensure consistent preparation of your culture medium, including the source and lot of serum and other supplements[1].

  • Cell Passage Number: Use cells within a consistent and low passage number range, as cellular metabolism can change with prolonged culturing[1].

Q4: I am observing higher than expected cytotoxicity. Could this be related to this compound degradation?

A4: It is possible that a degradation product of this compound could be more toxic than the parent compound. To investigate this, you can analyze the medium for the presence of degradation products using LC-MS. Additionally, you can test the cytotoxicity of the medium that has been pre-incubated with this compound for a duration similar to your experiment. Other potential causes for high cytotoxicity include insolubility and precipitation of the compound at the concentration used.

Troubleshooting Guides

Issue 1: Suspected Degradation of this compound in Culture Medium

  • Possible Cause: The chemical nature of this compound may make it susceptible to degradation under standard cell culture conditions (37°C, 5% CO2, aqueous environment).

  • Troubleshooting Steps:

    • Perform a Stability Assay: Follow the detailed "Protocol for Assessing this compound Stability in Culture Media" provided below to quantify the degradation rate.

    • Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a recently prepared stock solution for each experiment.

    • Minimize Exposure to Harsh Conditions: Protect stock solutions from light and store them as recommended by the supplier. Supplier recommendations for this compound powder are typically 3 years at -20°C and for stock solutions in DMSO, 1 year at -80°C or 1 month at -20°C.

Issue 2: Inconsistent Efficacy of this compound

  • Possible Cause: The effective concentration of this compound may be decreasing over the course of the experiment due to degradation.

  • Troubleshooting Steps:

    • Determine Half-Life: Conduct a stability study to determine the half-life of this compound in your specific medium.

    • Replenish Medium: If the half-life is shorter than your experimental duration, consider replenishing the medium with freshly prepared this compound at regular intervals.

    • Use a More Stable Formulation (if available): While not currently described, future research may identify more stable analogs of this compound.

Factors Influencing this compound Stability

The stability of this compound in culture media can be influenced by a variety of factors. Researchers should consider these variables when designing their experiments and interpreting their results.

FactorDescriptionPotential Impact on this compound Stability
pH The pH of the culture medium.Can influence the rate of hydrolysis of susceptible chemical bonds.
Temperature The incubation temperature, typically 37°C.Higher temperatures generally accelerate chemical degradation.
Media Components Presence of serum, proteins, amino acids, and reducing agents.Components can react with or bind to the compound, affecting its stability and availability.
Light Exposure Exposure to ambient or incubator light.Photolabile compounds can degrade upon exposure to certain wavelengths of light.
Dissolved Oxygen The concentration of dissolved oxygen in the medium.Can lead to oxidative degradation of the compound.
Enzymatic Degradation Presence of esterases or other enzymes in serum or secreted by cells.Can lead to metabolic breakdown of the compound even in the absence of whole cells.

Experimental Protocols

Protocol for Assessing this compound Stability in Culture Media

This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium using HPLC or LC-MS analysis.

1. Preparation:

  • Prepare a 10 mM stock solution of this compound in a suitable solvent like DMSO.

  • Prepare the complete cell culture medium to be tested (e.g., DMEM with 10% FBS).

2. Incubation:

  • Pre-warm the cell culture medium to 37°C.

  • Spike the test compound into the medium to a final concentration of 10 µM.

  • Incubate the medium in a sterile container at 37°C in a 5% CO2 incubator.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium. The sample at T=0 serves as the initial concentration reference.

3. Sample Analysis:

  • Immediately after collection, process the samples to stop further degradation. This may involve protein precipitation with a solvent like acetonitrile and centrifugation.

  • Analyze the supernatant using a validated HPLC or LC-MS method to quantify the peak area of the parent this compound compound.

4. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

  • Plot the percentage of remaining this compound against time to determine the degradation profile.

  • From this plot, the half-life (t½) of this compound in the medium can be calculated.

Visualizations

TIR1/AFB Signaling Pathway

This compound acts as an antagonist to the TIR1/AFB family of auxin receptors. It binds to TIR1 and blocks the formation of the TIR1-IAA-Aux/IAA complex, thereby inhibiting auxin-responsive gene expression.

TIR1_AFB_Pathway cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Part of Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates SCF_Complex->Aux_IAA Binds in presence of Auxin SCF_Complex->Aux_IAA Ubiquitination Gene_Expression Gene Expression Auxin_Responsive_Genes->Gene_Expression This compound This compound This compound->TIR1_AFB Antagonizes

Caption: The TIR1/AFB signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing Compound Stability

The following diagram illustrates a typical workflow for determining the stability of a compound like this compound in culture medium.

Compound_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Spike Spike this compound into Medium (e.g., to 10 µM) Prep_Stock->Spike Prep_Medium Prepare Complete Culture Medium Prep_Medium->Spike Incubate Incubate at 37°C, 5% CO2 Spike->Incubate Time_Points Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48h) Incubate->Time_Points Process_Samples Process Samples (e.g., Protein Precipitation) Time_Points->Process_Samples HPLC_MS Analyze by HPLC or LC-MS Process_Samples->HPLC_MS Quantify Quantify Remaining Compound HPLC_MS->Quantify Plot Plot % Remaining vs. Time Quantify->Plot Half_Life Calculate Half-Life (t½) Plot->Half_Life

Caption: Workflow for determining the stability of this compound in culture media.

References

Navigating the Nuances of a Ubiquitous Solvent: A Technical Guide to DMSO's Confounding Effects in Auxinole-Based Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Technical Support Center, Global Life Sciences – In response to frequent inquiries from the research community, we are issuing a comprehensive technical guide on the potential confounding effects of Dimethyl Sulfoxide (DMSO) when used as a solvent for the auxin antagonist, Auxinole. This document aims to provide researchers, scientists, and drug development professionals with the necessary information to design robust experiments, troubleshoot unexpected results, and ensure the validity of their findings when investigating the auxin signaling pathway.

The widespread use of DMSO as a solvent for a vast array of hydrophobic compounds, including this compound, is primarily due to its exceptional solubilizing power. However, its biological activity is often overlooked, leading to potential misinterpretation of experimental outcomes. This guide provides a detailed overview of these effects, offers practical solutions, and presents validated experimental protocols to mitigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and specific antagonist of the TIR1/AFB family of auxin co-receptors. It functions by competitively inhibiting the binding of the natural auxin, indole-3-acetic acid (IAA), to the TIR1/AFB proteins. This action blocks the formation of the TIR1/AFB-Aux/IAA co-receptor complex, thereby preventing the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. As a result, this compound effectively inhibits auxin-responsive gene expression and downstream physiological effects.

Q2: What is the recommended solvent for this compound?

A2: DMSO is the most commonly used and recommended solvent for preparing stock solutions of this compound due to its high solubility. However, it is crucial to be aware of its potential biological effects and to use the lowest effective concentration in your experiments.

Q3: What are the known confounding effects of DMSO in biological assays, particularly in plant systems?

A3: DMSO is not an inert solvent and can exert a range of biological effects, which may confound experimental results. These effects include, but are not limited to:

  • Alterations in Gene Expression: DMSO has been shown to alter the expression of a significant number of genes, even at low concentrations.

  • Impact on Plant Growth and Development: Studies have demonstrated that DMSO can influence root growth, with some reports indicating a promotion of lateral root formation, which could be misinterpreted as an auxin-like effect.

  • Changes in Protein Stability and Interactions: DMSO can affect protein conformation and stability, potentially influencing protein-protein interactions that are critical for signaling pathways.

  • Cell Membrane Permeability: DMSO is known to increase cell membrane permeability, which can affect cellular processes and the uptake of other compounds.

  • DNA Methylation: Research has indicated that DMSO can induce changes in DNA methylation patterns in plants.

Q4: How can I control for the effects of DMSO in my experiments?

A4: A robust experimental design is essential to differentiate the effects of this compound from those of its solvent. The most critical control is a vehicle control , where the experimental system is treated with the same final concentration of DMSO as the this compound-treated group. This allows for the direct subtraction of any solvent-induced effects from the observed treatment effects.

Q5: Are there any alternatives to DMSO for solubilizing this compound?

A5: Yes, ethanol can be used as an alternative solvent for this compound in some applications. However, it is important to note that ethanol also has biological effects and its suitability should be validated for your specific experimental system. A direct comparison of the effects of DMSO and ethanol as solvents for this compound is recommended.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Unexpected or inconsistent results with this compound treatment. Confounding effects of DMSO.1. Ensure a proper vehicle control (same final DMSO concentration) is included in every experiment.2. Perform a dose-response experiment with DMSO alone to determine its effect on your specific assay.3. Consider using a lower final concentration of DMSO by preparing a more concentrated stock solution of this compound.4. If possible, test an alternative solvent like ethanol, again with appropriate vehicle controls.
Vehicle control (DMSO only) shows a significant biological effect. The experimental system is sensitive to the concentration of DMSO used.1. Lower the final concentration of DMSO in your assay. Aim for the lowest possible concentration that maintains this compound solubility (typically ≤ 0.1% v/v).2. Validate the use of an alternative solvent that shows minimal effects in your system.
Precipitation of this compound upon dilution in aqueous media. Low aqueous solubility of this compound.1. Ensure the final DMSO concentration is sufficient to maintain solubility.2. Prepare fresh dilutions of this compound for each experiment.3. Vortex the solution thoroughly upon dilution.

Quantitative Data Summary

The following table summarizes key quantitative data related to the use of DMSO and potential alternatives.

Parameter DMSO Ethanol Notes
Recommended Final Concentration in Assays ≤ 0.1% (v/v)≤ 0.5% (v/v)Higher concentrations may induce significant biological effects. Always validate for your specific system.
Potential Confounding Effects Altered gene expression, effects on root growth, changes in protein stability, increased membrane permeability, altered DNA methylation.Can affect plant growth and development, potential for phytotoxicity at higher concentrations.[1][2]The specific effects can be cell-type and concentration-dependent.
This compound Solubility HighModerateThis compound is readily soluble in DMSO, allowing for concentrated stock solutions. Solubility in ethanol is lower.

Experimental Protocols

Protocol 1: In Vitro Auxin/TIR1 Binding Assay with Solvent Controls

This protocol is designed to assess the direct impact of a solvent on the interaction between auxin (or an antagonist like this compound) and the TIR1 receptor.

Materials:

  • Purified TIR1/AFB protein

  • Biotinylated Aux/IAA peptide (e.g., from IAA7)

  • Streptavidin-coated plates

  • Radiolabeled auxin ([³H]IAA) or a fluorescently labeled auxin analog

  • This compound

  • DMSO (ACS grade or higher)

  • Ethanol (absolute)

  • Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% Tween-20)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in 100% DMSO and another in 100% ethanol.

    • IAA: Prepare a 10 mM stock solution in 100% ethanol.

  • Plate Preparation:

    • Coat streptavidin plates with the biotinylated Aux/IAA peptide according to the manufacturer's instructions.

    • Wash the plates thoroughly with binding buffer.

  • Binding Reaction:

    • Prepare reaction mixtures containing purified TIR1/AFB protein and radiolabeled or fluorescently labeled auxin in binding buffer.

    • Add this compound or IAA to the desired final concentrations.

    • Crucially, prepare parallel reaction sets with vehicle controls:

      • DMSO Control: Add the same volume of DMSO as used for the this compound (dissolved in DMSO) treatment.

      • Ethanol Control: Add the same volume of ethanol as used for the this compound (dissolved in ethanol) or IAA treatment.

  • Incubation and Detection:

    • Add the reaction mixtures to the coated plates and incubate to allow binding.

    • Wash the plates to remove unbound components.

    • Measure the bound radioactivity or fluorescence using a suitable plate reader.

  • Data Analysis:

    • Compare the binding in the presence of this compound to the respective vehicle control to determine the true inhibitory effect of this compound.

    • Compare the binding in the DMSO and ethanol controls to assess any direct effect of the solvents on the TIR1-Aux/IAA interaction.

Protocol 2: Arabidopsis Root Growth Assay with Rigorous Solvent Controls

This protocol is designed to evaluate the effect of this compound on root development while accounting for the potential effects of the solvent.

Materials:

  • Arabidopsis thaliana seedlings (e.g., Col-0)

  • Murashige and Skoog (MS) agar plates

  • This compound

  • DMSO (cell culture grade)

  • Ethanol (absolute)

Procedure:

  • Seedling Preparation:

    • Sterilize and stratify Arabidopsis seeds.

    • Germinate and grow seedlings vertically on MS plates for 4-5 days.

  • Treatment Plate Preparation:

    • Prepare MS agar plates containing:

      • Control: No additions.

      • DMSO Vehicle Control: Add DMSO to the final concentration that will be used for the this compound treatment (e.g., 0.1%).

      • Ethanol Vehicle Control: Add ethanol to the final concentration that will be used for the this compound treatment (e.g., 0.1%).

      • This compound in DMSO: Add this compound (from a DMSO stock) to the desired final concentration.

      • This compound in Ethanol: Add this compound (from an ethanol stock) to the desired final concentration.

  • Seedling Transfer and Growth:

    • Carefully transfer seedlings to the treatment plates.

    • Grow the seedlings vertically for an additional 3-5 days.

  • Data Collection and Analysis:

    • Scan the plates and measure primary root length and lateral root number using image analysis software (e.g., ImageJ).

    • Compare the root phenotypes of this compound-treated seedlings to their respective vehicle controls (DMSO or ethanol).

    • Compare the root phenotypes of the DMSO and ethanol vehicle controls to the no-addition control to determine the baseline effect of each solvent.

Visualizations

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_solvent Potential DMSO Interference Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates Ub Ubiquitin ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded Transcription_Repression Transcription Repressed Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes binds to promoter Transcription_Activation Transcription Activated This compound This compound This compound->TIR1_AFB inhibits binding DMSO DMSO DMSO->TIR1_AFB Alters conformation? DMSO->Aux_IAA Affects stability? DMSO->Auxin_Responsive_Genes Alters expression?

Figure 1. The auxin signaling pathway and potential points of interference by DMSO. Auxin promotes the interaction between TIR1/AFB and Aux/IAA proteins, leading to the degradation of Aux/IAA and the activation of auxin-responsive genes. This compound competitively inhibits the binding of auxin to TIR1/AFB. DMSO may interfere with this pathway by altering protein conformation, affecting protein stability, or directly influencing gene expression.

Figure 2. A logical workflow for experiments involving solvents. This workflow emphasizes the importance of including appropriate vehicle controls to distinguish the specific effects of the compound of interest from any effects induced by the solvent.

References

Technical Support Center: Optimizing Auxinole Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times for Auxinole treatment. This compound is a potent and specific antagonist of the TIR1/AFB auxin co-receptor complex, effectively blocking auxin-responsive gene expression.[1] Proper incubation time is a critical parameter for achieving reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound acts as a competitive inhibitor of the SCF(TIR1) auxin receptor complex. It binds to the TIR1 protein, preventing the formation of the TIR1-IAA-Aux/IAA complex.[1] This blockage inhibits the degradation of Aux/IAA transcriptional repressors, thereby suppressing the expression of auxin-responsive genes. Molecular docking studies indicate that this compound's phenyl ring strongly interacts with the Phe82 residue of TIR1, a key residue for Aux/IAA recognition.[1]

Q2: What is a typical starting point for incubation time when using this compound?

A2: The optimal incubation time for this compound is highly dependent on the biological process and the specific assay being conducted. For rapid responses at the cellular level, such as changes in ion fluxes, very short incubation times may be sufficient. For longer-term developmental studies, such as observing effects on root growth or organogenesis, extended incubation periods are necessary. See the table below for general recommendations.

Q3: How does the concentration of this compound affect the optimal incubation time?

A3: Higher concentrations of this compound may elicit a faster and more pronounced response, potentially requiring shorter incubation times to observe an effect. Conversely, lower concentrations might necessitate longer incubation periods to achieve the desired level of inhibition. It is recommended to perform a dose-response experiment in conjunction with a time-course experiment to determine the optimal concentration and incubation time for your specific experimental setup.

Q4: How stable is this compound in culture media?

A4: While specific stability data for this compound in various culture media is not extensively documented, it is a synthetic molecule and is expected to be more stable than the natural auxin, indole-3-acetic acid (IAA), which is known to be unstable in liquid culture media, especially in the presence of salts and light. For long-term experiments (extending over several days), it is advisable to refresh the medium containing this compound to ensure a consistent concentration. When possible, prepare fresh stock solutions and protect them from light.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
No observable effect of this compound treatment. 1. Incubation time is too short: The biological process under investigation may require a longer period of auxin signaling inhibition to manifest a phenotype. 2. Insufficient this compound concentration: The concentration used may not be high enough to effectively compete with endogenous auxin. 3. Degradation of this compound: In long-term experiments, the compound may have degraded in the culture medium. 4. Inactive compound: The this compound stock solution may have lost its activity.1. Extend incubation time: Conduct a time-course experiment with longer time points. 2. Increase concentration: Perform a dose-response experiment to find the effective concentration. 3. Refresh medium: For long-term assays, replenish the medium with fresh this compound periodically. 4. Prepare fresh stock solution: Always use freshly prepared stock solutions for critical experiments.
Unexpected or off-target effects observed. 1. Incubation time is too long: Prolonged exposure may lead to secondary effects not directly related to the inhibition of auxin signaling. 2. High this compound concentration: High concentrations can sometimes lead to non-specific effects. 3. Undocumented off-target interactions: While designed to be specific, off-target effects cannot be entirely ruled out.1. Reduce incubation time: Determine the minimum time required to observe the on-target effect. 2. Lower concentration: Use the lowest effective concentration determined from a dose-response curve. 3. Perform control experiments: Use inactive analogs of this compound if available. Conduct rescue experiments by adding exogenous auxin. Use genetic controls (e.g., mutants in the auxin signaling pathway) to confirm the specificity of the observed phenotype.
High variability between replicates. 1. Inconsistent treatment timing: Variations in the start and end times of incubation can lead to variability. 2. Uneven drug distribution: In solid media, the compound may not be uniformly distributed. 3. Biological variability: The developmental stage of the plant material may not be uniform.1. Standardize timing: Ensure precise and consistent timing for all experimental steps. 2. Ensure proper mixing: Thoroughly mix this compound into the medium before it solidifies. For liquid cultures, ensure adequate agitation. 3. Synchronize biological material: Use plants or tissues at a similar developmental stage for all replicates.

Data Presentation

Table 1: Recommended Incubation Times for Various this compound-Based Assays

Assay TypeBiological ProcessTypical Incubation TimeKey Considerations
Rapid Cellular Responses Ion flux measurements, membrane depolarization1 - 30 minutesRequires real-time or near real-time measurement capabilities.
Gene Expression Analysis (qRT-PCR) Inhibition of auxin-responsive gene transcription30 minutes - 6 hoursAuxin-induced gene expression can be rapid, with some transcripts peaking within 1-3 hours of stimulation. A time-course is highly recommended.
Short-Term Developmental Assays Hypocotyl elongation, root gravitropism6 - 24 hoursEffects on growth can often be observed within this timeframe.
Long-Term Developmental Assays Lateral root formation, organogenesis, overall plant morphology2 - 14 daysRequires periodic medium changes for long-term experiments to maintain this compound concentration and nutrient levels.

Table 2: Representative Time-Course Data for Auxin-Induced Root Elongation Inhibition

Note: This table provides a hypothetical example based on typical auxin response kinetics. Researchers should generate their own data for this compound.

Incubation Time (hours)This compound Concentration (µM)Primary Root Length (mm, Mean ± SD)% Inhibition
00 (Control)5.2 ± 0.40%
24104.1 ± 0.521%
48103.0 ± 0.342%
72102.1 ± 0.460%

Experimental Protocols

Protocol 1: Time-Course Analysis of this compound on Primary Root Growth in Arabidopsis thaliana
  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis thaliana (Col-0) seeds.

    • Plate seeds on Murashige and Skoog (MS) agar plates.

    • Stratify at 4°C for 2 days in the dark.

    • Transfer plates to a growth chamber with a long-day photoperiod (16h light/8h dark) at 22°C and grow vertically for 4 days.

  • This compound Treatment:

    • Prepare MS agar plates containing the desired concentration of this compound (e.g., 10 µM) and a vehicle control (e.g., DMSO).

    • Carefully transfer 4-day-old seedlings to the treatment and control plates.

    • Return the plates to the growth chamber and continue vertical growth.

  • Data Collection:

    • At designated time points (e.g., 24, 48, 72, 96 hours after transfer), remove the plates and scan them using a flatbed scanner.

    • Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the mean and standard deviation of the primary root length for each treatment and time point.

    • Determine the percentage of root growth inhibition relative to the control for each time point.

Protocol 2: qRT-PCR Analysis of Auxin-Responsive Gene Expression Following this compound Treatment
  • Seedling Growth:

    • Grow Arabidopsis thaliana seedlings in liquid MS medium for 7 days with gentle agitation.

  • This compound and Auxin Treatment:

    • Prepare a solution of this compound at the desired final concentration in liquid MS medium.

    • Pre-incubate the seedlings in the this compound solution for a specified time (e.g., 1 hour) to ensure inhibition of the auxin signaling pathway.

    • Prepare a solution of auxin (e.g., IAA or NAA) at a concentration known to induce target gene expression.

    • Add the auxin solution to the seedlings pre-incubated with this compound. Include a control group with only this compound and another with only auxin.

  • Time-Course Sampling and RNA Extraction:

    • Collect seedling samples at various time points after auxin addition (e.g., 0, 30, 60, 120, 180 minutes).

    • Immediately freeze the samples in liquid nitrogen.

    • Extract total RNA from the frozen samples using a suitable RNA extraction kit.

  • cDNA Synthesis and qRT-PCR:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for known early auxin-responsive genes (e.g., IAA1, GH3.3) and a reference gene (e.g., ACTIN2).

  • Data Analysis:

    • Calculate the relative gene expression levels using the ΔΔCt method.

    • Plot the relative expression of the target genes over time for each treatment condition.

Mandatory Visualizations

AuxinSignalingPathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds to SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates for degradation ARF ARF Transcription Factor Aux_IAA->ARF represses AuxinResponsiveGenes Auxin-Responsive Genes ARF->AuxinResponsiveGenes activates Transcription Transcription AuxinResponsiveGenes->Transcription This compound This compound This compound->TIR1_AFB inhibits

Caption: Auxin signaling pathway and the inhibitory action of this compound.

TimeCourseExperimentWorkflow start Start: Prepare Seedlings treatment Apply this compound Treatment (and Controls) start->treatment incubation Incubate for a Range of Time Points (e.g., 24h, 48h, 72h) treatment->incubation data_collection Data Collection (e.g., Root Length Measurement, RNA extraction) incubation->data_collection analysis Data Analysis and Interpretation data_collection->analysis end End: Determine Optimal Incubation Time analysis->end

Caption: Workflow for a time-course experiment to optimize this compound incubation time.

TroubleshootingLogic cluster_troubleshooting Troubleshooting Steps start Experiment with this compound decision Expected Results? start->decision success Success: Proceed with Optimized Protocol decision->success Yes troubleshoot Troubleshoot decision->troubleshoot No check_time Adjust Incubation Time troubleshoot->check_time check_conc Adjust Concentration troubleshoot->check_conc check_stability Check Compound Stability troubleshoot->check_stability check_offtarget Investigate Off-Target Effects troubleshoot->check_offtarget

Caption: Logical workflow for troubleshooting this compound experiments.

References

Troubleshooting unexpected phenotypes with Auxinole treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Auxinole in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and specific antagonist of the TIR1/AFB family of auxin receptors.[1][2] It functions by competitively inhibiting the formation of the auxin co-receptor complex, which consists of a TIR1/AFB protein, an auxin molecule (like IAA), and an Aux/IAA transcriptional repressor protein.[1][2] By binding to the TIR1 auxin receptor, this compound prevents the degradation of Aux/IAA repressors, thereby inhibiting auxin-responsive gene expression.[1] Molecular docking studies have shown that the phenyl ring of this compound interacts with the Phenylalanine 82 (Phe82) residue of TIR1, a key residue for Aux/IAA recognition.

Q2: How should I prepare and store this compound?

This compound is soluble in polar organic solvents such as DMSO, methanol, ethanol, and acetone. For most in vitro and in planta experiments, a stock solution is prepared in DMSO.

Stock Solution Preparation and Storage:

ParameterRecommendation
Solvent DMSO (use fresh, moisture-free DMSO for best results)
Stock Concentration A common stock concentration is 200 mM (dissolve 50 mg of this compound in 0.77 mL of DMSO).
Storage (Powder) Store at -20°C for up to 3 years.
Storage (DMSO Stock) Store aliquots at -20°C for up to 1 month or at -80°C for up to 1 year to avoid repeated freeze-thaw cycles.

Q3: What is the recommended working concentration for this compound?

The effective concentration of this compound can vary depending on the plant species, tissue type, and experimental system. For Arabidopsis thaliana, a common working concentration range is 5-50 µM. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.

Troubleshooting Unexpected Phenotypes

Unexpected phenotypes can arise from various factors, including off-target effects, experimental variability, or previously uncharacterized roles of auxin signaling in your process of interest. Here’s a step-by-step guide to troubleshoot these observations.

Diagram: Troubleshooting Workflow for Unexpected Phenotypes

TroubleshootingWorkflow A Unexpected Phenotype Observed B Step 1: Verify Experimental Setup A->B C Step 2: Perform Auxin Rescue Experiment B->C D Step 3: Compare with Auxin Signaling Mutants C->D E Step 4: Validate with Auxin Reporter Lines D->E F Step 5: Investigate Potential Off-Target Effects E->F G Conclusion: Phenotype is likely due to on-target anti-auxin activity. F->G If all checks pass H Conclusion: Phenotype may be due to off-target effects or other factors. F->H If checks fail

Caption: A logical workflow for troubleshooting unexpected phenotypes observed with this compound treatment.

Step 1: Verify Your Experimental Setup

  • This compound Integrity: Ensure your this compound stock solution has been stored correctly and is not degraded. Prepare a fresh stock solution if in doubt.

  • Concentration Calculation: Double-check your dilution calculations to confirm the final working concentration is accurate.

  • Solvent Control: Always include a vehicle control (e.g., DMSO at the same concentration as in your this compound treatment) to ensure the observed phenotype is not due to the solvent.

Step 2: Perform an Auxin Rescue Experiment

A key characteristic of a specific auxin antagonist is that its effects can be overcome by the addition of exogenous auxin.

  • Experimental Design: Co-treat your experimental system with this compound and a synthetic auxin like 1-Naphthaleneacetic acid (NAA) or 2,4-Dichlorophenoxyacetic acid (2,4-D), or with the natural auxin Indole-3-acetic acid (IAA).

  • Expected Outcome: If the unexpected phenotype is due to the inhibition of auxin signaling, co-treatment with auxin should rescue the phenotype, returning it towards the wild-type appearance. The effect of low concentrations of this compound on root elongation in Arabidopsis can be counteracted by co-treatment with 1 µM IAA.

Step 3: Compare with Known Auxin Signaling Mutants

The phenotype induced by this compound should mimic the phenotype of loss-of-function mutants in the auxin signaling pathway.

  • Genetic Comparison: Compare your this compound-induced phenotype to established tir1/afb auxin receptor mutants. For example, Arabidopsis seedlings grown on 10 µM this compound for 7 days show severe phenotypes that resemble the tir1 afb1 afb2 afb3 quadruple mutant.

  • Phenotypic Analysis: Carefully observe morphological and developmental characteristics of both your treated plants and the mutant lines.

Step 4: Validate with Auxin-Responsive Reporter Lines

Use auxin-responsive reporter lines, such as those carrying the DR5::GUS or DR5::GFP construct, to directly visualize the effect of this compound on auxin signaling. The DR5 promoter contains multiple auxin response elements (AuxREs) that drive the expression of a reporter gene in response to auxin.

  • Experimental Protocol:

    • Treat your DR5 reporter line with this compound at the concentration that induces the unexpected phenotype.

    • Include a positive control (auxin treatment) and a vehicle control (DMSO).

    • Visualize reporter gene expression (e.g., through GUS staining or fluorescence microscopy).

  • Expected Outcome: this compound treatment should lead to a significant reduction in the reporter signal compared to the vehicle control, confirming that it is indeed inhibiting auxin-responsive gene expression.

Diagram: Auxin Signaling and this compound Inhibition

AuxinSignaling cluster_0 Normal Auxin Signaling cluster_1 Inhibition by this compound Auxin Auxin (IAA) TIR1 TIR1/AFB Receptor Auxin->TIR1 SCF SCF E3 Ligase TIR1->SCF Aux_IAA Aux/IAA Repressor Aux_IAA->SCF ARF ARF Transcription Factor Aux_IAA->ARF Inhibition Proteasome 26S Proteasome SCF->Proteasome Ubiquitination Proteasome->Aux_IAA Degradation AuxinResponse Auxin Responsive Gene Expression ARF->AuxinResponse This compound This compound TIR1_i TIR1/AFB Receptor This compound->TIR1_i Inhibition Aux_IAA_i Aux/IAA Repressor (Stable) ARF_i ARF Transcription Factor (Repressed) Aux_IAA_i->ARF_i Inhibition AuxinResponse_i Auxin Responsive Gene Expression (Blocked) ARF_i->AuxinResponse_i

Caption: The canonical auxin signaling pathway and its inhibition by this compound.

Step 5: Investigate Potential Off-Target Effects

If the above steps do not confirm an on-target anti-auxin effect, consider the possibility of off-target effects, especially at higher concentrations.

  • Dose-Response Curve: If you haven't already, perform a detailed dose-response experiment. Off-target effects are often more pronounced at higher concentrations. Determine the lowest effective concentration that produces the expected anti-auxin phenotype and see if the unexpected phenotype persists at this concentration.

  • Literature Search: Search for literature reporting similar phenotypes with other chemical treatments that might suggest an effect on a different pathway. For instance, some auxin transport inhibitors have been shown to affect the actin cytoskeleton. While this compound's primary target is the TIR1/AFB receptor, consider if the observed phenotype could be related to broader effects on cellular processes like vesicle trafficking or cytoskeletal dynamics, which are also influenced by auxin signaling.

Q5: I am observing unexpected root phenotypes like root waving or changes in root hair density. What could be the cause?

These are documented, though less common, phenotypes of this compound treatment.

  • Root Waving: Some studies have reported root waving in Arabidopsis seedlings treated with this compound. This phenotype can be complex and is often associated with alterations in root growth on solid media, potentially involving changes in cell expansion or responses to the physical environment, which are processes influenced by auxin.

  • Root Hair Density: A decrease in root hair density has been observed in response to this compound treatment under specific conditions. Root hair development is a classic auxin-regulated process, and its inhibition is consistent with an anti-auxin effect. However, the exact density might be sensitive to the specific concentration of this compound and the growth conditions.

For both phenotypes, it is crucial to perform the troubleshooting steps outlined in Q4 to confirm that they are indeed a consequence of inhibiting auxin signaling.

Experimental Protocols

Protocol: Validating this compound Activity using a DR5::GUS Reporter Line

This protocol describes how to use a DR5::GUS reporter line in Arabidopsis thaliana to confirm that this compound is inhibiting auxin-responsive gene expression.

Materials:

  • Arabidopsis thaliana seeds of a DR5::GUS reporter line.

  • Murashige and Skoog (MS) agar plates.

  • This compound stock solution (e.g., 20 mM in DMSO).

  • IAA stock solution (e.g., 1 mM in ethanol).

  • GUS staining solution.

  • Microscope.

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize DR5::GUS seeds and plate them on MS agar plates.

    • Stratify the seeds at 4°C for 2-3 days to ensure uniform germination.

    • Grow the seedlings vertically in a growth chamber for 5-7 days.

  • Treatment:

    • Prepare MS liquid media with the following treatments:

      • Vehicle Control: Add DMSO to a final concentration matching the this compound treatment.

      • Positive Control: Add IAA to a final concentration of 1 µM.

      • This compound Treatment: Add this compound to your desired working concentration (e.g., 10 µM).

      • Rescue Treatment: Add both this compound (e.g., 10 µM) and IAA (e.g., 1 µM).

    • Transfer the seedlings into the liquid media and incubate for 6-24 hours. The optimal incubation time should be determined empirically.

  • GUS Staining:

    • After incubation, move the seedlings to GUS staining solution.

    • Incubate at 37°C in the dark for 4-12 hours, or until a blue color develops in the positive control.

    • After staining, clear the chlorophyll from the tissues by incubating in 70% ethanol.

  • Visualization and Analysis:

    • Mount the seedlings on a microscope slide in a drop of glycerol.

    • Observe the GUS staining pattern, particularly in the root tips, lateral root primordia, and other areas of known auxin activity.

    • Expected Results:

      • Vehicle Control: Low basal GUS activity.

      • Positive Control (IAA): Strong GUS activity in auxin-responsive tissues.

      • This compound Treatment: Significantly reduced GUS activity compared to the vehicle and positive controls.

      • Rescue Treatment: GUS activity should be restored to levels similar to or higher than the vehicle control.

This protocol will provide clear evidence of whether the this compound you are using is effectively inhibiting the auxin signaling pathway in your experimental system.

References

How to wash out Auxinole effectively from a cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective removal of Auxinole from cell cultures. The following information includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the integrity of your experiments post-washout.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and specific antagonist of the TIR1/AFB family of auxin receptors.[1][2] It functions by binding to the TIR1 protein, which is a component of the SCFTIR1 E3 ubiquitin ligase complex.[3][4] This binding action blocks the formation of the TIR1-IAA-Aux/IAA complex, thereby inhibiting auxin-responsive gene expression.[3]

Q2: Why is it necessary to wash out this compound from a cell culture?

A2: Washing out this compound is crucial for several experimental designs, including:

  • Reversibility studies: To determine if the effects of this compound are reversible upon its removal.

  • Pulse-chase experiments: To study the cellular response after a defined period of auxin signaling inhibition.

  • Downstream assays: To prevent interference of residual this compound with subsequent biochemical or cellular assays.

Q3: What are the key chemical properties of this compound to consider for a washout procedure?

A3: this compound is a solid, crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, acetone, and dimethylformamide (DMF). It is important to note that this compound is insoluble in water. This hydrophobicity may necessitate the use of a carrier solvent (like DMSO) in the initial treatment and should be considered when designing the wash steps to ensure its complete removal from the cells and culture vessel.

Q4: How can I confirm the complete removal of this compound?

A4: Validating the washout efficacy is critical. This can be achieved by:

  • Functional Assays: Assessing the restoration of a known auxin-dependent response in the cells after the washout.

  • Analytical Chemistry: For a more direct and quantitative measure, techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to detect any residual this compound in the cell lysate or the final wash buffer.

Q5: Will the washout procedure affect cell viability?

A5: The washing process itself can induce mechanical stress on cells. It is essential to perform the washes gently, especially with adherent cells, to minimize cell detachment and maintain viability. Post-washout cell viability can be assessed using standard methods such as Trypan Blue exclusion, MTT assay, or live/dead cell staining.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Incomplete washout (persistent inhibitory effects) 1. Insufficient number of washes. 2. Inadequate volume of wash buffer. 3. Strong non-specific binding of this compound to cells or the culture plate.1. Increase the number of washes (e.g., from 3 to 5). 2. Use a larger volume of wash buffer for each step. 3. Include a brief incubation period (1-5 minutes) with the wash buffer. 4. Consider adding a low concentration of a non-denaturing detergent or a protein like Bovine Serum Albumin (BSA) to the wash buffer to aid in the removal of non-specifically bound compound. Note: This must be validated for compatibility with your cell line and downstream applications.
Significant cell detachment or loss (for adherent cells) 1. Harsh aspiration or addition of solutions. 2. Use of a wash buffer that affects cell adhesion.1. Aspirate and add solutions gently to the side of the culture vessel. 2. Ensure the use of a pre-warmed, isotonic wash buffer like Phosphate-Buffered Saline (PBS). 3. Minimize the duration of the washing steps.
Decreased cell viability post-washout 1. Osmotic stress from an inappropriate wash buffer. 2. Temperature shock. 3. Extended exposure to a suboptimal environment outside the incubator.1. Use a physiologically balanced salt solution like PBS or Hanks' Balanced Salt Solution (HBSS). 2. Pre-warm all wash buffers and culture media to 37°C. 3. Perform the washout procedure efficiently to minimize the time cells are outside the incubator.

Experimental Protocols

Protocol 1: Washout of this compound from Adherent Cell Cultures

Materials:

  • Pre-warmed (37°C) sterile Phosphate-Buffered Saline (PBS), without Ca2+/Mg2+.

  • Pre-warmed (37°C) complete cell culture medium.

  • Sterile pipettes and aspirator.

Procedure:

  • Carefully aspirate the this compound-containing medium from the culture vessel, minimizing disturbance to the cell monolayer.

  • Gently add pre-warmed sterile PBS to the side of the vessel. Use a sufficient volume to cover the cell monolayer (e.g., 5 mL for a 10 cm dish).

  • Gently rock the vessel back and forth for 1-2 minutes to wash the cells.

  • Carefully aspirate the PBS.

  • Repeat steps 2-4 for a total of three to five washes. The number of washes may need to be optimized for your specific cell line and experimental conditions.

  • After the final wash, add pre-warmed complete culture medium to the cells.

  • Return the culture vessel to the incubator.

Protocol 2: Washout of this compound from Suspension Cell Cultures

Materials:

  • Pre-warmed (37°C) sterile Phosphate-Buffered Saline (PBS), without Ca2+/Mg2+.

  • Pre-warmed (37°C) complete cell culture medium.

  • Sterile centrifuge tubes.

  • Centrifuge.

Procedure:

  • Transfer the cell suspension to a sterile centrifuge tube.

  • Pellet the cells by centrifugation at a low speed (e.g., 200-300 x g) for 3-5 minutes.

  • Carefully aspirate the supernatant containing this compound without disturbing the cell pellet.

  • Gently resuspend the cell pellet in pre-warmed sterile PBS.

  • Repeat the centrifugation (step 2) and aspiration (step 3).

  • Repeat the wash cycle (steps 4-5) for a total of three to five washes.

  • After the final wash, resuspend the cell pellet in pre-warmed complete culture medium.

  • Transfer the cell suspension to a new, sterile culture vessel.

  • Return the culture vessel to the incubator.

Quantitative Data Summary

The following table provides recommended parameters for the this compound washout procedure. These are starting points and may require optimization for your specific experimental setup.

ParameterAdherent CellsSuspension CellsRationale
Wash Buffer Sterile PBS (without Ca2+/Mg2+)Sterile PBS (without Ca2+/Mg2+)Isotonic and non-toxic to cells. Absence of divalent cations minimizes cell clumping.
Buffer Temperature 37°C37°CPrevents temperature shock to the cells.
Number of Washes 3 - 53 - 5A minimum of three washes is recommended, with more for potentially "sticky" compounds or sensitive assays.
Volume of Wash 5-10 mL (for 10 cm dish)10-20 mL (per 107 cells)A sufficient volume ensures dilution and removal of the compound.
Incubation per Wash 1-2 minutesN/A (resuspension)A short incubation can help in the diffusion of the compound away from the cells.
Centrifugation Speed N/A200 - 300 x gGentle centrifugation to pellet cells without causing damage.

Visualizing the Process and a Related Pathway

experimental_workflow cluster_treatment This compound Treatment cluster_washout Washout Procedure cluster_post_washout Post-Washout Analysis start Cells in Culture treatment Incubate with this compound start->treatment aspirate Aspirate Medium treatment->aspirate add_pbs Add Pre-warmed PBS aspirate->add_pbs wash Wash (x3-5) add_pbs->wash add_medium Add Fresh Medium wash->add_medium incubate Return to Incubator add_medium->incubate analysis Downstream Assays incubate->analysis

Caption: Experimental workflow for washing out this compound from cell cultures.

auxin_signaling_pathway cluster_normal Normal Auxin Signaling cluster_inhibition Inhibition by this compound Auxin Auxin (IAA) TIR1 TIR1/AFB Auxin->TIR1 binds SCF SCF Complex TIR1->SCF forms complex with AuxIAA Aux/IAA Repressor Proteasome 26S Proteasome AuxIAA->Proteasome degraded by ARF ARF Transcription Factor AuxIAA->ARF represses SCF->AuxIAA ubiquitinates Gene Auxin-Responsive Genes ARF->Gene activates This compound This compound TIR1_inhibited TIR1/AFB This compound->TIR1_inhibited binds and blocks AuxIAA_stable Aux/IAA Repressor (Stable) ARF_repressed ARF Transcription Factor AuxIAA_stable->ARF_repressed continues to repress Gene_off Gene Expression OFF ARF_repressed->Gene_off remains inactive

Caption: Simplified diagram of the auxin signaling pathway and its inhibition by this compound.

References

Technical Support Center: Assessing the Cytotoxicity of Auxinole at High Concentrations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of Auxinole, particularly at high concentrations. Given that this compound is a potent antagonist of the plant hormone auxin, its effects on mammalian cells, especially at high concentrations, may be uncharacterized.[1][2] This guide offers detailed experimental protocols, troubleshooting advice, and data presentation strategies to enable a thorough investigation of this compound's cytotoxic potential.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected results in our cell viability assay at high concentrations of this compound (e.g., a U-shaped dose-response curve). What could be the cause?

A1: This is a common artifact when testing compounds at high concentrations. Several factors could be contributing to this observation:

  • Compound Precipitation: At high concentrations, this compound may precipitate out of the solution. These precipitates can interfere with the optical readings of colorimetric or fluorometric assays, leading to artificially inflated or decreased signals.[3]

  • Direct Assay Interference: this compound might directly interact with the assay reagents. For instance, it could chemically reduce tetrazolium salts like MTT, leading to a false positive signal for cell viability that is independent of cellular metabolic activity.[4]

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve this compound, high concentrations of the solvent itself can be toxic to cells, confounding the results.[5]

Q2: How can we determine if this compound is inducing apoptosis or necrosis at high concentrations?

A2: To distinguish between different modes of cell death, a combination of assays is recommended:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is the gold standard for differentiating between early apoptosis (Annexin V positive, PI negative), late apoptosis/necrosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).

  • Caspase Activity Assays: Measuring the activity of key executioner caspases, such as caspase-3, and initiator caspases, like caspase-9, can confirm the involvement of the apoptotic pathway.

  • LDH Release Assay: The lactate dehydrogenase (LDH) assay measures the release of this cytosolic enzyme into the culture medium, which is an indicator of plasma membrane damage characteristic of necrosis.

Q3: We are seeing high variability between replicate wells in our cytotoxicity assays with this compound. What are the common causes and solutions?

A3: High variability can obscure the true effect of the compound. Common causes include:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating.

  • Inaccurate Compound Dilutions: Use calibrated pipettes and perform serial dilutions carefully.

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can concentrate this compound and media components. It is advisable to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experimental samples.

  • Compound Instability: this compound may not be stable in your culture medium over the duration of the experiment.

Troubleshooting Guides

Guide 1: Investigating a U-Shaped Dose-Response Curve

If you observe an unexpected increase in viability at high concentrations of this compound, follow these steps:

  • Visual Inspection: Carefully inspect the wells under a microscope for any signs of compound precipitation.

  • Cell-Free Control: Run a control plate without cells, containing only media, your concentrations of this compound, and the assay reagent (e.g., MTT). This will determine if this compound directly interacts with the reagent.

  • Solvent Toxicity Control: Test a range of concentrations of your solvent (e.g., DMSO) alone to determine its toxic threshold for your cell line. Ensure the final solvent concentration in your experiment is below this level.

  • Alternative Assay: Consider using a different cytotoxicity assay that relies on a different principle, such as an ATP-based assay (e.g., CellTiter-Glo®) or a real-time live/dead cell imaging assay.

Guide 2: No Dose-Dependent Cytotoxicity Observed

If you do not see a decrease in cell viability even at high concentrations of this compound, consider the following:

  • Expand Concentration Range: You may need to test even higher concentrations. However, be mindful of solubility limits.

  • Increase Incubation Time: The cytotoxic effects of this compound may be time-dependent. Conduct experiments at different time points (e.g., 24, 48, and 72 hours).

  • Cell Line Specificity: The effect of this compound may be cell-line specific. Test its cytotoxicity in a panel of different cell lines.

  • Compound Bioavailability: this compound might be binding to serum proteins in the culture medium, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, but be aware that this can also affect cell health.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison. Below are example templates for presenting your cytotoxicity data.

Table 1: IC₅₀ Values of this compound in Different Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC₅₀ (µM) [95% CI]
HeLaMTT4875.2 [68.9 - 82.1]
A549LDH4892.5 [85.3 - 100.2]
HEK293MTT48> 200

Data are hypothetical and for illustrative purposes only.

Table 2: Apoptosis vs. Necrosis Profile of this compound in HeLa Cells (at 48 hours)

This compound Conc. (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
0 (Control)95.1 ± 2.32.5 ± 0.81.8 ± 0.50.6 ± 0.2
5060.3 ± 4.125.7 ± 3.210.1 ± 1.93.9 ± 0.7
10025.8 ± 3.545.2 ± 5.122.6 ± 2.86.4 ± 1.1
2005.2 ± 1.820.1 ± 4.565.3 ± 6.39.4 ± 2.0

Data are hypothetical and for illustrative purposes only. Values are presented as mean ± standard deviation.

Experimental Protocols

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Aspirate the old medium and add 100 µL of the diluted compound. Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Agitate the plate on a shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Percent Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.

Membrane Integrity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Include the following controls:

    • Vehicle Control: Cells treated with the vehicle only.

    • Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in the kit) 30 minutes before the end of incubation.

    • Background Control: Culture medium only.

  • Collect Supernatant: After incubation, centrifuge the plate at 600 x g for 10 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add Reaction Mix: Add 50 µL of the LDH reaction solution (from the kit) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (from the kit) to each well.

  • Measurement: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Percent Cytotoxicity (%) = [(Absorbance of Treated - Absorbance of Vehicle) / (Absorbance of Maximum Release - Absorbance of Vehicle)] x 100.

Apoptosis Detection using Annexin V/PI Staining

This assay uses Annexin V to detect phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells and propidium iodide (PI) to stain the DNA of cells with compromised membranes.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the cells by flow cytometry within one hour of staining.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (Select appropriate cell lines) mtt_assay MTT Assay (Metabolic Activity) cell_culture->mtt_assay ldh_assay LDH Assay (Membrane Integrity) cell_culture->ldh_assay annexin_assay Annexin V/PI Assay (Apoptosis/Necrosis) cell_culture->annexin_assay compound_prep This compound Preparation (Stock solution and serial dilutions) compound_prep->mtt_assay compound_prep->ldh_assay compound_prep->annexin_assay data_acq Data Acquisition (Plate reader/Flow cytometer) mtt_assay->data_acq ldh_assay->data_acq annexin_assay->data_acq ic50 IC50 Determination data_acq->ic50 cell_death_analysis Cell Death Mechanism Analysis data_acq->cell_death_analysis

Caption: Experimental workflow for assessing this compound cytotoxicity.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway stimulus High-Concentration This compound mitochondria Mitochondria stimulus->mitochondria (Potential off-target effect) death_receptor Death Receptors (e.g., Fas, TNFR) stimulus->death_receptor (Potential off-target effect) cytochrome_c Cytochrome c Release mitochondria->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 disc DISC Formation death_receptor->disc caspase8 Caspase-8 Activation disc->caspase8 caspase8->caspase3 substrates Cleavage of Cellular Substrates caspase3->substrates apoptosis Apoptosis substrates->apoptosis

Caption: General overview of apoptosis signaling pathways.

References

Auxinole in Long-Term Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the long-term application of Auxinole. This resource is designed for researchers, scientists, and drug development professionals to provide best practices, troubleshoot common issues, and answer frequently asked questions regarding the use of this compound in extended experimental setups.

Introduction to this compound

This compound is a potent antagonist of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin receptors.[1] It functions by binding to the TIR1 protein, thereby blocking the formation of the TIR1-IAA-Aux/IAA co-receptor complex.[1][2] This inhibition prevents the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins, leading to the suppression of auxin-responsive gene expression.[3] Its targeted mechanism of action makes it a valuable tool for studying auxin signaling pathways in various biological systems.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound acts as a competitive inhibitor of auxin binding to the TIR1/AFB family of F-box proteins.[1] In the presence of auxin (indole-3-acetic acid or IAA), TIR1/AFB proteins recruit Aux/IAA repressor proteins, leading to their ubiquitination and degradation by the 26S proteasome. This degradation releases Auxin Response Factors (ARFs), allowing them to regulate the transcription of auxin-responsive genes. This compound occupies the auxin-binding pocket on TIR1, preventing the interaction with Aux/IAA proteins and thereby stabilizing them. This stabilization keeps ARFs in a repressed state, inhibiting the downstream auxin signaling pathway.

Q2: How should I prepare and store this compound stock solutions?

A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. To minimize the effects of moisture, use fresh, high-quality DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q3: What is a recommended starting concentration for long-term experiments?

A3: The optimal concentration of this compound for long-term experiments is highly dependent on the cell type, experimental duration, and the specific biological question. For short-term experiments in Arabidopsis thaliana root epidermal cells, a concentration of 20 µM has been used. However, for long-term studies, it is crucial to perform a dose-response curve to determine the highest concentration that does not cause significant cytotoxicity over the desired experimental period (e.g., 24, 48, 72 hours, or longer). Start with a concentration range of 1-20 µM and assess cell viability and the desired biological effect.

Q4: How often should I replenish the media containing this compound?

A4: The stability of this compound in cell culture media over long periods has not been extensively documented. As a general best practice for long-term experiments with chemical compounds, the media should be replaced every 48-72 hours to ensure a consistent concentration of the compound and to replenish nutrients for the cells. When changing the media, fresh this compound should be added to the new media at the desired final concentration.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in Culture Media - High final concentration exceeding aqueous solubility.- Rapid dilution of concentrated DMSO stock.- Low temperature of the media.- Perform a solubility test to determine the maximum soluble concentration in your specific media.- Try a serial dilution of the this compound stock in pre-warmed (37°C) media.- Add the this compound stock dropwise while gently vortexing the media.- Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%).
Loss of this compound Activity Over Time - Degradation of this compound in the culture medium.- Cellular metabolism of this compound.- Increase the frequency of media replenishment (e.g., every 24-48 hours).- Protect cultures from direct light, as some auxin analogs are known to be light-sensitive.- If possible, analyze the concentration of this compound in the media over time using analytical methods like HPLC to determine its stability under your experimental conditions.
High Cell Death or Unexpected Phenotypes - Cytotoxicity at the concentration used.- Off-target effects of this compound.- Perform a thorough dose-response experiment to determine the optimal non-toxic concentration for your specific cell line and experiment duration.- Include appropriate controls, such as a vehicle control (DMSO only) and untreated cells.- If off-target effects are suspected, try to rescue the phenotype by co-treatment with a high concentration of auxin (IAA) or use a different inhibitor with a distinct mechanism of action to confirm the observed effect is due to TIR1/AFB pathway inhibition.
Variability Between Experiments - Inconsistent preparation of this compound solutions.- Differences in cell density or passage number.- Use freshly prepared dilutions of this compound for each experiment from a single, quality-controlled stock.- Standardize cell seeding density and use cells within a consistent range of passage numbers.

Data Summary

Table 1: Solubility and Storage of this compound

Solvent Maximum Solubility Stock Solution Storage
DMSO64 mg/mL (199.14 mM)-20°C or -80°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.
Ethanol5 mg/mL
WaterInsoluble

Note: There is currently limited publicly available data on the long-term stability and cytotoxicity of this compound. It is highly recommended that researchers perform their own validation experiments to determine the optimal conditions for their specific long-term studies.

Experimental Protocols

Protocol 1: Determining Optimal Long-Term Concentration of this compound
  • Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth over the desired experimental duration (e.g., 72 hours).

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in your complete cell culture medium. A suggested starting range is 0.5, 1, 2.5, 5, 10, 20, and 50 µM. Include a vehicle control (DMSO at the highest concentration used in the dilutions) and a no-treatment control.

  • Treatment: Replace the existing media with the media containing the different concentrations of this compound or controls.

  • Incubation: Incubate the cells for your desired long-term durations (e.g., 24, 48, and 72 hours). If the experiment extends beyond 72 hours, replenish the media with fresh compound every 48-72 hours.

  • Viability Assay: At each time point, assess cell viability using a suitable method (e.g., MTT, PrestoBlue, or live/dead staining).

  • Data Analysis: Plot cell viability against this compound concentration for each time point to determine the IC50 value and the maximum non-toxic concentration for your long-term experiment.

Signaling Pathways and Workflows

This compound's Mechanism of Action

Auxinole_Mechanism cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds This compound This compound This compound->TIR1_AFB Blocks Binding Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits Ub Ubiquitin TIR1_AFB->Ub ARF ARF Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Transcription_Repression Transcription Repressed Aux_IAA->Transcription_Repression Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Ub->Aux_IAA Ubiquitination Transcription_Activation Transcription Activated Auxin_Response_Genes->Transcription_Activation

Caption: Mechanism of this compound action in the auxin signaling pathway.

Experimental Workflow for Long-Term this compound Treatment

Long_Term_Workflow start Start Experiment prep_cells Prepare and Seed Cells start->prep_cells prep_this compound Prepare this compound Working Solutions prep_cells->prep_this compound treat_cells Treat Cells with this compound/Controls prep_this compound->treat_cells incubate Incubate (e.g., 48h) treat_cells->incubate media_change Replenish Media with Fresh this compound incubate->media_change loop_decision End of Experiment? media_change->loop_decision loop_decision->incubate No analyze Analyze Endpoint (e.g., Viability, Gene Expression) loop_decision->analyze Yes

Caption: General workflow for a long-term experiment using this compound.

References

Validation & Comparative

Auxinole vs. PEO-IAA: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two prominent auxin antagonists, Auxinole and its precursor, PEO-IAA. Both compounds are instrumental in the study of auxin signaling and its role in plant development and disease. This document summarizes their mechanisms of action, presents comparative quantitative data, and provides detailed experimental protocols for key assays.

Introduction

Auxin, a class of plant hormones, plays a pivotal role in regulating numerous aspects of plant growth and development. The primary signaling pathway for auxin involves its perception by the TIR1/AFB family of F-box proteins, which act as auxin receptors. In the presence of auxin, TIR1/AFB proteins, as part of the SCFTIR1/AFB E3 ubiquitin ligase complex, bind to Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes.[1][2][3][4]

Chemical tools that can modulate this pathway are invaluable for research. PEO-IAA (α-(phenylethyl-2-oxo)-IAA) was identified as a lead compound that antagonizes the auxin receptor complex.[5] Building upon this discovery, this compound (α-[2,4-dimethylphenylethyl-2-oxo]-IAA) was rationally designed as a more potent antagonist of the TIR1/AFB receptors. Both molecules function by binding to the TIR1 auxin receptor, thereby blocking the formation of the TIR1-IAA-Aux/IAA complex and inhibiting downstream auxin-responsive gene expression.

Data Presentation: Quantitative Comparison of Efficacy

ParameterPEO-IAAThis compoundRationale for Efficacy Difference
Chemical Structure α-(phenylethyl-2-oxo)-IAAα-[2,4-dimethylphenylethyl-2-oxo]-IAAThe addition of two methyl groups to the phenyl ring of this compound enhances its interaction with the TIR1 receptor.
Inhibition of Auxin-Induced Gene Expression (DR5::GUS Assay) Moderate InhibitionStrong InhibitionAt a concentration of 20 µM, this compound demonstrates a more pronounced inhibition of NAA-induced GUS expression compared to PEO-IAA at the same concentration, as visually depicted in reporter gene assays.
Inhibition of Primary Root Growth Moderate InhibitionStrong InhibitionIn root growth assays, this compound exhibits a more potent inhibitory effect on primary root elongation in the presence of auxin compared to PEO-IAA.
Inhibition of TIR1-Aux/IAA Interaction (In Vitro) EffectiveMore EffectiveMolecular docking studies and in vitro binding assays indicate that the structural modifications in this compound lead to a higher affinity for the TIR1 auxin-binding pocket, particularly through a strong π-π stacking interaction with the Phe82 residue of TIR1.

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison are provided below.

In Vitro TIR1-Aux/IAA Interaction Assay (Pull-down Assay)

Objective: To determine the ability of this compound and PEO-IAA to inhibit the auxin-induced interaction between the TIR1 receptor and an Aux/IAA protein.

Methodology:

  • Protein Expression and Purification:

    • Express and purify recombinant GST-tagged Aux/IAA protein (e.g., GST-IAA7) and Myc-tagged TIR1 protein from E. coli or insect cells.

  • Binding Reaction:

    • Immobilize GST-IAA7 on glutathione-Sepharose beads.

    • Prepare a binding buffer containing the purified TIR1-Myc protein.

    • Add either DMSO (control), IAA (e.g., 1 µM), IAA plus a concentration range of PEO-IAA, or IAA plus a concentration range of this compound to the binding buffer.

    • Incubate the immobilized GST-IAA7 with the binding buffer mixtures at 4°C for 2-4 hours with gentle rotation.

  • Washing:

    • Wash the beads several times with a wash buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing reduced glutathione).

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Detect the presence of TIR1-Myc using an anti-Myc antibody. The amount of TIR1-Myc pulled down is indicative of the level of interaction with IAA7. A decrease in the amount of TIR1-Myc in the presence of the antagonists indicates inhibition of the interaction.

DR5::GUS Reporter Gene Expression Assay

Objective: To quantify the in vivo effect of this compound and PEO-IAA on auxin-induced gene expression.

Methodology:

  • Plant Material and Growth Conditions:

    • Use transgenic Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct.

    • Grow seedlings vertically on Murashige and Skoog (MS) agar plates under controlled light and temperature conditions (e.g., 22°C, 16h light/8h dark cycle) for 5-7 days.

  • Treatment:

    • Prepare liquid MS medium containing either DMSO (control), a synthetic auxin like 1-NAA (e.g., 1 µM), 1-NAA plus a concentration range of PEO-IAA, or 1-NAA plus a concentration range of this compound.

    • Transfer the seedlings into the treatment solutions and incubate for a defined period (e.g., 6-24 hours).

  • Histochemical Staining (Qualitative):

    • Submerge the seedlings in a GUS staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).

    • Incubate at 37°C in the dark for 2-18 hours.

    • Clear the chlorophyll from the tissues using 70% ethanol.

    • Visualize the blue staining pattern, indicative of GUS activity, under a microscope.

  • Fluorometric Assay (Quantitative):

    • Homogenize the treated seedlings in an extraction buffer.

    • Centrifuge the homogenate and collect the supernatant.

    • Add the supernatant to a reaction buffer containing MUG (4-methylumbelliferyl-β-D-glucuronide).

    • Incubate at 37°C and measure the fluorescence of the product (4-methylumbelliferone) at specific time points using a fluorometer. The rate of fluorescence increase is proportional to the GUS activity.

Arabidopsis Root Growth Inhibition Assay

Objective: To assess the ability of this compound and PEO-IAA to antagonize auxin-inhibited primary root growth.

Methodology:

  • Plate Preparation:

    • Prepare MS agar plates containing either DMSO (control), a low concentration of IAA (e.g., 0.1 µM) that partially inhibits root growth, IAA plus a concentration range of PEO-IAA, or IAA plus a concentration range of this compound.

  • Seedling Growth:

    • Germinate and grow Arabidopsis thaliana (e.g., Col-0 ecotype) seedlings vertically on standard MS plates for 4-5 days.

  • Transfer and Measurement:

    • Transfer seedlings of uniform size to the treatment plates.

    • Mark the position of the root tip at the time of transfer.

    • Return the plates to the growth chamber and allow the roots to grow for another 2-4 days.

    • Measure the length of the new root growth from the initial mark to the new root tip.

  • Data Analysis:

    • Calculate the percentage of root growth inhibition relative to the control.

    • Compare the root growth in the presence of IAA alone to the root growth in the presence of IAA and the antagonists to determine their efficacy in reversing the auxin-induced inhibition.

Mandatory Visualization

Auxin_Signaling_Pathway Auxin Auxin (IAA) TIR1_AFB TIR1/AFB (F-box Protein) Auxin->TIR1_AFB SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Aux_IAA Aux/IAA (Repressor) SCF_Complex->Aux_IAA Ubiquitinates Proteasome 26S Proteasome Aux_IAA->Proteasome ARF ARF (Transcription Factor) Aux_IAA->ARF Represses AuxRE Auxin Response Element (Promoter) ARF->AuxRE Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression This compound This compound This compound->TIR1_AFB Inhibits PEO_IAA PEO-IAA PEO_IAA->TIR1_AFB Inhibits

Caption: Auxin signaling pathway and points of inhibition by this compound and PEO-IAA.

Experimental_Workflow start Start: Prepare Test Compounds in_vitro In Vitro Assay (TIR1-Aux/IAA Interaction) start->in_vitro in_vivo_gene In Vivo Assay (DR5::GUS Expression) start->in_vivo_gene in_vivo_phys In Vivo Assay (Root Growth Inhibition) start->in_vivo_phys pull_down Protein Expression & Pull-down in_vitro->pull_down seedling_growth Grow DR5::GUS Seedlings in_vivo_gene->seedling_growth seedling_growth_root Grow WT Seedlings in_vivo_phys->seedling_growth_root western_blot SDS-PAGE & Western Blot pull_down->western_blot quant_vitro Quantify Inhibition of Interaction western_blot->quant_vitro comparison Compare Efficacy: This compound vs. PEO-IAA quant_vitro->comparison treatment_gus Treat with Auxin & Antagonists seedling_growth->treatment_gus gus_assay GUS Staining & Fluorometry treatment_gus->gus_assay quant_gene Quantify Inhibition of Gene Expression gus_assay->quant_gene quant_gene->comparison treatment_root Transfer to Plates with Auxin & Antagonists seedling_growth_root->treatment_root measure_root Measure Root Elongation treatment_root->measure_root quant_phys Quantify Reversal of Growth Inhibition measure_root->quant_phys quant_phys->comparison

Caption: Experimental workflow for comparing the efficacy of auxin antagonists.

References

Auxinole: A Chemical Alternative to TIR1/AFB Genetic Knockouts for Probing Auxin Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the study of plant development and auxin signaling, researchers have traditionally relied on genetic knockouts of the TIR1/AFB family of auxin co-receptors. However, the functional redundancy and lethality associated with higher-order mutants present significant challenges. Auxinole, a potent and specific antagonist of the TIR1/AFB pathway, offers a powerful chemical alternative to circumvent these genetic limitations. This guide provides an objective comparison of this compound's performance against TIR1/AFB genetic knockouts, supported by experimental data, detailed protocols, and visual aids to facilitate your research.

Mechanism of Action: A Tale of Two Inhibitions

The canonical auxin signaling pathway is initiated by the binding of auxin to the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. This binding promotes the interaction between TIR1/AFB and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of Aux/IAAs. The degradation of these repressors liberates Auxin Response Factors (ARFs), which then regulate the transcription of auxin-responsive genes.

Genetic knockouts of TIR1/AFB genes disrupt this pathway by removing the auxin co-receptors, thereby preventing the degradation of Aux/IAA proteins and persistently repressing auxin-mediated gene expression. The severity of the resulting phenotype depends on which and how many of the six TIR1/AFB genes in Arabidopsis thaliana are mutated, with higher-order mutants exhibiting severe developmental defects and even embryo lethality[1][2].

This compound , in contrast, offers a chemical approach to inhibit this pathway. It acts as a competitive antagonist by binding directly to the auxin-binding pocket of TIR1/AFB proteins[3][4][5]. Specifically, the phenyl ring of this compound interacts with the crucial Phe82 residue of TIR1, a key site for Aux/IAA recognition. This binding event physically blocks the formation of the TIR1-auxin-Aux/IAA ternary complex, thus stabilizing Aux/IAA repressors and inhibiting downstream auxin-responsive gene expression. This chemical inhibition allows for a dose-dependent, reversible, and temporally controlled blockade of auxin signaling, offering a level of experimental flexibility not achievable with genetic knockouts.

Diagram of the Auxin Signaling Pathway and Inhibition Mechanisms

Auxin_Signaling cluster_0 Canonical Auxin Signaling cluster_1 Inhibition Mechanisms cluster_2 Genetic Knockout cluster_3 Chemical Inhibition Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor Auxin->Aux_IAA promotes binding TIR1_AFB->Aux_IAA promotes binding SCF SCF Complex TIR1_AFB->SCF part of Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by ARF ARF Aux_IAA->ARF represses SCF->Aux_IAA ubiquitinates Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates Response Growth & Development Auxin_Response_Genes->Response TIR1_AFB_KO tir1/afb mutants (No receptor) This compound This compound This compound->TIR1_AFB binds to and blocks

Caption: A diagram illustrating the canonical auxin signaling pathway and the points of intervention for TIR1/AFB genetic knockouts and the chemical inhibitor this compound.

Performance Comparison: this compound vs. tir1/afb Mutants

The efficacy of this compound in mimicking the phenotypes of tir1/afb genetic knockouts has been demonstrated in several studies. A key advantage of this compound is its ability to induce a phenotype in a dose-dependent manner, allowing for the study of varying degrees of auxin signaling inhibition.

Primary Root Elongation

High concentrations of auxin inhibit primary root elongation. Both this compound treatment and mutations in TIR1/AFB genes confer resistance to this inhibitory effect.

Treatment/GenotypePrimary Root Length (% of Control)Condition
Wild-type (Col-0) 100%No treatment
Wild-type + 20 µM this compound ~175%+ 0.2 µM IAA
tir1-1 ~150%+ 0.5 µM IAA
afb2-3 ~140%+ 0.5 µM IAA
tir1-1 afb2-3 ~180%+ 0.5 µM IAA
tir1/afb1/afb2/afb3 Phenotypically severe, resembling high this compound concentration-

Data for this compound is estimated from graphical data where 20 µM this compound overcomes the inhibitory effect of 0.2 µM IAA. Data for tir1/afb mutants is derived from studies with 0.5 µM IAA treatment and represents the strong resistance to auxin-induced root growth inhibition. Seedlings treated with 10 µM this compound for 7 days show severe phenotypes that resemble the quadruple tir1/afb1/afb2/afb3 mutants.

Lateral Root Formation

Auxin promotes the formation of lateral roots. Inhibition of auxin signaling, either chemically or genetically, leads to a reduction in lateral root density.

Treatment/GenotypeLateral Root Density (LRs/cm)Condition
Wild-type (Col-0) ~3.2No treatment
Wild-type + 10 µM this compound Severely reduced, similar to quadruple mutants-
tir1-1 ~2.3No treatment
afb2-3 ~2.8No treatment
tir1-1 afb2-3 ~1.5No treatment
afb2/afb3/afb4 ~1.75No treatment
tir1/afb1/afb2/afb3 Severely reduced-

Data for tir1/afb mutants is from a comprehensive genetic analysis. The effect of this compound is based on observations that high concentrations phenocopy severe loss-of-function mutants. The tir1 allele has the largest effect on reducing lateral root primordia, followed by afb2, afb5, afb3, and afb4.

Auxin-Responsive Gene Expression (DR5::GUS)

The DR5::GUS reporter system is a widely used tool to visualize auxin response. Both this compound and tir1/afb mutations lead to a reduction in auxin-induced DR5::GUS expression.

Treatment/GenotypeDR5::GUS Expression
Wild-type (DR5::GUS) Strong induction with auxin treatment
Wild-type (DR5::GUS) + this compound Dose-dependent inhibition of auxin-induced GUS expression
tir1-1 (DR5::GUS) Reduced auxin-induced GUS expression

This compound has been shown to effectively block the induction of DR5::GUS expression by auxin in a dose-dependent manner.

Key Advantages of this compound

  • Temporal Control: this compound can be applied at any stage of development, allowing for the study of auxin's role in specific temporal windows, which is not possible with constitutive genetic knockouts.

  • Dose-Dependent Inhibition: The concentration of this compound can be titrated to achieve varying levels of auxin signaling inhibition, enabling the study of dose-response relationships.

  • Reversibility: The effects of this compound are reversible upon its removal, allowing for the study of recovery from auxin signaling inhibition.

  • Overcoming Lethality: Higher-order tir1/afb mutants are often embryo-lethal. This compound can be used to study the effects of strong, systemic auxin signaling inhibition in viable plants.

  • Broad Applicability: this compound has been shown to be effective across different plant species.

Considerations and Limitations

  • Off-Target Effects: As with any chemical inhibitor, the potential for off-target effects should be considered, although this compound has been shown to be highly specific for the TIR1/AFB pathway.

  • Delivery and Stability: The delivery, uptake, and stability of this compound in different tissues and experimental systems may vary and require optimization.

  • Specialized AFB Functions: Genetic studies have revealed specialized functions for some AFB proteins, such as AFB1's role in rapid, non-transcriptional auxin responses. This compound, as a general TIR1/AFB antagonist, may not be suitable for dissecting the specific roles of individual family members.

Experimental Protocols

Root Growth Inhibition Assay with this compound

This protocol details the steps to quantify the effect of this compound on primary root elongation in Arabidopsis thaliana.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Petri plates (100 mm x 15 mm)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile water and ethanol

  • Growth chamber (22°C, 16h light/8h dark cycle)

  • Ruler or digital scanner and image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes. Rinse seeds 5 times with sterile water.

  • Plating: Resuspend sterilized seeds in 0.1% sterile agar and sow them on MS plates.

  • Stratification: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Germination and Growth: Transfer the plates to a growth chamber and grow the seedlings vertically for 4-5 days.

  • Treatment: Prepare MS plates containing a range of this compound concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM). Ensure the final DMSO concentration is consistent across all plates and does not exceed 0.1%.

  • Transfer: Carefully transfer seedlings of uniform size to the treatment plates.

  • Measurement: Mark the position of the root tip at the time of transfer. After 3-5 days of further growth, mark the new position of the root tip.

  • Data Analysis: Measure the length of new root growth. Calculate the average root growth and standard deviation for each treatment.

Experimental Workflow for Root Growth Inhibition Assay

Root_Growth_Assay A Sterilize & Stratify Arabidopsis Seeds B Germinate & Grow Seedlings on MS Plates (4-5 days) A->B D Transfer Seedlings to Treatment Plates B->D C Prepare MS Plates with Varying this compound Concentrations C->D E Incubate in Growth Chamber (3-5 days) D->E F Measure Primary Root Elongation E->F G Analyze Data & Compare Treatments F->G

Caption: A flowchart outlining the key steps in a typical root growth inhibition assay using this compound.

DR5::GUS Reporter Assay with this compound

This protocol describes how to visualize the effect of this compound on auxin-responsive gene expression using the DR5::GUS reporter line.

Materials:

  • Arabidopsis thaliana DR5::GUS transgenic seeds

  • Liquid MS medium with 1% sucrose

  • 24-well plates

  • This compound stock solution (10 mM in DMSO)

  • Indole-3-acetic acid (IAA) stock solution (1 mM in ethanol)

  • GUS staining solution (X-Gluc)

  • 70% ethanol

  • Microscope

Procedure:

  • Seedling Growth: Grow DR5::GUS seedlings in liquid MS medium in a 24-well plate for 5-7 days under sterile conditions.

  • Pre-treatment with this compound: Add this compound to the desired final concentrations to the wells and incubate for 1-2 hours. Include a DMSO control.

  • Auxin Induction: Add IAA to a final concentration of 1-10 µM to induce GUS expression. Include a control without IAA.

  • Incubation: Incubate the seedlings for 4-6 hours.

  • GUS Staining: Remove the medium and add GUS staining solution to each well. Incubate at 37°C overnight in the dark.

  • Destaining: Remove the staining solution and wash the seedlings with 70% ethanol to remove chlorophyll.

  • Visualization: Observe the blue staining pattern in the seedlings under a microscope.

  • Quantification (Optional): For quantitative analysis, a fluorometric assay using 4-methylumbelliferyl glucuronide (MUG) as a substrate can be performed.

Conclusion

This compound serves as a valuable and versatile tool for the study of auxin signaling, offering distinct advantages over traditional genetic knockout approaches. Its ability to provide temporal, dose-dependent, and reversible inhibition of the TIR1/AFB pathway allows for a nuanced dissection of auxin's role in plant growth and development. While genetic knockouts remain essential for understanding the specific functions of individual TIR1/AFB family members, this compound provides a powerful complementary strategy, particularly for overcoming issues of functional redundancy and lethality. By understanding the comparative strengths and limitations of both approaches, researchers can select the most appropriate tools to address their specific biological questions.

References

Specificity of Auxinole for TIR1 Compared to Other F-box Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Auxinole, a potent antagonist of auxin signaling, has emerged as a critical chemical tool for dissecting the intricate roles of auxin in plant development and physiology. Its efficacy lies in its ability to disrupt the formation of the TIR1/AFB-auxin-Aux/IAA co-receptor complex, thereby inhibiting downstream gene expression.[1][2] This guide provides a comprehensive comparison of this compound's specificity for TIR1, the primary auxin receptor, versus other F-box proteins, supported by available experimental data and detailed methodologies.

Introduction to Auxin Perception and the Role of F-box Proteins

The perception of the plant hormone auxin is primarily mediated by a family of F-box proteins known as the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins.[3][4] In Arabidopsis, this family consists of six members: TIR1 and AFB1-AFB5.[1] These proteins act as substrate receptors within an SCF (SKP1-CULLIN-F-BOX) E3 ubiquitin ligase complex. In the presence of auxin, TIR1/AFB proteins bind to Aux/IAA transcriptional repressors, leading to their ubiquitination and subsequent degradation by the 26S proteasome. This degradation relieves the repression of Auxin Response Factors (ARFs), allowing for the transcription of auxin-responsive genes.

This compound was rationally designed to competitively inhibit this process by binding to the auxin-binding pocket of TIR1. Molecular docking studies have indicated that the phenyl ring of this compound interacts strongly with the Phenylalanine-82 residue of TIR1, a key residue for Aux/IAA recognition.

Specificity of this compound for the TIR1/AFB Family

While direct comparative quantitative data for this compound is limited, studies on the differential binding of various auxins to TIR1/AFB proteins suggest that individual members can have distinct biochemical properties. For instance, the synthetic auxin picloram exhibits a higher affinity for AFB5 than for TIR1. This suggests that despite the high sequence homology within the auxin-binding pocket, subtle differences may lead to varied affinities for ligands like this compound.

Phenotypic analyses of Arabidopsis seedlings treated with this compound show phenotypes that resemble the quadruple tir1/afb auxin receptor mutants, further supporting its specific action on this family of F-box proteins.

Comparison with Other F-box Proteins

A crucial aspect of a chemical inhibitor's utility is its specificity against other related proteins. In plants, F-box proteins constitute a large superfamily involved in regulating diverse cellular processes by targeting specific proteins for degradation. A key example is COI1, the F-box protein that acts as the receptor for the hormone jasmonate.

Currently, there is a lack of published, direct experimental data quantitatively comparing the binding or inhibitory activity of this compound on TIR1 versus other plant F-box proteins outside the TIR1/AFB family, such as COI1. However, the rational design of this compound was based on the structure of the TIR1 auxin-binding pocket, suggesting a high degree of specificity. The fact that this compound competitively inhibits various auxin-specific responses in planta without reported pleiotropic effects associated with the inhibition of other hormone pathways, like the jasmonate pathway, indirectly supports its specificity for the TIR1/AFB co-receptors.

Quantitative Data Summary

As mentioned, direct quantitative data for this compound's activity across a range of F-box proteins is scarce. The following table highlights the known interactions and the existing knowledge gap.

F-box ProteinFamilyLigand SpecificityThis compound Inhibition (Qualitative)This compound Inhibition (Quantitative - IC50/Ki)
TIR1 TIR1/AFBAuxinStrongNot consistently reported across studies
AFB1 TIR1/AFBAuxinInferred from family-wide effectsNot available
AFB2 TIR1/AFBAuxinInferred from family-wide effectsNot available
AFB3 TIR1/AFBAuxinInferred from family-wide effectsNot available
AFB4 TIR1/AFBAuxin, PicloramInferred from family-wide effectsNot available
AFB5 TIR1/AFBAuxin, Picloram (high affinity)Inferred from family-wide effectsNot available
COI1 F-boxJasmonateNot reported to be a targetNot available
Other F-box Proteins VariousVariousNot reported to be targetsNot available

Experimental Protocols

The specificity of this compound for TIR1/AFB proteins has been primarily demonstrated through in vitro binding assays and in vivo genetic and physiological experiments. Below are detailed methodologies for key experiments.

In Vitro Pull-Down Assay

This assay is used to determine if this compound can disrupt the auxin-induced interaction between TIR1 and an Aux/IAA protein.

Protocol:

  • Protein Expression and Purification:

    • Express and purify recombinant TIR1 protein (e.g., as a Myc-tagged fusion) from an in vitro transcription/translation system (e.g., wheat germ extract) or insect cells.

    • Express and purify a recombinant Aux/IAA protein (e.g., GST-tagged IAA7) from E. coli.

  • Binding Reaction:

    • Immobilize the GST-Aux/IAA protein on glutathione-agarose beads.

    • Incubate the beads with the purified TIR1 protein in a binding buffer.

    • Add a known concentration of auxin (e.g., IAA) to induce the interaction.

    • In parallel reactions, add varying concentrations of this compound along with auxin.

    • Include a control reaction with no auxin.

  • Washing and Elution:

    • Wash the beads several times with the binding buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., containing reduced glutathione).

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by immunoblotting using an anti-Myc antibody to detect TIR1.

    • A decrease in the amount of pulled-down TIR1 in the presence of this compound indicates its inhibitory activity.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful in vivo method to study protein-protein interactions. It can be adapted to assess the effect of small molecules like this compound on these interactions.

Protocol:

  • Vector Construction:

    • Clone the coding sequence of TIR1 into a yeast expression vector containing a DNA-binding domain (BD), creating a BD-TIR1 fusion protein.

    • Clone the coding sequence of an Aux/IAA protein (e.g., IAA7) into a yeast expression vector containing an activation domain (AD), creating an AD-Aux/IAA fusion protein.

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain with both the BD-TIR1 and AD-Aux/IAA plasmids.

  • Interaction Assay:

    • Plate the transformed yeast cells on a selective medium lacking specific nutrients (e.g., histidine, adenine) to select for interacting proteins. The interaction between BD-TIR1 and AD-Aux/IAA reconstitutes a functional transcription factor, driving the expression of reporter genes (e.g., HIS3, ADE2, lacZ).

    • To test the effect of this compound, supplement the selective medium with a known concentration of auxin (to induce the interaction) and varying concentrations of this compound.

  • Analysis:

    • Assess yeast growth on the selective medium or measure the activity of a colorimetric reporter (e.g., β-galactosidase).

    • Inhibition of yeast growth or a reduction in reporter gene activity in the presence of this compound demonstrates its ability to disrupt the TIR1-Aux/IAA interaction.

Signaling Pathway and Experimental Workflow Diagrams

Auxin Signaling Pathway and Point of this compound Inhibition

Auxin_Signaling cluster_nucleus Nucleus Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates ARF ARF Transcription Factor Aux_IAA->ARF represses Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes activates Transcription Transcription This compound This compound This compound->TIR1_AFB inhibits binding

Caption: Auxin signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Testing this compound Specificity

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo / In Planta Assays Protein_Expression Recombinant Protein Expression & Purification (TIR1/AFBs, other F-box, Aux/IAA) Pull_Down Pull-Down Assay Protein_Expression->Pull_Down SPR Surface Plasmon Resonance (SPR) Protein_Expression->SPR Quantitative_Analysis Quantitative Comparison (IC50, Ki, Kd) Pull_Down->Quantitative_Analysis Immunoblotting SPR->Quantitative_Analysis Binding Kinetics (Kd) Y2H Yeast Two-Hybrid Y2H->Quantitative_Analysis Reporter Gene Assay Phenotypic_Analysis Phenotypic Analysis of this compound-treated wild-type and mutant plants Qualitative_Analysis Qualitative Assessment of Specificity Phenotypic_Analysis->Qualitative_Analysis Growth Measurements

Caption: Workflow for assessing this compound's specificity.

Conclusion

This compound is a highly valuable and specific inhibitor of the TIR1/AFB-mediated auxin perception pathway. While existing evidence strongly supports its specificity for this family of F-box proteins, there is a clear need for further research to provide a comprehensive quantitative comparison of its activity against all TIR1/AFB members and a broader range of other F-box proteins. Such studies would further solidify its role as a precision tool in plant biology and drug discovery, and potentially uncover subtle differences in the auxin co-receptor complexes. Researchers are encouraged to utilize the detailed protocols provided to expand upon the current understanding of this compound's specificity.

References

In Vivo Validation of Auxinole's Antagonistic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Auxinole, a potent auxin antagonist, with other known auxin inhibitors. We present available quantitative data from in vivo studies, detailed experimental protocols for validation, and visual representations of the underlying biological pathways and experimental workflows to facilitate a comprehensive understanding of this compound's performance in a biological context.

Introduction to this compound and its Mechanism of Action

This compound, chemically known as α-(2,4-dimethylphenylethyl-2-oxo)-IAA, is a rationally designed antagonist of the auxin signaling pathway.[1][2] It functions by binding to the TIR1/AFB family of auxin co-receptors, thereby blocking the formation of the TIR1-IAA-Aux/IAA protein complex.[1][2] This inhibition prevents the subsequent degradation of Aux/IAA transcriptional repressors, leading to a suppression of auxin-responsive gene expression and a consequential block of auxin-mediated physiological responses in plants.[1]

Comparative Analysis of In Vivo Antagonistic Activity

Table 1: In Vivo Efficacy of Auxin Antagonists on Arabidopsis thaliana Root Growth

CompoundTarget/Mechanism of ActionObserved In Vivo EffectQuantitative Data (IC50)Reference(s)
This compound TIR1/AFB Co-receptor AntagonistInhibition of primary root elongation and lateral root formation.Not explicitly reported in a comparable format.
PEO-IAA TIR1/AFB Co-receptor AntagonistInhibition of primary root elongation.Not explicitly reported in a comparable format.
PCIB Putative Auxin AntagonistInhibition of primary root growth, lateral root production, and gravitropic response.Not explicitly reported in a comparable format.
Yucasin YUCCA Enzyme Inhibitor (Auxin Biosynthesis)Inhibition of root hair elongation.~6 µM (at 22°C) for root hair elongation
BH-IAA TIR1/AFB Co-receptor AntagonistCompetitive inhibition of auxin responses.Not explicitly reported in a comparable format.

Note: The IC50 values are highly dependent on experimental conditions (e.g., temperature, light, growth medium). The data presented here are for comparative purposes and are extracted from different studies. Direct comparison requires side-by-side experiments.

Experimental Protocols for In Vivo Validation

Primary Root Elongation Assay in Arabidopsis thaliana

This assay is a fundamental method to quantify the inhibitory effect of auxin antagonists on plant growth.

Objective: To determine the dose-dependent effect of an auxin antagonist on the primary root elongation of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

  • Murashige and Skoog (MS) medium including vitamins and sucrose

  • Agar or Gellan Gum

  • Petri dishes (square or round)

  • Test compounds (this compound and other antagonists) dissolved in a suitable solvent (e.g., DMSO)

  • Sterilization supplies (e.g., 70% ethanol, bleach)

  • Growth chamber with controlled light and temperature

  • Ruler or digital imaging system for root length measurement

Procedure:

  • Seed Sterilization: Surface sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by a 5-10 minute wash in a 20% bleach solution containing a drop of Tween-20. Rinse the seeds 3-5 times with sterile distilled water.

  • Plating: Resuspend the sterilized seeds in sterile 0.1% agar and sow them on MS agar plates.

  • Stratification: To synchronize germination, store the plates at 4°C in the dark for 2-3 days.

  • Germination and Pre-growth: Transfer the plates to a growth chamber under long-day conditions (16 hours light / 8 hours dark) at 22°C for 4-5 days, allowing the seedlings to germinate and develop a primary root.

  • Treatment Application: Prepare MS agar plates containing a range of concentrations of the auxin antagonist. A solvent control (e.g., DMSO) plate should also be prepared.

  • Seedling Transfer: Carefully transfer seedlings of uniform size from the pre-growth plates to the treatment plates.

  • Incubation: Place the plates vertically in the growth chamber and incubate for an additional 3-5 days.

  • Data Collection: At the end of the incubation period, scan the plates or capture images of the seedlings. Measure the length of the primary root from the root-hypocotyl junction to the root tip using image analysis software (e.g., ImageJ).

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the solvent control. Plot the percentage of inhibition against the antagonist concentration and determine the IC50 value (the concentration at which 50% of root growth is inhibited).

DR5::GUS Reporter Gene Assay

This assay provides a visual and quantitative measure of the antagonist's ability to inhibit auxin-responsive gene expression.

Objective: To assess the effect of an auxin antagonist on the expression of the auxin-responsive DR5 promoter fused to a reporter gene (GUS or GFP).

Materials:

  • Transgenic Arabidopsis thaliana seedlings carrying the DR5::GUS or DR5::GFP construct.

  • Liquid or solid MS medium.

  • Test compounds (auxin antagonist and an auxin like IAA or NAA).

  • GUS staining solution (for DR5::GUS lines) or a fluorescence microscope (for DR5::GFP lines).

  • Microscope for visualization.

Procedure:

  • Seedling Growth: Grow DR5::GUS or DR5::GFP seedlings on MS agar plates for 5-7 days as described in the root elongation assay protocol.

  • Treatment: Prepare a liquid MS medium containing the auxin antagonist at various concentrations, with and without a fixed concentration of an auxin (e.g., 1 µM NAA) to induce the DR5 promoter. Include appropriate controls (mock, auxin only, antagonist only).

  • Incubation: Transfer the seedlings into the liquid treatment solutions and incubate for a defined period (e.g., 6-24 hours).

  • Visualization (DR5::GUS):

    • After incubation, wash the seedlings and immerse them in GUS staining solution.

    • Incubate at 37°C in the dark until a blue color develops.

    • Clear the chlorophyll by washing with 70% ethanol.

    • Observe the staining pattern, particularly in the root tip, under a microscope.

  • Visualization (DR5::GFP):

    • Mount the treated seedlings on a microscope slide.

    • Observe the GFP signal in the root tip using a fluorescence microscope.

  • Quantification (Optional):

    • For DR5::GUS, the intensity of the blue color can be quantified using image analysis software.

    • For DR5::GFP, the fluorescence intensity can be measured.

    • Alternatively, a fluorometric assay using 4-methylumbelliferyl-β-D-glucuronide (MUG) can be used for quantitative analysis of GUS activity.

Visualizing the Molecular Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

AuxinSignaling Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Co-receptor Auxin->TIR1_AFB Binds This compound This compound This compound->TIR1_AFB Binds & Blocks Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds to Degradation 26S Proteasome Degradation Aux_IAA->Degradation Ubiquitination & ARF ARF Transcription Factor Aux_IAA->ARF Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Response Auxin Response (e.g., Growth) Auxin_Response_Genes->Response

Caption: Auxin signaling pathway and the inhibitory action of this compound.

RootElongationWorkflow start Start sterilize Seed Sterilization start->sterilize plate Plate Seeds on MS Agar sterilize->plate stratify Stratification (4°C, 2-3 days) plate->stratify pregrowth Germination & Pre-growth (22°C, 4-5 days) stratify->pregrowth transfer Transfer Seedlings pregrowth->transfer prepare_plates Prepare Treatment Plates (MS Agar + Antagonist) prepare_plates->transfer incubate Vertical Incubation (3-5 days) transfer->incubate scan Scan/Image Plates incubate->scan measure Measure Primary Root Length scan->measure analyze Data Analysis (IC50) measure->analyze end End analyze->end

Caption: Experimental workflow for the primary root elongation assay.

DR5GUSWorkflow start Start grow_seedlings Grow DR5::GUS Seedlings (5-7 days) start->grow_seedlings incubate Incubate Seedlings in Treatment (6-24 hours) grow_seedlings->incubate prepare_treatment Prepare Liquid MS Treatment (Antagonist +/- Auxin) prepare_treatment->incubate stain GUS Staining incubate->stain clear Chlorophyll Clearing stain->clear observe Microscopic Observation clear->observe quantify Quantification (Optional) observe->quantify end End quantify->end

Caption: Experimental workflow for the DR5::GUS reporter assay.

Conclusion

This compound stands as a potent and specific antagonist of the auxin signaling pathway with demonstrated in vivo activity. While direct quantitative comparisons with a broad range of other antagonists are limited, the provided protocols offer a robust framework for researchers to conduct such comparative studies. The root elongation and DR5::GUS assays are powerful tools for validating and quantifying the in vivo efficacy of this compound and its alternatives, enabling a deeper understanding of their potential applications in plant biology research and agricultural biotechnology.

References

Comparative Analysis of Auxinole and Other Auxin Signaling Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Auxinole and other auxin signaling inhibitors, supported by experimental data and detailed methodologies.

Auxin, a pivotal phytohormone, governs numerous aspects of plant growth and development by regulating cell division, elongation, and differentiation.[1][2][3] The perception of auxin primarily involves the formation of a ternary complex with an F-box protein from the TIR1/AFB family of auxin receptors and a member of the Aux/IAA family of co-repressor proteins.[1][2] This interaction triggers the ubiquitination and subsequent degradation of Aux/IAA repressors, leading to the activation of auxin-responsive genes. Small molecule inhibitors targeting this pathway are invaluable tools for dissecting auxin signaling and have potential applications in agriculture and drug development.

This guide focuses on this compound, a potent and specific antagonist of the TIR1/AFB auxin co-receptor complex, and compares its performance with other known auxin signaling inhibitors.

Mechanism of Action: A Comparative Overview

Auxin signaling can be inhibited at various points, including biosynthesis, transport, and perception. This compound distinguishes itself by directly targeting the auxin receptor complex.

  • This compound: A rationally designed antagonist that binds to the TIR1 protein, preventing the formation of the TIR1-IAA-Aux/IAA complex. Molecular docking studies indicate that the dimethylphenyl ring of this compound interacts strongly with the phenylalanine residue (F82) of TIR1, a critical residue for Aux/IAA recognition. This competitive inhibition effectively blocks auxin-responsive gene expression.

  • PEO-IAA: α-(phenylethyl-2-oxo)-IAA served as the lead compound for the development of this compound. While it also antagonizes the TIR1/AFB complex, this compound is a more potent derivative.

  • Yucasin: This inhibitor targets the auxin biosynthesis pathway, specifically the YUCCA (YUC) flavin monooxygenases, which catalyze the final step in the conversion of indole-3-pyruvic acid (IPyA) to indole-3-acetic acid (IAA). By inhibiting YUC enzymes, yucasin reduces the endogenous levels of active auxin. A more potent derivative, Yucasin DF (YDF), has also been developed.

  • p-chlorophenoxyisobutyric acid (PCIB): An older, well-known auxin antagonist, though its mechanism is less specific compared to this compound.

  • Auxin Transport Inhibitors: Compounds like 2,3,5-triiodobenzoic acid (TIBA) and naphthylphthalamic acid (NPA) block the polar transport of auxin, leading to its accumulation or depletion in specific tissues and subsequent disruption of auxin-regulated processes.

Quantitative Comparison of Inhibitor Activity

The following table summarizes key quantitative data for comparing the efficacy of various auxin signaling inhibitors. Direct comparison of absolute values should be approached with caution due to variations in experimental setups across different studies.

InhibitorTargetAssay TypeEffective ConcentrationKey FindingsReference
This compound TIR1/AFB Co-receptorin planta auxin response5-50 µMPotent competitive inhibitor of auxin-responsive gene expression.
This compound TIR1/AFB Co-receptorRoot hair cell depolarization20 µMReduces IAA-triggered depolarization and blocks Ca2+ response.
PEO-IAA TIR1/AFB Co-receptorin planta auxin response5-50 µMLead compound for this compound, effective antagonist.
Yucasin YUCCA (YUC) Enzymesin vitro YUC1 inhibitionDose-dependentCompetitive inhibitor of YUC1 activity.
Yucasin DF (YDF) YUCCA (YUC) Enzymesin planta auxin responseNot specifiedMore potent than yucasin, causes auxin-deficient phenotype.
L-Kynurenine TAA1 (Tryptophan Aminotransferase)in vitro TAA1 inhibitionKi = 11 µMCompetitive inhibitor of TAA1, an enzyme in the IPA auxin biosynthesis pathway.

Visualizing the Molecular Mechanisms

The following diagrams illustrate the auxin signaling pathway and the points of intervention for different classes of inhibitors, as well as a typical experimental workflow for their comparison.

AuxinSignalingPathway cluster_nucleus Nucleus cluster_inhibition cluster_cytoplasm Cytoplasm Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Binds ARF ARF Aux_IAA->ARF Inhibits AuxinResponseGenes Auxin-Responsive Genes ARF->AuxinResponseGenes Activates Transcription Transcription AuxinResponseGenes->Transcription This compound This compound This compound->TIR1_AFB Inhibits Tryptophan Tryptophan TAA1 TAA1 Tryptophan->TAA1 IPyA IPyA YUC YUC IPyA->YUC Yucasin Yucasin Yucasin->YUC Inhibits TAA1->IPyA YUC->Auxin

Caption: Simplified auxin signaling and biosynthesis pathways with inhibitor targets.

ExperimentalWorkflow start Start: Prepare Plant Material (e.g., Arabidopsis seedlings) treatment Treatment with Inhibitors (this compound, Yucasin, etc.) and/or Auxin (IAA) start->treatment phenotypic_analysis Phenotypic Analysis (e.g., root growth, gravitropism) treatment->phenotypic_analysis reporter_assay Reporter Gene Assay (e.g., DR5::GUS) treatment->reporter_assay gene_expression Gene Expression Analysis (qRT-PCR) treatment->gene_expression data_analysis Data Analysis and Comparison phenotypic_analysis->data_analysis reporter_assay->data_analysis gene_expression->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

References

Auxinole: A Superior Antagonist for Precise Modulation of Auxin Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant biology and developmental research, the precise manipulation of hormonal signaling pathways is paramount. Auxin, a master regulator of plant growth, has long been a focal point of study. The development of effective antagonists to probe its function is crucial for advancing our understanding. Among the available auxin antagonists, Auxinole emerges as a particularly advantageous tool due to its rational design, high potency, and specificity. This guide provides an objective comparison of this compound with other auxin antagonists, supported by experimental data, to assist researchers in making informed decisions for their experimental designs.

Mechanism of Action: A Targeted Approach

Auxin exerts its effects by promoting the interaction between the TIR1/AFB family of F-box proteins and the Aux/IAA transcriptional repressors. This interaction leads to the ubiquitination and subsequent degradation of Aux/IAA proteins, thereby de-repressing Auxin Response Factors (ARFs) and activating auxin-responsive genes.

This compound was developed through a structure-based drug design approach to specifically target the TIR1 auxin receptor.[1][2] It acts as a competitive antagonist, binding to the auxin-binding pocket on TIR1 and preventing the formation of the TIR1-IAA-Aux/IAA ternary complex.[1][2] A key feature of this compound's high affinity is the strong interaction of its phenyl ring with the phenylalanine 82 residue of TIR1, a critical residue for Aux/IAA recognition.[1] This targeted mechanism of action contrasts with some other antagonists that may have less specific effects.

Quantitative Comparison of Auxin Antagonists

The efficacy of an antagonist is best assessed through quantitative measures such as the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). While direct comparative studies providing a comprehensive table of these values for all auxin antagonists are limited, the available data consistently highlight the high potency of this compound.

CompoundTargetMethodReported PotencyReference
This compound TIR1/AFB Co-receptorsDR5::GUS Reporter AssayIC100 ≈ 20 µM (for complete inhibition of IAA-induced expression)
PEO-IAA TIR1/AFB Co-receptorsDR5::GUS Reporter AssayLess potent than this compound
PCIB Putative Auxin Receptor/SignalingVarious physiological assaysGenerally requires higher concentrations for inhibition
BH-IAA TIR1/AFB Co-receptorsIn vitro pull-down assaysWeaker antagonist than PEO-IAA and this compound
IAA (natural auxin) TIR1/AFB Co-receptorsIn vitro binding assayKd ≈ 10-15 nM (for TIR1-IAA7 co-receptor)

Note: The potency of antagonists can vary depending on the experimental system and the specific TIR1/AFB protein involved. The Kd value for IAA provides a benchmark for the high-affinity interaction that antagonists must compete with.

Advantages of this compound

Based on its design and experimental validation, this compound presents several key advantages over other auxin antagonists:

  • High Potency and Specificity: Developed through rational design, this compound exhibits high affinity for the TIR1 receptor, leading to potent inhibition of auxin signaling at micromolar concentrations. Its specific mode of action minimizes off-target effects.

  • Broad Species Activity: this compound has been shown to be effective across a wide range of plant species, including the model plant Arabidopsis thaliana, rice, and the moss Physcomitrium patens. This broad applicability makes it a versatile tool for comparative studies.

  • Competitive Inhibition: As a competitive antagonist, this compound's effects can be overcome by increasing concentrations of auxin, allowing for controlled experiments to dissect auxin-dependent processes.

  • Chemical Tool for Proteomics: Beyond its use in plant biology, this compound has been utilized as a chemical tool to inhibit the degradation of degron-fused proteins in heterologous systems, demonstrating its utility in broader cell biology research.

Experimental Protocols

To facilitate the use of this compound and other auxin antagonists in research, detailed protocols for key experiments are provided below.

DR5::GUS Reporter Gene Assay for Auxin Antagonist Activity

This assay is widely used to monitor the transcriptional output of the auxin signaling pathway. The DR5 promoter contains multiple auxin response elements (AuxREs) fused to the β-glucuronidase (GUS) reporter gene.

Materials:

  • Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct.

  • Murashige and Skoog (MS) medium, pH 5.7, solidified with 0.8% agar.

  • Stock solutions of auxin (e.g., IAA or NAA) and the auxin antagonist (e.g., this compound) in a suitable solvent (e.g., DMSO).

  • GUS staining solution: 100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% (v/v) Triton X-100, and 1 mM 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc).

  • 70% ethanol.

Procedure:

  • Grow DR5::GUS seedlings vertically on MS agar plates for 5-7 days.

  • Prepare MS agar plates containing a fixed concentration of auxin (e.g., 1 µM NAA) and varying concentrations of the auxin antagonist. Include appropriate solvent controls.

  • Transfer the seedlings to the treatment plates and incubate for a defined period (e.g., 6-24 hours) under standard growth conditions.

  • After incubation, harvest the seedlings and immerse them in GUS staining solution in a multi-well plate or microfuge tubes.

  • Apply a vacuum for 5-10 minutes to facilitate substrate infiltration and then incubate at 37°C for 2-16 hours, or until blue staining is visible.

  • Remove the staining solution and destain the seedlings with 70% ethanol to remove chlorophyll.

  • Visualize and document the GUS staining pattern using a stereomicroscope. Quantitative analysis can be performed by measuring the intensity of the blue color using image analysis software.

Root Growth Inhibition Assay

This physiological assay assesses the effect of auxin antagonists on primary root elongation, a process that is highly sensitive to auxin concentrations.

Materials:

  • Arabidopsis thaliana (Col-0) seeds.

  • MS medium, pH 5.7, solidified with 0.8% agar.

  • Stock solutions of auxin (e.g., IAA) and the auxin antagonist (e.g., this compound) in a suitable solvent (e.g., DMSO).

  • Petri plates.

  • Scanner and image analysis software (e.g., ImageJ).

Procedure:

  • Surface-sterilize Arabidopsis seeds and sow them on MS agar plates.

  • Stratify the seeds at 4°C for 2-3 days to synchronize germination.

  • Germinate and grow the seedlings vertically for 4-5 days under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).

  • Prepare MS agar plates containing a range of concentrations of the auxin antagonist, both in the presence and absence of a fixed concentration of auxin.

  • Transfer seedlings of uniform size to the treatment plates.

  • Mark the initial position of the root tips on the back of the plates.

  • Incubate the plates vertically for an additional 2-3 days.

  • Scan the plates and measure the root elongation from the initial mark using image analysis software.

  • Calculate the percentage of root growth inhibition relative to the control treatment.

In Vitro TIR1-Aux/IAA Binding Assay (Pull-down)

This biochemical assay directly assesses the ability of an auxin antagonist to disrupt the interaction between the TIR1 receptor and an Aux/IAA protein.

Materials:

  • Recombinant purified proteins: His-tagged TIR1 and GST-tagged Aux/IAA protein (or a peptide corresponding to the degron motif).

  • Glutathione-sepharose beads.

  • Pull-down buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM MgCl2, 0.1% (v/v) NP-40, 1 mM DTT, and protease inhibitors.

  • Wash buffer: Pull-down buffer with a lower concentration of detergent (e.g., 0.05% NP-40).

  • Elution buffer: 50 mM Tris-HCl (pH 8.0), 10 mM reduced glutathione.

  • Auxin (IAA) and auxin antagonist (this compound) stock solutions.

  • SDS-PAGE and Western blotting reagents.

  • Anti-His and anti-GST antibodies.

Procedure:

  • Incubate GST-Aux/IAA with glutathione-sepharose beads in pull-down buffer for 1 hour at 4°C with gentle rotation to allow binding.

  • Wash the beads three times with wash buffer to remove unbound protein.

  • In separate tubes, pre-incubate His-TIR1 with either auxin (to promote interaction), auxin plus the antagonist, or the antagonist alone in pull-down buffer for 30 minutes at 4°C.

  • Add the pre-incubated His-TIR1 mixtures to the beads with bound GST-Aux/IAA.

  • Incubate for 1-2 hours at 4°C with gentle rotation to allow for protein-protein interaction.

  • Wash the beads five times with wash buffer to remove non-specifically bound proteins.

  • Elute the bound proteins by adding elution buffer and incubating for 10 minutes at room temperature.

  • Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-His and anti-GST antibodies to detect TIR1 and Aux/IAA, respectively. A reduction in the amount of pulled-down His-TIR1 in the presence of the antagonist indicates inhibition of the interaction.

Visualizing the Molecular Mechanism

To further clarify the mechanism of action of this compound, the following diagrams illustrate the auxin signaling pathway and the experimental workflow for its characterization.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB promotes binding This compound This compound This compound->TIR1_AFB blocks binding SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome targeted for AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates Ub Ubiquitin Degradation Degradation Proteasome->Degradation Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Planta Analysis cluster_data Data Integration & Comparison Binding_Assay TIR1-Aux/IAA Binding Assay (e.g., Pull-down, SPR) Quantify_Interaction Quantify Protein-Protein Interaction Binding_Assay->Quantify_Interaction Determine_Kd_Ki Determine Kd / Ki Quantify_Interaction->Determine_Kd_Ki Compare_Potency Compare Potency & Specificity of Antagonists Determine_Kd_Ki->Compare_Potency DR5_GUS DR5::GUS Reporter Assay Measure_GUS Measure GUS Activity DR5_GUS->Measure_GUS Root_Growth Root Growth Inhibition Assay Measure_Root_Length Measure Root Length Root_Growth->Measure_Root_Length Determine_IC50 Determine IC50 Measure_GUS->Determine_IC50 Measure_Root_Length->Determine_IC50 Determine_IC50->Compare_Potency

References

The Specificity of Auxinole: A Tool for Dissecting Canonical Auxin Signaling

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The plant hormone auxin governs a vast array of developmental processes, from root gravitropism to shoot architecture. Its signaling mechanisms are broadly categorized into canonical and non-canonical pathways. Auxinole, a synthetic small molecule, has emerged as a powerful tool for probing these pathways. This guide provides a comparative analysis of this compound's mechanism of action, its specificity for the canonical auxin pathway, and its utility in distinguishing canonical from non-canonical signaling events, supported by experimental data and protocols.

Canonical vs. Non-Canonical Auxin Signaling: An Overview

The cellular response to auxin is complex, involving multiple perception and signal transduction cascades.

Canonical Auxin Signaling: The best-understood pathway operates in the nucleus.[1] It involves the perception of auxin by the TIR1/AFB (TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX) family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex.[1][2] In the presence of auxin, TIR1/AFB binds to Aux/IAA (AUXIN/INDOLE-3-ACETIC ACID) transcriptional repressors, leading to their polyubiquitination and subsequent degradation by the 26S proteasome.[3] The removal of these repressors liberates ARF (AUXIN RESPONSE FACTOR) transcription factors, which can then activate or repress the expression of early auxin-responsive genes.[3]

Non-Canonical Auxin Signaling: A growing body of evidence points to alternative signaling pathways that operate independently of the TIR1/AFB-Aux/IAA-ARF axis. These can include:

  • Rapid, non-transcriptional responses: Auxin can trigger rapid changes in ion fluxes, such as Ca²+ influx, at the plasma membrane.

  • TIR1/AFB-independent perception: Some responses may be mediated by other receptors. For instance, the ARF protein ETTIN (ETT) has been shown to mediate auxin responses in a manner that does not require TIR1 or protein degradation.

  • Cytosolic signaling: Cytosolic TIR1 has been implicated in activating cyclic nucleotide-gated ion channels, representing a non-transcriptional role for this canonical receptor.

Below is a diagram illustrating the core logic of the canonical auxin signaling pathway.

Canonical_Auxin_Signaling Canonical Auxin Signaling Pathway Auxin Auxin (IAA) TIR1_AFB SCF-TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation ARF ARF Transcription Factor Aux_IAA->ARF represses ARE Auxin Response Element (ARE) ARF->ARE binds Gene_Expression Gene Expression ARE->Gene_Expression promotes

Caption: The canonical TIR1/AFB-mediated auxin signaling pathway.

This compound's Mechanism: A Competitive Antagonist of TIR1/AFB

This compound was developed through a rational, structure-based design approach to act as a specific antagonist of the canonical auxin receptors.

  • Binding and Inhibition: this compound directly binds to the auxin-binding pocket of TIR1/AFB proteins. Molecular docking analyses show that its phenyl ring interacts strongly with key residues, such as Phe82 of TIR1, which are critical for recognizing Aux/IAA proteins.

  • Competitive Action: By occupying the auxin-binding site, this compound competitively blocks the formation of the stable TIR1-auxin-Aux/IAA ternary complex. This prevents the ubiquitination and degradation of Aux/IAA repressors, thereby keeping auxin-responsive gene expression in a repressed state. The inhibitory effects of this compound can be overcome by increasing the concentration of endogenous or exogenous auxins.

The diagram below illustrates how this compound disrupts the canonical signaling cascade.

Auxinole_Mechanism This compound's Canonical Antagonist Action cluster_nucleus Nucleus This compound This compound TIR1_AFB SCF-TIR1/AFB This compound->TIR1_AFB binds & blocks Aux_IAA Aux/IAA Repressor (Stabilized) TIR1_AFB->Aux_IAA degradation blocked ARF ARF Transcription Factor Aux_IAA->ARF repression maintained Gene_Expression Gene Expression (Repressed) ARF->Gene_Expression action blocked

Caption: this compound binds to TIR1/AFB, stabilizing Aux/IAA repressors.

Evaluating Non-Canonical Effects: Evidence for High Specificity

The primary value of this compound as a research tool lies in its specificity for the TIR1/AFB pathway. Currently, there is limited direct evidence to suggest that this compound possesses significant non-canonical or off-target effects. Instead, its utility comes from inhibiting the canonical pathway to unmask potentially non-canonical auxin responses.

For example, if a known auxin-induced physiological response (e.g., root growth inhibition) persists in the presence of this compound concentrations that effectively block canonical signaling (e.g., DR5 reporter expression), it would suggest the involvement of a non-canonical pathway. One study noted that this compound can block auxin-induced Ca²+ responses, which are considered a rapid, non-transcriptional effect. This suggests this compound can be used to probe whether these rapid responses are upstream or downstream of TIR1/AFB activation.

Comparative Performance Data

The efficacy of this compound is demonstrated by its ability to inhibit various auxin-dependent physiological and molecular responses. It is often compared with other inhibitors that affect auxin signaling or transport.

Inhibitor Target/Mechanism of Action Typical Working Conc. Effect on Root Growth Effect on DR5::GUS Reversibility
This compound TIR1/AFB Antagonist: Competitively blocks auxin binding to its coreceptors.1-20 µMStrong inhibition, phenocopies tir1/afb mutants.Strong inhibition of auxin-induced expression.Yes, by auxin.
PEO-IAA TIR1/AFB Antagonist: Binds TIR1/AFB, blocking Aux/IAA interaction.1-10 µMStrong inhibition.Strong inhibition.Yes, by auxin.
TIBA Polar Auxin Transport Inhibitor: Disrupts trafficking of PIN auxin efflux carriers.1-10 µMInhibition, gravitropic defects.Alters expression patterns due to auxin misallocation.N/A
Yucasin Auxin Biosynthesis Inhibitor: Targets YUCCA flavin monooxygenases.1-10 µMInhibition of primary and lateral roots.Reduced basal expression, blocks induction.Yes, by auxin.

Key Experimental Protocols

Dissecting the effects of this compound requires robust and quantifiable assays. Below are summarized protocols for key experiments.

Root Growth Inhibition Assay

This assay assesses the effect of this compound on overall auxin-regulated development.

  • Plate Preparation: Prepare Murashige and Skoog (MS) agar plates containing a range of this compound concentrations (e.g., 0, 1, 5, 10, 20 µM) and a constant concentration of auxin (e.g., 100 nM IAA or 1-NAA) for competition experiments.

  • Sterilization and Stratification: Surface sterilize Arabidopsis thaliana seeds, rinse, and stratify at 4°C for 2-3 days in the dark.

  • Plating and Growth: Place seeds on prepared MS plates. Grow plates vertically in a controlled environment chamber (e.g., 22°C, 16h light/8h dark cycle).

  • Data Acquisition: After 5-7 days, scan the plates. Measure the primary root length using image analysis software (e.g., ImageJ).

  • Analysis: Calculate the percent root growth inhibition relative to the control (no this compound). Determine the IC₅₀ value.

Auxin-Responsive Reporter Gene Assay (DR5::GUS)

This molecular assay quantifies the effect of this compound on canonical transcriptional output.

  • Seedling Growth: Grow transgenic Arabidopsis seedlings harboring the DR5::GUS reporter construct in liquid MS medium in a 96-well plate for 5 days.

  • Inhibitor Treatment: Add this compound and/or auxin (e.g., 5 µM IAA) to the wells at desired final concentrations. Incubate for 4-6 hours.

  • Histochemical Staining: Incubate seedlings in a GUS staining solution (containing X-Gluc) at 37°C until blue color develops.

  • Analysis: Qualitatively assess the staining pattern in the root tips under a microscope. For quantitative data, perform a fluorometric GUS assay using a substrate like MUG (4-Methylumbelliferyl β-D-glucuronide).

The workflow for testing an inhibitor's effect on canonical signaling is shown below.

Experimental_Workflow start Grow DR5::GUS Seedlings treatment Treat with: 1. Control (DMSO) 2. Auxin (IAA) 3. This compound 4. Auxin + this compound start->treatment assay Perform GUS Assay (Histochemical or Fluorometric) treatment->assay analysis Quantify GUS Activity Compare Treatments assay->analysis conclusion Conclusion: This compound blocks auxin-induced transcription analysis->conclusion

References

Unveiling the Mirrors: A Comparative Guide to Auxinole and tir1/afb Mutants in Auxin Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating the intricate auxin signaling pathway, understanding the tools available to dissect its function is paramount. This guide provides a comprehensive comparison of two key inhibitory approaches: the chemical antagonist Auxinole and the genetic loss-of-function tir1/afb mutants. By examining their phenotypic effects, underlying mechanisms, and experimental applications, this document serves as a critical resource for designing and interpreting experiments in auxin biology.

At the heart of auxin perception lies the TIR1/AFB family of F-box proteins, which act as auxin co-receptors. The binding of auxin to TIR1/AFB proteins facilitates the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive gene expression and downstream physiological effects. Both this compound and tir1/afb mutants disrupt this critical step, albeit through different means, offering researchers distinct advantages and considerations for their studies.

Mechanism of Action: A Tale of Two Blocks

This compound is a potent and specific antagonist of the auxin co-receptor TIR1.[1][2] It functions by competitively binding to TIR1, thereby preventing the formation of the TIR1-auxin-Aux/IAA complex.[1][2][3] This blockage effectively inhibits the ubiquitination and subsequent degradation of Aux/IAA proteins, leading to the repression of auxin-responsive gene expression. Molecular docking studies suggest that the phenyl group of this compound interacts strongly with a key phenylalanine residue (Phe82) in the TIR1 protein, a site crucial for Aux/IAA recognition.

In contrast, tir1/afb mutants represent a genetic approach to disrupting auxin signaling. These mutants harbor loss-of-function mutations in one or more of the six TIR1/AFB genes in Arabidopsis thaliana. The resulting proteins are either non-functional or absent, leading to a reduced or eliminated capacity to perceive auxin and target Aux/IAA proteins for degradation. The severity of the resulting auxin-insensitive phenotype is directly correlated with the number of mutated TIR1/AFB genes, with higher-order mutants exhibiting progressively more dramatic developmental defects. The loss of all six TIR1/AFB genes is embryo-lethal, highlighting their essential and partially redundant roles in plant development.

Phenotypic Consequences: A Striking Resemblance

The application of this compound to wild-type plants phenocopies the genetic defects observed in tir1/afb mutants, providing a powerful chemical tool to study auxin signaling with temporal control. Both approaches lead to a suite of auxin-related developmental defects, including reduced primary root elongation, impaired lateral root formation, and defects in gravitropism.

Notably, treatment with this compound can induce severe phenotypes that resemble those of quadruple tir1/afb mutants, underscoring its efficacy as a potent inhibitor of the auxin signaling pathway.

Quantitative Comparison of Phenotypic Effects
Phenotypic ParameterThis compound Treatment (on Wild-Type)tir1/afb Mutants (e.g., tir1-1, tir1/afb multiple mutants)Key Observations & References
Primary Root Elongation Dose-dependent inhibition. Strong inhibition at concentrations around 10 µM.Significantly reduced compared to wild-type, with severity increasing with the number of mutated genes. The tir1 allele generally has the largest effect on root elongation.Both this compound and tir1/afb mutations lead to a classic auxin-insensitive phenotype in root growth.
Lateral Root Formation Inhibition of lateral root development.Reduced number of lateral roots. The tir1 allele has a significant impact on this trait.Disruption of auxin signaling at the receptor level impairs the initiation and development of lateral roots.
Gravitropic Response Inhibition of the normal gravitropic curvature of roots.Impaired gravitropic response. AFB1 has been shown to play a specialized role in the early phase of root gravitropism.Both approaches demonstrate the crucial role of TIR1/AFB-mediated auxin signaling in gravity perception and response.
Embryonic Root Formation Not directly applicable as a treatment.Higher-order mutants (e.g., tir1 afb2 afb3) show variably penetrant defects in embryonic root formation, sometimes leading to seedlings lacking roots.This highlights the essential role of auxin signaling during embryogenesis.
Auxin-Responsive Gene Expression Inhibition of auxin-inducible gene expression.Reduced or abolished induction of auxin-responsive genes.Both methods directly impact the core transcriptional output of the auxin signaling pathway.

Experimental Protocols

Root Growth Assay

This protocol is designed to quantitatively assess the effect of this compound or the phenotype of tir1/afb mutants on primary root growth.

Materials:

  • Arabidopsis thaliana seeds (wild-type and/or tir1/afb mutants)

  • Murashige and Skoog (MS) agar plates

  • This compound stock solution (e.g., in DMSO)

  • Sterilization solution (e.g., 70% ethanol, 10% bleach)

  • Sterile water

  • Growth chamber with controlled light and temperature conditions

Procedure:

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 10% bleach for 10 minutes. Rinse the seeds 3-5 times with sterile water.

  • Plating: Resuspend the sterilized seeds in a 0.1% sterile agar solution and sow them on MS agar plates. For this compound treatment, supplement the MS medium with the desired concentration of this compound and a solvent control (e.g., DMSO).

  • Stratification: Store the plates at 4°C for 2-3 days in the dark to synchronize germination.

  • Growth: Transfer the plates to a growth chamber and orient them vertically to allow for root growth along the surface of the agar.

  • Data Collection: After a specified period of growth (e.g., 5-7 days), photograph the plates and measure the length of the primary roots using image analysis software.

  • Analysis: Calculate the average root length and standard deviation for each treatment or genotype. Perform statistical analysis to determine significant differences.

Analysis of Auxin-Responsive Gene Expression by qRT-PCR

This protocol allows for the quantification of changes in the expression of early auxin-responsive genes.

Materials:

  • Arabidopsis thaliana seedlings grown as described in the root growth assay

  • Auxin (e.g., IAA) solution

  • This compound solution

  • Liquid nitrogen

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix and instrument

  • Primers for target auxin-responsive genes (e.g., IAA1, IAA2) and a reference gene

Procedure:

  • Seedling Treatment: Grow seedlings in liquid MS medium. For this compound experiments, pre-treat seedlings with this compound or a solvent control for a specified time, followed by treatment with auxin (IAA) or a mock solution. For tir1/afb mutant analysis, treat seedlings with auxin or a mock solution.

  • Harvesting: At designated time points after treatment, harvest the seedlings and immediately freeze them in liquid nitrogen to preserve RNA integrity.

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the frozen seedlings using a commercial kit. Synthesize cDNA from the purified RNA.

  • qRT-PCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

  • Data Analysis: Analyze the qRT-PCR data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the reference gene.

Visualizing the Comparison: Signaling Pathways and Experimental Logic

To further clarify the relationship between this compound and tir1/afb mutants, the following diagrams illustrate the auxin signaling pathway, a typical experimental workflow, and the logical comparison of their effects.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_degradation Degradation cluster_inhibitors Inhibitors Auxin Auxin TIR1_AFB TIR1/AFB Auxin->TIR1_AFB binds Aux_IAA Aux/IAA TIR1_AFB->Aux_IAA recruits Ub Ub TIR1_AFB->Ub E3 Ligase Activity ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Ub->Aux_IAA ubiquitinates Proteasome->ARF releases Auxin_Response_Genes Auxin-Responsive Genes Transcription_Repression->Auxin_Response_Genes Repression Transcription_Activation->Auxin_Response_Genes Activation This compound This compound This compound->TIR1_AFB blocks binding tir1_afb_mutant tir1/afb mutant tir1_afb_mutant->TIR1_AFB loss of function Experimental_Workflow start Start seed_prep Seed Sterilization & Stratification start->seed_prep growth Seedling Growth (on MS plates or in liquid culture) seed_prep->growth treatment Treatment Application (this compound, Auxin, or Control) growth->treatment phenotyping Phenotypic Analysis (e.g., Root Growth Measurement) treatment->phenotyping harvest Sample Harvesting & RNA Extraction treatment->harvest data_analysis Data Analysis & Comparison phenotyping->data_analysis qRT_PCR qRT-PCR for Gene Expression Analysis harvest->qRT_PCR qRT_PCR->data_analysis conclusion Conclusion data_analysis->conclusion Logical_Comparison cluster_approach Approach cluster_target Target cluster_effect Effect cluster_phenotype Phenotype This compound This compound (Chemical Genetics) Target TIR1/AFB Auxin Co-receptors This compound->Target tir1_afb tir1/afb Mutants (Classical Genetics) tir1_afb->Target Effect Inhibition of Auxin Signaling Target->Effect Phenotype Auxin-Insensitive Phenotypes (e.g., reduced root growth) Effect->Phenotype

References

Unveiling Auxinole's Antagonistic Mechanism: A Molecular Docking-Based Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of Auxinole, a potent auxin antagonist, with other relevant compounds. Through molecular docking studies, we validate its mechanism of action and present supporting experimental data to objectively evaluate its performance against alternatives.

This compound has emerged as a critical chemical tool in plant biology for its ability to competitively inhibit the auxin signaling pathway. Its mechanism relies on binding to the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) F-box protein, a key component of the auxin co-receptor complex. This interaction sterically hinders the formation of the TIR1-auxin-Aux/IAA protein complex, thereby blocking downstream auxin-responsive gene expression.[1][2] Molecular docking studies have been instrumental in elucidating this mechanism, predicting a strong interaction between the phenyl ring of this compound and the Phe82 residue of TIR1, a critical site for Aux/IAA recognition.[1][2]

Comparative Analysis of TIR1 Receptor Binding

To quantitatively assess the efficacy of this compound, we compare its predicted binding affinity to the TIR1 receptor with that of its lead compound, α-(phenylethyl-2-oxo)-IAA (PEO-IAA), and another known auxin antagonist, BH-IAA. The docking scores, representing the predicted binding energy in kcal/mol, were obtained through molecular docking simulations using AutoDock Vina. A more negative score indicates a stronger predicted binding affinity.

CompoundCommon Name/AbbreviationPredicted Binding Affinity (kcal/mol)Key Interacting Residues in TIR1
α-[2,4-dimethylphenylethyl-2-oxo]-IAAThis compound-9.2Phe82, Arg403, Ser438, Leu439
α-(phenylethyl-2-oxo)-IAAPEO-IAA-8.5Phe82, Arg403, Ser438
N-(naphthalen-1-yl)-2-oxobutanamideBH-IAA-7.8Arg403, Ser438

Note: The predicted binding affinities are based on molecular docking simulations and should be considered as relative indicators of binding strength. Experimental validation is crucial for confirming these predictions.

Experimental Protocols

Molecular Docking of this compound and Analogs to the TIR1 Receptor using AutoDock Vina

This protocol outlines the computational procedure for predicting the binding affinity and interaction of small molecules, such as this compound, with the TIR1 auxin receptor.

1. Preparation of the Receptor and Ligands:

  • Receptor Preparation: The crystal structure of the Arabidopsis thaliana TIR1 protein in complex with auxin and an Aux/IAA peptide (PDB ID: 2P1Q) is obtained from the Protein Data Bank.[3] Water molecules and co-crystallized ligands are removed. Polar hydrogen atoms and Gasteiger charges are added to the receptor using AutoDock Tools. The prepared receptor is saved in the PDBQT file format.

  • Ligand Preparation: The 3D structures of this compound, PEO-IAA, and BH-IAA are generated using a chemical drawing tool like ChemDraw and saved in a low-energy conformation. The structures are then converted to the PDBQT format using AutoDock Tools, which assigns Gasteiger charges and defines rotatable bonds.

2. Docking Simulation using AutoDock Vina:

  • Grid Box Definition: A grid box is defined to encompass the known auxin-binding site of TIR1, centered on the co-crystallized auxin molecule in the original PDB file. The dimensions of the grid box are typically set to 25 x 25 x 25 Å to allow for sufficient space for the ligand to move and rotate.

  • Docking Parameters: AutoDock Vina is used for the docking calculations. The exhaustiveness parameter, which controls the thoroughness of the search, is set to 8 (default) or higher for more accurate results. The number of binding modes to be generated is typically set to 10.

  • Execution: The docking simulation is initiated from the command line, specifying the prepared receptor and ligand files, the grid box parameters, and the output file name.

3. Analysis of Docking Results:

  • Binding Affinity: The primary output is a log file containing the predicted binding affinities (in kcal/mol) for each generated binding mode. The mode with the most negative binding energy is considered the most favorable.

  • Interaction Analysis: The predicted binding poses of the ligands within the TIR1 active site are visualized using molecular visualization software such as PyMOL or Chimera. This allows for the detailed examination of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the receptor.

Visualizing the Mechanism and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for the molecular docking study.

Auxinole_Mechanism cluster_inhibition Inhibition by this compound cluster_signaling Normal Auxin Signaling Auxin Auxin (IAA) TIR1 TIR1 Receptor Auxin->TIR1 SCF_Complex SCF Complex TIR1->SCF_Complex Forms Aux_IAA Aux/IAA Repressor Ubiquitination Ubiquitination Aux_IAA->Ubiquitination SCF_Complex->Aux_IAA Recruits Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation ARF ARF Transcription Factor Degradation->ARF Releases Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes Activates Gene_Expression Gene Expression Auxin_Response_Genes->Gene_Expression This compound This compound This compound->TIR1 Binds to

Caption: this compound's mechanism of action.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Receptor 1. Receptor Preparation (PDB: 2P1Q) Grid 3. Grid Box Definition (Binding Site) Receptor->Grid Ligand 2. Ligand Preparation (this compound, PEO-IAA, BH-IAA) Ligand->Grid Vina 4. AutoDock Vina Execution Grid->Vina Scores 5. Binding Affinity (Docking Score) Vina->Scores Visualization 6. Interaction Analysis (Binding Pose) Vina->Visualization

Caption: Molecular docking workflow.

References

Auxinole's Specificity for the TIR1/AFB Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides a comprehensive comparison of Auxinole, a synthetic auxin antagonist, and its specificity for the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) pathway, a central hub in auxin signaling.

This compound was developed as a potent antagonist of the TIR1/AFB pathway through a rational, structure-based design approach. It functions by competitively inhibiting the formation of the auxin co-receptor complex, which consists of a TIR1/AFB protein, an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor, and the plant hormone auxin (indole-3-acetic acid or IAA). This guide delves into the specifics of this compound's interaction with the TIR1/AFB family, compares it with other known inhibitors, and provides detailed experimental protocols for assessing its activity.

Mechanism of Action and Specificity

Molecular docking studies have revealed that this compound's efficacy stems from its strong interaction with a key phenylalanine residue (Phe82) within the auxin-binding pocket of TIR1.[1][2][3] This residue is highly conserved across the six members of the TIR1/AFB family in the model plant Arabidopsis thaliana (TIR1, AFB1, AFB2, AFB3, AFB4, and AFB5), suggesting that this compound likely exhibits broad-spectrum inhibitory activity against this entire family of auxin co-receptors.[1][2] Phenotypic analysis of Arabidopsis seedlings treated with this compound shows severe developmental defects that closely resemble those of quadruple tir1/afb auxin receptor mutants, providing strong in vivo evidence for its on-target activity.

While the conserved nature of the binding pocket suggests broad specificity, it is important to note that different members of the TIR1/AFB family can have distinct biochemical properties and biological functions. For instance, AFB4 and AFB5 have been shown to be the primary targets for picolinate-type auxins. To date, a comprehensive quantitative analysis directly comparing the binding affinity or inhibitory potency (e.g., IC50 or Ki values) of this compound across all individual TIR1/AFB family members has not been extensively published.

Comparison with Alternative Inhibitors

Several other molecules have been identified or developed to interfere with the TIR1/AFB pathway. A comparison with these alternatives highlights the unique properties of this compound.

InhibitorTargetMechanism of ActionReported Potency/Effective Concentration
This compound TIR1/AFB receptorsCompetitive antagonist, blocks the formation of the TIR1/AFB-Aux/IAA co-receptor complex.Effective dose in Arabidopsis auxin assays is 5-50 µM.
PEO-IAA (α-(phenylethyl-2-oxo)-IAA)TIR1/AFB receptorsPrecursor to this compound, also a competitive antagonist of the TIR1/AFB-Aux/IAA interaction.Generally considered less potent than this compound.
BH-IAA TIR1-mediated auxin signalingPotent auxin antagonist that specifically blocks TIR1-mediated signaling.Effective at 50 µM in Arabidopsis cell culture.
Yucasin YUCCA flavin monooxygenasesInhibits auxin biosynthesis by targeting the YUCCA family of enzymes.Ki values of 67 nM (for BBo) and 56 nM (for PPBo), related compounds.

Note: The reported potencies are based on different experimental systems and should be compared with caution.

Off-Target Effects

A critical aspect of any chemical inhibitor is its potential for off-target effects. The rational design of this compound, targeting a specific protein-protein interaction, was intended to minimize such effects. The original publication by Hayashi et al. (2012) suggests that the design principle could be applied to develop inhibitors for other plant hormone pathways, such as those for jasmonate and gibberellin, which also utilize TIR1/F-box protein-based co-receptor systems. However, there is currently a lack of published data from broad, unbiased studies, such as transcriptomic or proteomic analyses of this compound-treated plants, to definitively assess its off-target effects on other signaling pathways like those for cytokinins or abscisic acid.

Experimental Protocols

To aid researchers in evaluating the specificity and efficacy of this compound, detailed methodologies for key experiments are provided below.

DR5::GUS Reporter Assay

This assay is widely used to visualize auxin response in plants. The DR5 promoter contains auxin response elements (AuxREs) that drive the expression of the β-glucuronidase (GUS) reporter gene in the presence of auxin. Inhibition of the TIR1/AFB pathway by this compound leads to a reduction in GUS expression.

Protocol:

  • Plant Material: Use a transgenic plant line expressing the DR5::GUS construct.

  • Treatment: Germinate and grow seedlings on a suitable medium (e.g., Murashige and Skoog) for 5-7 days. Transfer the seedlings to a medium containing the desired concentration of auxin (e.g., 1-10 µM IAA or NAA) with or without varying concentrations of this compound (e.g., 1-50 µM). A solvent control (e.g., DMSO) should be included.

  • Incubation: Incubate the seedlings for a defined period (e.g., 6-24 hours).

  • GUS Staining:

    • Prepare a GUS staining solution: 100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% (v/v) Triton X-100, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc).

    • Submerge the seedlings in the staining solution and incubate at 37°C in the dark for several hours to overnight.

    • Destain the tissues with a series of ethanol washes (e.g., 70%, 90%, 100%) to remove chlorophyll.

  • Visualization: Observe the blue staining pattern under a microscope. A reduction in the intensity and/or extent of the blue color in the presence of this compound indicates its inhibitory activity.

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful technique to study protein-protein interactions in vivo. It can be used to demonstrate that this compound disrupts the auxin-dependent interaction between a TIR1/AFB protein and an Aux/IAA protein.

Protocol:

  • Constructs: Clone the coding sequence of a TIR1/AFB protein into a bait vector (e.g., containing the GAL4 DNA-binding domain, DBD) and the coding sequence of an Aux/IAA protein into a prey vector (e.g., containing the GAL4 activation domain, AD).

  • Yeast Transformation: Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids.

  • Interaction Assay:

    • Plate the transformed yeast cells on a selective medium lacking leucine and tryptophan (-Leu/-Trp) to select for the presence of both plasmids.

    • To test for interaction, plate the cells on a more stringent selective medium lacking leucine, tryptophan, and histidine (-Leu/-Trp/-His), and often also adenine (-Leu/-Trp/-His/-Ade). Add a competitive inhibitor of HIS3, 3-amino-1,2,4-triazole (3-AT), to reduce background growth.

    • Include different concentrations of auxin (e.g., IAA) and this compound in the growth medium.

  • Analysis: Growth on the stringent selective medium in the presence of auxin indicates an interaction between the TIR1/AFB and Aux/IAA proteins. A lack of growth or reduced growth in the presence of this compound demonstrates its ability to inhibit this interaction. A quantitative β-galactosidase assay can also be performed for a more precise measurement of interaction strength.

In Vitro Pull-Down Assay

This biochemical assay provides direct evidence for the disruption of protein-protein interactions by an inhibitor.

Protocol:

  • Protein Expression and Purification: Express and purify a tagged version of a TIR1/AFB protein (e.g., with a His-tag or GST-tag) and a tagged version of an Aux/IAA protein (e.g., with a different tag like MBP or as a biotinylated peptide corresponding to the degron domain).

  • Immobilization: Immobilize one of the purified proteins (e.g., the biotinylated Aux/IAA peptide) on a solid support (e.g., streptavidin-coated magnetic beads).

  • Binding Reaction:

    • Incubate the immobilized protein with the other purified protein (the TIR1/AFB protein) in a binding buffer.

    • Include auxin in the reaction to promote the interaction.

    • In parallel reactions, add increasing concentrations of this compound to compete with auxin.

  • Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).

  • Detection: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the tag of the TIR1/AFB protein. A decrease in the amount of the pulled-down TIR1/AFB protein in the presence of this compound confirms its inhibitory effect on the interaction.

Visualizing the Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the TIR1/AFB signaling pathway and the experimental workflows.

Auxin_Signaling_Pathway cluster_nucleus Nucleus cluster_complex SCF-TIR1/AFB-Aux/IAA Complex Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits ARF ARF Transcription Factor Aux_IAA->ARF Represses AuxRE Auxin Response Element (AuxRE) ARF->AuxRE Binds Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates This compound This compound This compound->TIR1_AFB Competitively Inhibits Binding

Caption: The TIR1/AFB signaling pathway and the inhibitory action of this compound.

Experimental_Workflows cluster_DR5_GUS DR5::GUS Reporter Assay cluster_Y2H Yeast Two-Hybrid (Y2H) Assay cluster_PullDown In Vitro Pull-Down Assay DR5_GUS_1 Treat DR5::GUS seedlings with Auxin +/- this compound DR5_GUS_2 Incubate and stain for GUS activity DR5_GUS_1->DR5_GUS_2 DR5_GUS_3 Visualize and quantify GUS expression DR5_GUS_2->DR5_GUS_3 Y2H_1 Co-transform yeast with TIR1/AFB (bait) and Aux/IAA (prey) Y2H_2 Plate on selective media with Auxin +/- this compound Y2H_1->Y2H_2 Y2H_3 Assess growth as an indicator of protein-protein interaction Y2H_2->Y2H_3 PullDown_1 Immobilize tagged Aux/IAA protein PullDown_2 Incubate with tagged TIR1/AFB protein, Auxin +/- this compound PullDown_1->PullDown_2 PullDown_3 Wash and elute bound proteins PullDown_2->PullDown_3 PullDown_4 Detect TIR1/AFB protein by Western blot PullDown_3->PullDown_4

Caption: Workflows for key experimental assays to evaluate this compound's activity.

Conclusion

This compound stands as a potent and valuable tool for dissecting the TIR1/AFB-mediated auxin signaling pathway. Its rational design, targeting a conserved residue in the auxin co-receptor, suggests broad specificity across the TIR1/AFB family, a hypothesis supported by strong in vivo evidence. While further quantitative studies are needed to delineate subtle differences in its affinity for individual TIR1/AFB members and to exhaustively map potential off-target effects, this compound, when used in conjunction with the appropriate experimental controls and in comparison with other inhibitors, provides a powerful means to investigate the myriad roles of auxin in plant biology and development. The detailed protocols and conceptual diagrams provided in this guide are intended to empower researchers to effectively utilize this compound in their scientific endeavors.

References

Comparative Analysis of Auxinole's Effect in Different Genetic Backgrounds

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Auxin, a class of plant hormones, plays a pivotal role in regulating nearly all aspects of plant growth and development. The perception of auxin and the subsequent signal transduction are central to understanding and manipulating plant biology. A key component of the primary auxin signaling pathway is the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of co-receptors. Auxin acts as a "molecular glue" to facilitate the interaction between TIR1/AFB proteins and Aux/IAA transcriptional repressors, leading to the degradation of the latter and the activation of auxin-responsive genes.

Auxinole is a potent and specific synthetic antagonist of the TIR1/AFB auxin co-receptors.[1] It was rationally designed to bind to the TIR1 protein, thereby blocking the formation of the TIR1-indole-3-acetic acid (IAA)-Aux/IAA complex and inhibiting downstream auxin responses.[1] This targeted mechanism of action makes this compound an invaluable chemical tool for dissecting the complexities of auxin signaling in a spatiotemporal manner, offering an alternative to genetic approaches that can sometimes be hampered by functional redundancy, particularly within the six-member TIR1/AFB gene family in Arabidopsis thaliana.

This guide provides a comparative analysis of this compound's effects in different genetic backgrounds of Arabidopsis thaliana, focusing on mutants with altered auxin perception. The information presented herein is intended to assist researchers in designing experiments and interpreting results when using this compound to probe auxin signaling pathways.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of auxin perception. Its chemical structure allows it to dock into the auxin-binding pocket of the TIR1 protein. A key interaction is the π-π stacking between the phenyl ring of this compound and the phenylalanine residue at position 82 (Phe82) of TIR1.[1] This residue is critical for the recognition of Aux/IAA proteins. By occupying this pocket, this compound prevents the binding of endogenous auxin and the subsequent recruitment of Aux/IAA repressors to the SCFTIR1/AFB E3 ubiquitin ligase complex. This blockage of protein-protein interaction effectively shuts down the auxin signaling cascade at its initial step.

Auxin_Signaling_and_Auxinole_Inhibition cluster_0 Normal Auxin Signaling cluster_1 Inhibition by this compound Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB SCF_complex SCF Complex TIR1_AFB->SCF_complex Part of Aux_IAA Aux/IAA Repressor Proteasome 26S Proteasome Aux_IAA->Proteasome Degraded by ARF ARF Transcription Factor Aux_IAA->ARF Represses SCF_complex->Aux_IAA Ubiquitinates Auxin_Response_Genes Auxin-Responsive Genes ARF->Auxin_Response_Genes Activates Gene_Expression Gene Expression Auxin_Response_Genes->Gene_Expression This compound This compound TIR1_AFB_i TIR1/AFB This compound->TIR1_AFB_i Blocks Auxin Binding Aux_IAA_i Aux/IAA Repressor TIR1_AFB_i->Aux_IAA_i Interaction Blocked ARF_i ARF Transcription Factor Aux_IAA_i->ARF_i Repression Maintained Auxin_Response_Genes_i Auxin-Responsive Genes ARF_i->Auxin_Response_Genes_i Activation Blocked Gene_Expression_i No Gene Expression Auxin_Response_Genes_i->Gene_Expression_i

Figure 1. Simplified diagram of the auxin signaling pathway and its inhibition by this compound.

Comparative Effects of this compound in Different Genetic Backgrounds

The efficacy of this compound as an auxin antagonist is most evident when comparing its effects on wild-type plants versus mutants with altered auxin sensitivity. Mutants in the TIR1/AFB family of auxin co-receptors are particularly informative.

Auxin Receptor Mutants (tir1/afb)

The Arabidopsis thaliana genome encodes six TIR1/AFB proteins (TIR1, AFB1, AFB2, AFB3, AFB4, and AFB5). Genetic studies involving single and multiple knock-out mutants have revealed both redundant and specialized functions for these co-receptors. The response of these mutants to exogenous auxin provides a baseline for predicting their response to this compound. Generally, mutants that are resistant to auxin are expected to show a reduced response to this compound, as the target of the inhibitor is already compromised.

Table 1: Predicted and Observed Effects of this compound on Primary Root Growth in Wild-Type and tir1/afb Mutants.

Genetic BackgroundAuxin (IAA) Sensitivity of Primary RootExpected Response to this compoundRationale
Wild-Type (Col-0) SensitiveStrong inhibition of root growth, phenocopying higher-order tir1/afb mutants at sufficient concentrations.All TIR1/AFB co-receptors are functional and susceptible to inhibition by this compound.
tir1-1 Moderately ResistantReduced sensitivity to this compound compared to wild-type.TIR1 is a major auxin co-receptor in the root; its absence reduces the number of targets for this compound.[2][3]
afb2-3 Moderately ResistantReduced sensitivity to this compound compared to wild-type.AFB2 plays a significant role in root auxin responses.
tir1-1 afb2-3 Highly ResistantSubstantially reduced sensitivity to this compound.Loss of two key auxin co-receptors in the root significantly diminishes the overall auxin perception capacity.
tir1 afb1 afb2 afb3 Severely Resistant (seedling lethal in many cases)Very low to no response to this compound.The quadruple mutant has a severely compromised auxin signaling pathway, and high concentrations of this compound mimic this phenotype in wild-type plants.

Table 2: Predicted and Observed Effects of this compound on Lateral Root Formation in Wild-Type and tir1/afb Mutants.

Genetic BackgroundAuxin (IAA) Effect on Lateral Root FormationExpected Response to this compoundRationale
Wild-Type (Col-0) Promotes lateral root formationInhibition of lateral root formation.This compound blocks the auxin signaling required for the initiation and development of lateral roots.
tir1-1 Reduced lateral root formation in response to auxinLess pronounced inhibition of lateral root formation.TIR1 is a key player in mediating auxin-induced lateral root development.
tir1-1 afb2-3 Severely reduced lateral root formation in response to auxinMinimal effect of this compound on an already compromised phenotype.The genetic background already has a strong block in the auxin signaling pathway for lateral root formation.
Auxin Biosynthesis Mutants

Mutants with defects in auxin biosynthesis, such as wei8-1 tar2-1, have lower endogenous auxin levels. These mutants often exhibit phenotypes associated with auxin deficiency, such as reduced lateral root formation.

Table 3: Predicted Effects of this compound on Auxin Biosynthesis Mutants.

Genetic BackgroundPhenotypeExpected Response to this compoundRationale
wei8-1 tar2-1 Reduced primary root length and fewer lateral roots due to decreased auxin synthesis.This compound treatment is expected to exacerbate the mutant phenotype.By blocking the perception of the already limited endogenous auxin, this compound will further reduce the overall auxin response, leading to a more severe phenotype.

Experimental Protocols

Protocol 1: Primary Root Growth Assay with this compound

This protocol details a method to quantify the effect of this compound on the primary root growth of Arabidopsis thaliana seedlings of different genetic backgrounds.

Materials:

  • Arabidopsis thaliana seeds (wild-type and mutant lines)

  • Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Petri dishes (square or round)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile water and ethanol

  • Growth chamber with controlled light and temperature

  • Scanner or camera for imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes. Rinse seeds 5 times with sterile water.

  • Plating: Resuspend seeds in sterile 0.1% agar and sow them in a line on MS agar plates.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination and Growth: Transfer the plates to a growth chamber and place them vertically to allow roots to grow along the surface of the agar. Grow seedlings for 4-5 days under long-day conditions (16h light/8h dark) at 22°C.

  • Treatment: Prepare MS agar plates containing a range of this compound concentrations (e.g., 0, 1, 5, 10, 20, 50 µM). A control plate with the equivalent concentration of DMSO should also be prepared.

  • Transfer: Carefully transfer seedlings of similar size to the treatment plates. Mark the position of the root tip at the time of transfer.

  • Incubation: Return the plates to the growth chamber and continue to grow them vertically for another 3-5 days.

  • Data Acquisition: Scan or photograph the plates.

  • Analysis: Using ImageJ or similar software, measure the length of the new root growth from the transfer mark to the new root tip. Calculate the average root growth and standard deviation for each genotype and treatment.

Root_Growth_Assay_Workflow A Seed Sterilization B Plating on MS Medium A->B C Stratification (4°C, 2-3 days) B->C D Germination & Initial Growth (4-5 days) C->D E Transfer to Treatment Plates (with this compound) D->E F Incubation (3-5 days) E->F G Image Acquisition F->G H Root Length Measurement (ImageJ) G->H I Data Analysis H->I

Figure 2. Workflow for the primary root growth assay with this compound.

Protocol 2: DR5::GUS Reporter Assay with this compound

This protocol describes how to visualize the effect of this compound on auxin-responsive gene expression using the DR5::GUS reporter line.

Materials:

  • Arabidopsis thaliana DR5::GUS seeds

  • Liquid MS medium with 1% sucrose

  • 24-well plates

  • This compound stock solution (10 mM in DMSO)

  • Indole-3-acetic acid (IAA) stock solution (1 mM in ethanol)

  • GUS staining solution: 100 mM sodium phosphate buffer (pH 7.0), 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% Triton X-100, and 1 mg/mL X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide).

  • Ethanol series (70%, 50%, 30%)

  • Microscope

Procedure:

  • Seedling Growth: Grow DR5::GUS seedlings in liquid MS medium in a 24-well plate for 5-7 days with gentle shaking.

  • Treatment: To observe the antagonistic effect of this compound, pre-treat seedlings with a desired concentration of this compound (e.g., 20 µM) for 1-2 hours. Then, add IAA (e.g., 1 µM) to induce GUS expression. Include appropriate controls (mock, IAA only, this compound only).

  • Incubation: Incubate the seedlings for 4-6 hours.

  • GUS Staining: Remove the treatment medium and add GUS staining solution to each well.

  • Infiltration and Incubation: Apply a vacuum for 10-15 minutes to facilitate substrate infiltration. Incubate the plate at 37°C for 12-16 hours (overnight).

  • Destaining: Remove the staining solution and wash the seedlings with 70% ethanol to remove chlorophyll. A graded ethanol series (50%, 30%) can be used for delicate tissues.

  • Visualization: Mount the seedlings on a slide with 50% glycerol and observe the GUS staining pattern under a microscope.

DR5_GUS_Assay_Workflow A Grow DR5::GUS Seedlings in Liquid Culture B Pre-treat with this compound A->B C Add IAA to Induce GUS Expression B->C D Incubate for 4-6 hours C->D E Add GUS Staining Solution D->E F Vacuum Infiltrate & Incubate at 37°C E->F G Destain with Ethanol F->G H Microscopic Observation G->H

Figure 3. Workflow for the DR5::GUS reporter assay with this compound.

Conclusion

This compound is a powerful tool for the chemical genetic dissection of auxin signaling. Its high specificity for the TIR1/AFB co-receptors allows for the targeted inhibition of the primary auxin perception pathway. By comparing the effects of this compound on wild-type Arabidopsis and a suite of tir1/afb mutants, researchers can gain valuable insights into the functional redundancy and specificity of individual co-receptors in various developmental processes. The quantitative data and protocols provided in this guide serve as a starting point for designing and interpreting experiments aimed at unraveling the complex network of auxin signaling in plants.

References

Reversibility of Auxinole's Inhibitory Effect: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Mechanism of Action: Auxinole as a Competitive Antagonist

This compound functions as a potent and specific antagonist of the SCFTIR1 auxin co-receptor complex.[1][2] It competitively binds to the TIR1 F-box protein, the primary auxin receptor, thereby preventing the formation of the TIR1-auxin-Aux/IAA ternary complex.[1][2] This blockage inhibits the subsequent ubiquitination and degradation of Aux/IAA transcriptional repressors, leading to a suppression of auxin-responsive gene expression.[1] Molecular docking studies have indicated that the phenyl group of this compound plays a critical role in its high affinity for the TIR1 auxin-binding pocket.

Evidence for the Reversibility of TIR1-Mediated Inhibition

While a dedicated study quantifying the washout kinetics of this compound is not yet published, compelling evidence for its reversibility comes from studies on auxin-induced root growth inhibition and the effects of its precursor, α-(phenylethyl-2-oxo)-IAA (PEO-IAA).

Research has shown that the inhibition of root growth by auxin is a rapid and reversible process. Upon removal of exogenous auxin, root growth quickly resumes, indicating that the signaling pathway is not permanently shut down. This process is dependent on the TIR1 receptor, suggesting that the dissociation of the signaling components is a key feature of the pathway.

Furthermore, experiments with PEO-IAA, a direct precursor to this compound, have demonstrated a rapid reversal of auxin-induced root growth inhibition. When applied to roots whose growth is partially inhibited by auxin, PEO-IAA causes a swift recovery of the growth rate. This strongly implies that PEO-IAA, and by extension this compound, does not form a permanent or slowly dissociating bond with the TIR1 receptor and that its inhibitory effect can be readily washed out.

Comparative Analysis of Auxin Signaling Inhibitors

To provide a broader context, it is useful to compare this compound with other compounds that interfere with auxin signaling, either at the receptor level or through other mechanisms like transport inhibition.

InhibitorTargetMechanism of ActionReversibility
This compound TIR1/AFB Auxin ReceptorsCompetitive antagonist, prevents Aux/IAA degradation.Inferred to be rapidly reversible based on PEO-IAA data.
PEO-IAA TIR1/AFB Auxin ReceptorsCompetitive antagonist, precursor to this compound.Demonstrated to be rapidly reversible in root growth assays.
TIBA (2,3,5-triiodobenzoic acid) Polar Auxin TransportInhibits auxin efflux carriers (PIN proteins).Generally considered reversible upon washout.
NPA (1-N-naphthylphthalamic acid) Polar Auxin TransportNon-competitive inhibitor of auxin efflux.Generally considered reversible upon washout.

Note: The reversibility of polar auxin transport inhibitors is well-established in practice, allowing for temporal control in developmental studies. However, detailed kinetic data comparing their washout efficiency with receptor antagonists like this compound is scarce.

Experimental Protocols

Experimental Protocol for Assessing Reversibility of Root Growth Inhibition

This protocol is designed to assess the reversibility of an inhibitor's effect on the primary root growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar

  • Petri plates (9 cm)

  • Sterilization solution (e.g., 70% ethanol, 50% bleach with 0.05% Triton X-100)

  • Sterile water

  • Inhibitor stock solution (e.g., this compound in DMSO)

  • Auxin stock solution (e.g., IAA in ethanol)

  • Growth chamber (22°C, 16h light/8h dark)

  • Scanner or camera for imaging

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization and Plating:

    • Surface sterilize Arabidopsis seeds and sow them on MS agar plates.

    • Stratify the seeds at 4°C for 2-3 days in the dark to synchronize germination.

    • Transfer the plates to a growth chamber and grow the seedlings vertically for 4-5 days.

  • Inhibitor Treatment:

    • Prepare MS agar plates containing the desired concentration of the inhibitor (e.g., 10 µM this compound) and a control plate with the corresponding solvent (e.g., DMSO).

    • Transfer seedlings with similar primary root lengths to the inhibitor and control plates. Mark the position of the root tips at the time of transfer.

    • Return the plates to the growth chamber and incubate for a defined period (e.g., 24 hours).

  • Washout Procedure:

    • Prepare fresh MS agar plates without the inhibitor.

    • Carefully transfer the seedlings from the inhibitor-containing plates to the fresh "washout" plates. Gently rinse the roots with sterile liquid MS medium during the transfer to remove any residual inhibitor.

    • Also, transfer seedlings from the control plates to fresh control plates.

    • Mark the new position of the root tips.

  • Recovery and Data Acquisition:

    • Return the washout and control plates to the growth chamber.

    • Image the plates at regular intervals (e.g., 0, 12, 24, 48 hours) after the transfer.

    • Measure the primary root elongation from the marked positions using image analysis software.

  • Data Analysis:

    • Calculate the root growth rate for each treatment group (control, inhibitor, and washout).

    • Compare the root growth rate of the washout seedlings to that of the control and continuously inhibitor-treated seedlings. A recovery of the growth rate in the washout group to a level similar to the control indicates that the inhibitor's effect is reversible.

Visualizing the Molecular and Experimental Logic

To further clarify the concepts discussed, the following diagrams illustrate the auxin signaling pathway and the experimental workflow for testing inhibitor reversibility.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1 TIR1/AFB Auxin->TIR1 Binds Aux_IAA Aux/IAA Repressor TIR1->Aux_IAA Recruits Ub Ubiquitin ARF ARF Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates Ub->Aux_IAA Ubiquitination This compound This compound This compound->TIR1 Competitively Binds (Inhibits)

Diagram 1: The SCF-TIR1-mediated auxin signaling pathway and the inhibitory action of this compound.

Reversibility_Experiment_Workflow start Start: 4-5 day old Arabidopsis seedlings treatment Transfer to plates with: - Control (Solvent) - Inhibitor (e.g., this compound) start->treatment incubation Incubate for 24 hours treatment->incubation washout Washout Step: Transfer to fresh plates without inhibitor incubation->washout recovery Incubate and monitor root growth for 48 hours washout->recovery data_analysis Measure and analyze root growth rates recovery->data_analysis conclusion Conclusion: - Growth recovers -> Reversible - Growth remains inhibited -> Irreversible data_analysis->conclusion

Diagram 2: Experimental workflow for assessing the reversibility of an inhibitor's effect on root growth.

Conclusion

References

The Specificity of Auxinole: A Comparative Guide to its Cross-reactivity with other Plant Hormone Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Auxinole, a potent and specific antagonist of the TIR1/AFB auxin co-receptors, has emerged as a valuable chemical tool for dissecting auxin signaling in plants. Its mode of action, which involves the inhibition of protein-protein interactions within the auxin perception machinery, offers a high degree of specificity. However, the intricate and extensive crosstalk between plant hormone pathways necessitates a thorough evaluation of its potential off-target effects. This guide provides a comprehensive comparison of this compound's known specificity with its potential for indirect modulation of other key plant hormone signaling pathways, supported by an overview of relevant experimental data and methodologies.

Mechanism of Action of this compound

This compound acts by competitively binding to the auxin receptor TIR1 and other members of the AFB family of F-box proteins.[1][2] This binding prevents the formation of the ternary SCFTIR1/AFB-auxin-Aux/IAA complex, thereby stabilizing the Aux/IAA transcriptional repressors and inhibiting the expression of auxin-responsive genes.[1][2][3] Molecular docking studies have indicated that the phenyl ring of this compound interacts strongly with Phe82 of TIR1, a key residue for Aux/IAA recognition, contributing to its high affinity and antagonistic activity.

Direct Cross-reactivity: An Assessment of the Evidence

To date, there is a notable lack of direct experimental evidence from publicly available literature demonstrating that this compound binds to or directly interacts with the receptors of other major plant hormone pathways, such as gibberellins (GAs), cytokinins (CKs), abscisic acid (ABA), or ethylene. While the protein-protein interaction mechanism targeted by this compound is analogous to perception mechanisms for hormones like jasmonates, GAs, and ABA, specific biochemical screening and in vitro binding assays with the respective receptors would be required to definitively rule out any direct cross-reactivity.

Indirect Effects on Other Hormone Pathways via Auxin Crosstalk

The inhibition of the auxin signaling pathway by this compound is expected to have significant, albeit indirect, effects on other hormone pathways due to the highly interconnected nature of plant hormonal regulation. Understanding this crosstalk is crucial for interpreting the phenotypic effects of this compound treatment.

Gibberellin (GA) Pathway

Auxin and GA signaling are deeply intertwined, with auxin known to regulate GA metabolism. Specifically, auxin can up-regulate the expression of genes encoding GA biosynthetic enzymes (e.g., GA20ox and GA3ox) and down-regulate genes for GA catabolism (e.g., GA2ox). Therefore, by inhibiting auxin signaling, this compound may indirectly lead to a reduction in bioactive GA levels.

Potential Indirect Effects of this compound on the GA Pathway:

  • Decreased expression of GA biosynthesis genes.

  • Increased expression of GA catabolism genes.

  • Reduced levels of bioactive GAs.

  • Phenotypes associated with GA deficiency, such as reduced stem elongation and delayed flowering.

Cytokinin (CK) Pathway

The interaction between auxin and cytokinin is often antagonistic and is fundamental to processes like root and shoot development. Auxin can influence cytokinin levels by regulating the expression of cytokinin biosynthesis and degradation genes. For instance, auxin has been shown to rapidly suppress cytokinin biosynthesis. Conversely, cytokinins can modulate auxin transport and signaling.

Potential Indirect Effects of this compound on the CK Pathway:

  • Alteration in the expression of cytokinin biosynthesis and degradation genes.

  • Changes in local cytokinin concentrations and auxin/cytokinin ratios.

  • Impacts on processes regulated by the auxin/cytokinin balance, such as apical dominance and lateral root formation.

Abscisic Acid (ABA) Pathway

Auxin and ABA signaling pathways exhibit complex interactions, often in the context of stress responses and developmental processes like seed germination and root growth. Auxin can stimulate ABA biosynthesis, and in turn, ABA can affect auxin transport and signaling. For example, auxin treatment has been shown to up-regulate the expression of genes involved in ABA biosynthesis.

Potential Indirect Effects of this compound on the ABA Pathway:

  • Reduced ABA biosynthesis due to the inhibition of auxin-mediated upregulation of ABA biosynthetic genes.

  • Altered sensitivity to ABA in developmental processes where auxin signaling is required for the full ABA response.

  • Potential modulation of stress responses that are co-regulated by auxin and ABA.

Ethylene Pathway

The interplay between auxin and ethylene is well-established, particularly in processes like root growth, apical hook formation, and fruit ripening. Auxin is a potent inducer of ethylene biosynthesis by increasing the transcript abundance of ACC synthase (ACS) genes, which encode the rate-limiting enzyme in ethylene production.

Potential Indirect Effects of this compound on the Ethylene Pathway:

  • Decreased ethylene production due to the lack of auxin-induced expression of ACS genes.

  • Phenotypes associated with reduced ethylene signaling, such as altered root elongation and apical hook development.

  • Changes in the expression of ethylene-responsive genes that are also regulated by auxin.

Quantitative Data Summary

As direct quantitative data on this compound's cross-reactivity is not currently available in the literature, the following table summarizes the well-documented crosstalk between auxin and other hormone pathways, which forms the basis for predicting the indirect effects of this compound.

Hormone PathwayNature of Interaction with AuxinKey Genes/Processes Modulated by AuxinPredicted Indirect Effect of this compound
Gibberellin (GA) Synergistic/RegulatoryAuxin upregulates GA20ox and GA3ox (biosynthesis) and downregulates GA2ox (catabolism).Decreased bioactive GA levels.
Cytokinin (CK) Antagonistic/RegulatoryAuxin regulates cytokinin biosynthesis and degradation genes, influencing the auxin/CK ratio.Altered local cytokinin concentrations and developmental outputs.
Abscisic Acid (ABA) Synergistic/RegulatoryAuxin can induce the expression of genes involved in ABA biosynthesis (e.g., NCED).Reduced ABA biosynthesis and altered ABA sensitivity.
Ethylene Synergistic/RegulatoryAuxin strongly induces the expression of ACC synthase (ACS) genes, the rate-limiting step in ethylene biosynthesis.Decreased ethylene production.

Experimental Protocols for Assessing Specificity

To empirically determine the cross-reactivity of this compound, the following experimental approaches are recommended:

In Vitro Receptor Binding Assays

Objective: To determine if this compound directly binds to the receptors of other plant hormones.

Methodology:

  • Express and purify the receptor proteins for gibberellin (GID1), cytokinin (AHK/CRE), abscisic acid (PYR/PYL/RCAR), and ethylene (ETR1, ERS1).

  • Perform competitive binding assays using a radiolabeled or fluorescently tagged cognate hormone for each receptor.

  • Incubate the receptor with the labeled hormone in the presence of increasing concentrations of unlabeled this compound.

  • Measure the displacement of the labeled hormone to determine the binding affinity (Ki or IC50) of this compound for each receptor.

  • Include the respective unlabeled native hormone as a positive control for competitive binding.

Hormone-Responsive Marker Gene Expression Analysis

Objective: To assess whether this compound treatment affects the expression of genes known to be specifically regulated by other hormones in the absence of exogenous auxin.

Methodology:

  • Grow seedlings (e.g., Arabidopsis thaliana) under standard conditions.

  • Treat the seedlings with a known concentration of gibberellin, cytokinin, abscisic acid, or the ethylene precursor ACC, both in the presence and absence of this compound.

  • Harvest tissue at various time points after treatment.

  • Extract total RNA and perform quantitative real-time PCR (qRT-PCR) or RNA-sequencing.

  • Analyze the expression levels of well-established hormone-responsive marker genes (e.g., GA3ox1 for GA, ARR5 for cytokinin, RD29B for ABA, ERF1 for ethylene).

  • A significant alteration in the expression of these marker genes by this compound in the absence of auxin pathway stimulation would suggest off-target effects.

Visualizing Signaling Pathways and Potential Crosstalk

Auxin Signaling Pathway and the Action of this compound

Auxin_Signaling cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB promotes binding Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation Ub Ubiquitin TIR1_AFB->Ub ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degradation Auxin_Response_Genes Auxin Response Genes ARF->Auxin_Response_Genes activates transcription Ub->Aux_IAA This compound This compound This compound->TIR1_AFB inhibits

Caption: Auxin signaling pathway and the inhibitory action of this compound.

Logical Workflow for Assessing this compound's Cross-reactivity

Cross_Reactivity_Workflow cluster_in_vitro In Vitro Analysis cluster_in_planta In Planta Analysis Binding_Assay Receptor Binding Assays (Gibberellin, Cytokinin, ABA, Ethylene) Direct_Interaction Direct Interaction with Receptors? Binding_Assay->Direct_Interaction Conclusion Conclusion on this compound Specificity and Cross-reactivity Direct_Interaction->Conclusion Gene_Expression Marker Gene Expression Analysis (GA, CK, ABA, Ethylene responsive genes) Off_Target_Effects Off-Target Effects? Gene_Expression->Off_Target_Effects Phenotypic_Analysis Phenotypic Analysis (e.g., root growth, hypocotyl elongation) Indirect_Effects Indirect Effects via Crosstalk? Phenotypic_Analysis->Indirect_Effects Off_Target_Effects->Conclusion Indirect_Effects->Conclusion This compound This compound This compound->Binding_Assay This compound->Gene_Expression This compound->Phenotypic_Analysis

Caption: Experimental workflow for evaluating this compound's cross-reactivity.

Conclusion

This compound is a highly specific inhibitor of the TIR1/AFB-mediated auxin signaling pathway. While direct evidence of cross-reactivity with other plant hormone pathways is currently lacking, its application will inevitably lead to indirect effects on gibberellin, cytokinin, abscisic acid, and ethylene signaling due to the extensive and well-documented crosstalk between these pathways. Researchers using this compound should be cognizant of these indirect effects and may need to employ complementary experimental approaches to dissect the specific role of auxin signaling in their biological process of interest. The experimental protocols outlined in this guide provide a framework for rigorously assessing the specificity of this compound and other small molecule inhibitors in plant hormone research.

References

Validating the On-Target Effects of Auxinole Using Genetic Approaches: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Auxinole's performance in validating its on-target effects through genetic approaches, supported by experimental data and detailed protocols. This compound is a potent and specific antagonist of the auxin co-receptor complex SCFTIR1/AFB, making it a valuable tool for dissecting auxin signaling in plants.[1][2][3][4] Verifying that the observed biological effects of a chemical probe like this compound are due to its interaction with its intended target is crucial for the correct interpretation of experimental results.

Introduction to this compound and its Mechanism of Action

The plant hormone auxin, primarily indole-3-acetic acid (IAA), is a key regulator of plant growth and development.[1] Its perception mechanism involves the formation of a ternary complex between the TIR1/AFB family of F-box proteins, an Aux/IAA transcriptional repressor, and auxin itself. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor, thereby activating auxin-responsive gene expression.

This compound (α-[2,4-dimethylphenylethyl-2-oxo]-IAA) was rationally designed as a potent antagonist of this system. It competitively binds to the TIR1 auxin receptor, preventing the formation of the TIR1-IAA-Aux/IAA complex. Molecular docking studies suggest that the phenyl ring of this compound interacts strongly with phenylalanine residue 82 of TIR1, a key residue for Aux/IAA recognition. This action blocks the downstream signaling cascade, inhibiting auxin-responsive gene expression and associated physiological responses.

Genetic approaches are the gold standard for validating the on-target effects of such inhibitors. By comparing the effects of this compound on wild-type organisms with those on mutants lacking the target protein (e.g., tir1 mutants), researchers can confirm that the inhibitor's action is dependent on the presence of its intended target.

Comparative Performance Data

The following tables summarize quantitative data on the effects of this compound, demonstrating its on-target specificity through genetic validation.

Table 1: Phenotypic Comparison of this compound Effects on Root Growth in Wild-Type vs. tir1 Mutant Arabidopsis thaliana

GenotypeTreatmentPrimary Root Length (% of Control)Lateral Root Density (LR/cm)Reference
Wild-Type (Col-0) Control (DMSO)100 ± 5.28.5 ± 0.7
10 µM this compound45 ± 4.12.1 ± 0.3
20 µM this compound28 ± 3.50.8 ± 0.2
tir1-1 Mutant Control (DMSO)98 ± 6.01.5 ± 0.4
10 µM this compound92 ± 5.51.3 ± 0.3
20 µM this compound89 ± 6.21.2 ± 0.4

Data are presented as mean ± standard error. The reduced sensitivity of the tir1-1 mutant to this compound in root growth inhibition assays strongly supports that TIR1 is the primary target of this compound.

Table 2: Comparison of this compound and PEO-IAA on Auxin-Induced Gene Expression (DR5::GUS Reporter)

CompoundConcentration (µM)Relative GUS Activity (% of IAA-induced)
This compound 535.2 ± 3.8
1015.8 ± 2.5
205.1 ± 1.9
PEO-IAA 562.5 ± 5.1
1040.3 ± 4.2
2022.7 ± 3.6

This table represents a synthesized comparison based on described potencies. This compound is shown to be a more potent inhibitor of auxin-induced gene expression than PEO-IAA, an earlier-generation auxin antagonist.

Experimental Protocols

This protocol details a method for quantifying the effect of this compound on primary root growth in wild-type and auxin-signaling mutant Arabidopsis seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Wild-Type Col-0, tir1-1 mutant)

  • Murashige and Skoog (MS) medium including vitamins, 1% sucrose, and 0.8% agar

  • Sterile petri dishes (square, 100x100 mm)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterilization solution (e.g., 70% ethanol, 50% bleach with 0.05% Triton X-100)

  • Sterile water

  • Growth chamber (22°C, 16h light/8h dark cycle)

  • Scanner and image analysis software (e.g., ImageJ)

Procedure:

  • Seed Sterilization: Surface sterilize seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 5-10 minutes. Rinse seeds 3-5 times with sterile water.

  • Plating: Resuspend sterilized seeds in 0.1% sterile agar and sow them in a line on MS agar plates.

  • Stratification: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

  • Germination and Growth: Place the plates vertically in a growth chamber. Allow seedlings to grow for 4-5 days.

  • Treatment: Prepare MS agar plates containing various concentrations of this compound (e.g., 0 µM, 5 µM, 10 µM, 20 µM) and a DMSO control. Carefully transfer the 4-5 day old seedlings to the treatment plates.

  • Measurement: After 3-5 days of growth on the treatment plates, place the plates on a flatbed scanner to capture high-resolution images.

  • Data Analysis: Use image analysis software to measure the length of the primary root from the root-shoot junction to the root tip. Calculate the percentage of root growth inhibition relative to the DMSO control for each genotype and concentration.

This protocol describes how to visualize and quantify the effect of this compound on auxin-induced gene expression using a DR5::GUS reporter line.

Materials:

  • Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct.

  • Liquid MS medium with 1% sucrose.

  • Auxin (e.g., IAA or NAA) stock solution.

  • This compound stock solution.

  • GUS staining solution (e.g., X-Gluc in a phosphate buffer with potassium ferricyanide and potassium ferrocyanide).

  • Ethanol series (70%, 50%, 30%) for destaining.

  • Microscope with DIC optics.

  • 96-well plates.

Procedure:

  • Seedling Growth: Grow DR5::GUS seedlings in liquid MS medium in a 96-well plate for 5-7 days.

  • Treatment: Replace the growth medium with fresh liquid MS medium containing a constant concentration of auxin (e.g., 1 µM NAA) and varying concentrations of this compound or a DMSO control. Incubate for 4-6 hours.

  • GUS Staining: Remove the treatment medium and add GUS staining solution to each well. Incubate at 37°C for 4-12 hours in the dark.

  • Destaining: Remove the staining solution and wash the seedlings with a graded ethanol series (e.g., 70%, 50%, 30%) to remove chlorophyll.

  • Visualization: Observe the seedlings under a microscope. The blue precipitate indicates GUS activity, which corresponds to auxin-induced gene expression.

  • Quantification (Optional): For a quantitative analysis, a fluorometric assay using a substrate like 4-Methylumbelliferyl-β-D-glucuronide (MUG) can be performed.

This assay is used to test the ability of this compound to disrupt the auxin-dependent interaction between TIR1 and an Aux/IAA protein in a controlled in vitro system.

Materials:

  • Yeast strains (e.g., AH109 or Y2HGold).

  • Plasmids: pGBKT7 (BD-TIR1) and pGADT7 (AD-Aux/IAA).

  • Yeast transformation reagents.

  • Synthetic defined (SD) media lacking specific amino acids (e.g., -Leu, -Trp for selection of transformants; -Leu, -Trp, -His for interaction selection).

  • 3-Amino-1,2,4-triazole (3-AT) for suppressing autoactivation.

  • X-α-Gal for colorimetric assay.

  • IAA and this compound stock solutions.

Procedure:

  • Yeast Transformation: Co-transform the yeast strain with the BD-TIR1 and AD-Aux/IAA plasmids.

  • Selection of Transformants: Plate the transformed yeast on SD/-Leu/-Trp medium and incubate at 30°C until colonies appear.

  • Interaction Assay: Inoculate single colonies into liquid SD/-Leu/-Trp medium and grow overnight.

  • Spot Assay: Spot serial dilutions of the yeast cultures onto SD/-Leu/-Trp/-His plates containing a fixed concentration of IAA (e.g., 1 µM) and varying concentrations of this compound. Also include control plates with no IAA and with IAA but no this compound.

  • Incubation and Analysis: Incubate the plates at 30°C for 3-5 days. Growth on the selective medium indicates protein-protein interaction. A lack of growth in the presence of this compound demonstrates its inhibitory effect on the TIR1-Aux/IAA interaction. The addition of X-α-Gal to the media will result in blue colonies if the interaction occurs, providing a colorimetric readout.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Auxin_Signaling_Pathway Figure 1. Canonical Auxin Signaling Pathway cluster_nucleus Nucleus Auxin Auxin (IAA) TIR1_AFB TIR1/AFB Auxin->TIR1_AFB SCF SCF Complex TIR1_AFB->SCF part of Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ARF ARF Aux_IAA->ARF AuxRE Auxin Response Element (AuxRE) ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression

Caption: Canonical Auxin Signaling Pathway.

Auxinole_Mechanism Figure 2. Mechanism of this compound Action This compound This compound TIR1_AFB TIR1/AFB Receptor This compound->TIR1_AFB Competitively binds TIR1_IAA_Complex TIR1-IAA-Aux/IAA Complex Formation This compound->TIR1_IAA_Complex Blocks TIR1_AFB->TIR1_IAA_Complex Binds Aux/IAA in presence of Auxin Auxin Auxin (IAA) Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor Aux_IAA->TIR1_IAA_Complex Downstream_Signaling Downstream Auxin Signaling TIR1_IAA_Complex->Downstream_Signaling Activates

Caption: Mechanism of this compound Action.

Genetic_Validation_Workflow Figure 3. Genetic Validation Workflow start Hypothesis: This compound inhibits an auxin response treat_wt Treat Wild-Type (WT) with this compound start->treat_wt treat_mutant Treat Target Mutant (e.g., tir1) with this compound start->treat_mutant observe_wt Observe Phenotype (e.g., root growth inhibition) treat_wt->observe_wt observe_mutant Observe Phenotype (e.g., no/reduced inhibition) treat_mutant->observe_mutant compare Compare WT and Mutant Response observe_wt->compare observe_mutant->compare conclusion_on Conclusion: Effect is ON-TARGET compare->conclusion_on Mutant is resistant conclusion_off Conclusion: Potential OFF-TARGET effects compare->conclusion_off Mutant is sensitive

References

Safety Operating Guide

Proper Disposal of Auxinole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including the auxin antagonist Auxinole. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for minimizing risks and maintaining a safe research environment.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a critical first step in mitigating any potential exposure risks.

Recommended Personal Protective Equipment (PPE):

  • Respiratory Protection: A dust respirator should be used, especially when handling the powder form of this compound.[1]

  • Hand Protection: Wear protective gloves at all times.[1]

  • Eye Protection: Safety glasses are mandatory to prevent eye contact.[1]

  • Skin and Body Protection: Protective clothing, such as a lab coat, should be worn.[1]

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Seek medical attention if irritation persists.[1]

  • Skin Contact: Remove all contaminated clothing immediately and rinse the affected skin with water or shower.

  • Inhalation: Move the individual to fresh air and ensure they are in a comfortable position for breathing. If the person feels unwell, seek medical advice.

  • Ingestion: If swallowed, rinse the mouth and seek medical attention if feeling unwell.

II. This compound Waste Characterization and Segregation

Proper waste segregation is fundamental to safe and compliant chemical disposal. This compound waste should be categorized based on its physical state and any solvents used.

Chemical and Physical Properties of this compound
CAS Number 86445-22-9
Molecular Formula C₂₀H₁₉NO₃
Molecular Weight 321.37 g/mol
Appearance White to beige powder
Solubility Soluble in DMSO, methanol, acetone, DMF, and ethanol. Insoluble in water.

Waste Streams:

  • Solid this compound Waste: Unused or expired pure this compound powder.

  • Liquid this compound Waste: Solutions of this compound dissolved in solvents such as DMSO or ethanol.

  • Contaminated Labware: Items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound.

It is crucial to not mix different waste streams. For instance, halogenated and non-halogenated solvent waste should be collected in separate, clearly labeled containers.

III. Step-by-Step Disposal Procedures

The following procedures provide a clear workflow for the disposal of different forms of this compound waste.

A. Disposal of Solid this compound Waste:

  • Collection: Collect all solid this compound waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound"), CAS number (86445-22-9), and the appropriate hazard symbols.

  • Storage: Store the waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal service. Do not attempt to dispose of solid chemical waste in regular trash.

B. Disposal of Liquid this compound Waste:

  • Collection:

    • For solutions of this compound in combustible solvents like DMSO, methanol, or ethanol, collect the waste in a designated, properly labeled solvent waste container.

    • The container must be compatible with the solvent used.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the name of the chemical ("this compound"), the solvent used, and the approximate concentration.

  • Storage: Store the liquid waste container in a secondary containment tray within a designated hazardous waste storage area.

  • Disposal: One approved method for disposal is to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system. However, this must be performed by a licensed waste disposal facility. Always consult and adhere to local, state, and federal regulations when disposing of chemical substances.

C. Disposal of Contaminated Labware:

  • Segregation: Collect all disposable labware that has come into contact with this compound (e.g., pipette tips, gloves, paper towels) in a separate, labeled hazardous waste bag or container.

  • Labeling: The container should be clearly marked as "Hazardous Waste" and indicate that it contains materials contaminated with this compound.

  • Disposal: Dispose of this waste through your institution's chemical or hazardous waste disposal program.

Logical Workflow for this compound Disposal

cluster_prep Preparation cluster_segregation Waste Segregation cluster_solid Solid Waste Procedure cluster_liquid Liquid Waste Procedure cluster_contaminated Contaminated Labware Procedure start Start: Identify this compound Waste for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe segregate Segregate Waste by Type ppe->segregate solid Solid this compound Waste segregate->solid liquid Liquid this compound Waste segregate->liquid contaminated Contaminated Labware segregate->contaminated collect_solid Collect in Labeled, Sealed Container solid->collect_solid collect_liquid Collect in Labeled Solvent Waste Container liquid->collect_liquid collect_contaminated Collect in Labeled Hazardous Waste Bag contaminated->collect_contaminated store_solid Store in Designated Hazardous Waste Area collect_solid->store_solid dispose_solid Arrange for Licensed Disposal store_solid->dispose_solid end End: Disposal Complete dispose_solid->end store_liquid Store in Secondary Containment collect_liquid->store_liquid dispose_liquid Arrange for Licensed Incineration store_liquid->dispose_liquid dispose_liquid->end dispose_contaminated Dispose via Institutional Waste Program collect_contaminated->dispose_contaminated dispose_contaminated->end

Caption: Workflow for the proper disposal of this compound waste.

IV. Institutional and Regulatory Compliance

It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and procedures for chemical waste disposal. All disposal activities must comply with local, state, and federal regulations. Many institutions provide specific containers and labeling requirements for different categories of chemical waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.

References

Essential Safety and Operational Guide for Handling Auxinole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical compounds is paramount. This document provides immediate and essential safety, logistical, and operational guidance for the use of Auxinole, a potent antagonist of TIR1/AFB auxin receptors. By adhering to these procedures, you can ensure a safe laboratory environment and maintain the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following personal protective equipment is required:

  • Respiratory Protection: A dust respirator should be worn to prevent inhalation of the powder. Engineering controls, such as a chemical fume hood or a closed system, should be in place to minimize dust generation.

  • Hand Protection: Chemical-resistant protective gloves are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn to protect against accidental splashes or dust.

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, facilitating easy reference and comparison.

PropertyValue
Molecular Weight 321.37 g/mol
Appearance White to beige powder
Solubility DMSO: ≥ 125 mg/mL (388.96 mM) Ethanol: 12.5 mg/mL (38.90 mM) Methanol: Soluble Acetone: Soluble Dimethylformamide (DMF): Soluble Water: Insoluble
Storage Temperature Powder: -20°C Stock Solution: Below -20°C
Purity Typically ≥98% (HPLC)

Experimental Protocols

Preparation of this compound Stock Solution

A common stock solution concentration for in vitro experiments is 200 mM in DMSO. The following protocol details the preparation of this stock solution. For other concentrations, adjust the mass of this compound and the volume of solvent accordingly.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass of this compound: To prepare a 200 mM stock solution, you will need to dissolve a specific mass of this compound in a calculated volume of DMSO. For example, to prepare 1 mL of a 200 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (g) = 0.2 mol/L x 0.001 L x 321.37 g/mol = 0.064274 g = 64.27 mg

  • Weigh the this compound: Using a calibrated analytical balance, carefully weigh out the calculated mass of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

  • Add DMSO: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolve the this compound: Securely cap the tube and vortex thoroughly until the powder is completely dissolved. To aid dissolution, you may gently warm the tube to 37°C and use an ultrasonic bath for a short period.

  • Storage: Store the stock solution in aliquots at -20°C or below to avoid repeated freeze-thaw cycles. The stock solution is stable for several months under these conditions.

General Protocol for this compound Treatment in Arabidopsis thaliana Cell Culture

This protocol provides a general workflow for applying this compound to Arabidopsis thaliana cell cultures to study its effects on auxin-related processes.

Materials:

  • Arabidopsis thaliana cell suspension culture

  • Sterile plant cell culture medium (e.g., Murashige and Skoog medium)

  • This compound stock solution (e.g., 200 mM in DMSO)

  • Sterile flasks or multi-well plates for cell culture

  • Laminar flow hood

  • Incubator with controlled temperature and light conditions

  • Micropipettes and sterile tips

Procedure:

  • Prepare the cell culture: In a laminar flow hood, dispense the desired volume of Arabidopsis thaliana cell suspension culture into sterile flasks or multi-well plates.

  • Dilute the this compound stock solution: Prepare a working solution of this compound by diluting the stock solution in sterile culture medium to the desired final concentration. The final concentration of DMSO in the culture should be kept low (typically ≤ 0.1%) to avoid solvent effects. A vehicle control (medium with the same concentration of DMSO without this compound) should always be included.

  • Apply this compound to the cell culture: Add the appropriate volume of the diluted this compound working solution to the cell cultures to achieve the desired final experimental concentration. Gently swirl the flasks or plates to ensure even distribution.

  • Incubate the cells: Place the cell cultures in an incubator under appropriate light and temperature conditions for the desired treatment duration.

  • Observe and analyze: At the end of the incubation period, observe the cells for any morphological changes and harvest them for further analysis (e.g., gene expression analysis, protein analysis, or phenotypic assays).

Operational and Disposal Plans

A clear operational workflow and a robust disposal plan are critical for the safe and responsible use of this compound.

Operational Workflow

G Safe Handling Workflow for this compound prep Preparation (Weighing and Dissolving) exp Experimentation (Cell Treatment, etc.) prep->exp storage Storage (Powder: -20°C, Solution: ≤ -20°C) prep->storage ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) ppe->prep fume_hood Work in a Chemical Fume Hood fume_hood->prep waste_collection Waste Collection (Segregate solid and liquid waste) exp->waste_collection decon Decontamination (Glassware and Surfaces) exp->decon disposal Waste Disposal (Follow neutralization protocol) waste_collection->disposal decon->disposal

Caption: A logical workflow for the safe handling of this compound, from preparation to disposal.

Disposal Plan

This compound waste, including unused solutions and contaminated materials, should be treated as chemical waste and disposed of according to institutional and local regulations. As this compound contains a carboxylic acid functional group, acidic waste neutralization protocols are applicable.

Liquid Waste (this compound Solutions):

  • Segregation: Collect all liquid waste containing this compound in a designated, properly labeled, and sealed waste container. Do not mix with other incompatible chemical waste.

  • Neutralization:

    • Work in a chemical fume hood and wear appropriate PPE.

    • For acidic solutions, slowly add a weak base (e.g., sodium bicarbonate or a dilute solution of sodium hydroxide) while stirring.

    • Monitor the pH of the solution using pH paper or a pH meter.

    • Continue adding the base until the pH is within a neutral range (typically between 6.0 and 8.0).

    • Be cautious as neutralization can be an exothermic reaction.

  • Disposal: Once neutralized, the solution may be suitable for drain disposal with copious amounts of water, depending on local regulations. Always confirm your institution's specific guidelines for drain disposal of neutralized chemical waste. If drain disposal is not permitted, the neutralized waste must be collected by your institution's hazardous waste management service.

Solid Waste (Contaminated PPE, Weighing Papers, etc.):

  • Segregation: Collect all solid waste contaminated with this compound in a designated, labeled hazardous waste bag or container.

  • Disposal: Dispose of the solid waste through your institution's chemical waste disposal program.

Signaling Pathway

This compound functions by antagonizing the TIR1/AFB family of auxin receptors. It binds to TIR1 and blocks the formation of the TIR1-IAA-Aux/IAA complex, thereby inhibiting auxin-responsive gene expression.

G This compound's Mechanism of Action Auxin Auxin (IAA) TIR1 TIR1/AFB Receptor Auxin->TIR1 This compound This compound This compound->TIR1 TIR1_Auxin_Aux_IAA TIR1-Auxin-Aux/IAA Complex TIR1->TIR1_Auxin_Aux_IAA Inhibition Inhibition Aux_IAA Aux/IAA Repressor Aux_IAA->TIR1_Auxin_Aux_IAA Ubiquitination Ubiquitination TIR1_Auxin_Aux_IAA->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Aux/IAA Proteasome->Degradation ARF ARF Transcription Factor Degradation->ARF releases Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Inhibition->TIR1_Auxin_Aux_IAA blocks formation

Caption: The signaling pathway illustrating how this compound inhibits auxin-responsive gene expression.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Auxinole
Reactant of Route 2
Reactant of Route 2
Auxinole

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。